3,8-Dibromo-1,5-naphthyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,8-dibromo-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHKNUMXALBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3,7-Dibromo-1,5-naphthyridine from 1,5-Naphthyridine
Executive Summary: This guide provides a detailed technical overview for the synthesis of 3,7-dibromo-1,5-naphthyridine, a key building block in medicinal chemistry and materials science. Halogenated naphthyridines are pivotal intermediates for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This document elucidates the mechanistic principles governing the regioselective bromination of the 1,5-naphthyridine core, provides a comprehensive step-by-step experimental protocol, and discusses the applications of the resulting dibrominated product. The focus is on providing researchers, chemists, and drug development professionals with a scientifically grounded and practical resource for this important synthetic transformation.
Introduction and Strategic Considerations
The 1,5-naphthyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds.[1] Its derivatives are explored as kinase inhibitors, antiproliferative agents, and anti-inflammatory drugs.[2][3] The functionalization of this scaffold is crucial for modulating its pharmacological properties. Direct halogenation, particularly bromination, installs versatile chemical handles onto the naphthyridine ring, enabling subsequent diversification via modern cross-coupling chemistry.[4]
A Note on Regiochemistry: 3,7- vs. 3,8-Dibromination
While the topic specifies the synthesis of 3,8-dibromo-1,5-naphthyridine, it is crucial to address the regioselectivity of the electrophilic bromination of the 1,5-naphthyridine system. The electronic nature of the bicyclic ring dictates that electrophilic attack preferentially occurs at the C-3 and C-7 positions. These positions are electronically equivalent and are the least deactivated by the electron-withdrawing effects of the two nitrogen atoms. The C-8 position, being alpha to a nitrogen atom, is significantly more electron-deficient and thus disfavored for electrophilic substitution. Consequently, the direct dibromination of 1,5-naphthyridine yields 3,7-dibromo-1,5-naphthyridine .[5][6] This guide will therefore focus on the synthesis of this scientifically established and commercially available isomer.
Mechanistic Insights: The Logic of Regioselective Bromination
The synthesis of 3,7-dibromo-1,5-naphthyridine is achieved through an electrophilic aromatic substitution (SEAr) reaction. Understanding the underlying mechanism is key to appreciating the required reaction conditions.
Pillar 1: Ring Deactivation and Directing Effects The 1,5-naphthyridine ring is an electron-deficient system compared to benzene or naphthalene. The two nitrogen atoms exert a strong electron-withdrawing inductive effect (-I) and a deactivating mesomeric effect (-M), which significantly reduces the nucleophilicity of the carbon atoms. This deactivation is most pronounced at the positions alpha (2, 4, 6, 8) and gamma (4, 8) to the nitrogen atoms. The beta positions (3, 7) are the least deactivated, making them the most susceptible sites for electrophilic attack.[7][8]
Pillar 2: Role of the Reaction Medium Due to the low reactivity of the 1,5-naphthyridine core, forceful conditions are necessary to drive the bromination. The reaction is typically performed in a strongly acidic medium, such as oleum (fuming sulfuric acid) or concentrated sulfuric acid. The acid serves two primary functions:
-
Protonation: It protonates the basic nitrogen atoms of the naphthyridine ring. This further deactivates the system towards electrophilic attack but is a necessary consequence of the reaction environment.
-
Electrophile Activation: It activates the molecular bromine (Br₂), polarizing the Br-Br bond and generating a more potent electrophilic bromine species (Br⁺ character), which is required to react with the deactivated ring.
The reaction proceeds in two sequential steps: a first bromination at C-3, followed by a second bromination at the electronically equivalent C-7 position on the other ring.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,7-Dibromo-1,5-naphthyridine | C8H4Br2N2 | CID 1236658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,7-Dibromo-1,5-naphthyridine | 17965-72-9 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Elucidation of 3,8-Dibromo-1,5-naphthyridine
This guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal structural confirmation of 3,8-Dibromo-1,5-naphthyridine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Significance of this compound
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties.[1][2] The specific substitution pattern of this compound (C₈H₄Br₂N₂) makes it a versatile building block for further chemical modification, particularly through cross-coupling reactions.[3] Accurate and comprehensive characterization is the bedrock of chemical synthesis; it ensures the material's identity, purity, and suitability for subsequent applications. This guide details the core spectroscopic techniques—NMR, IR, and MS—that together provide a complete structural fingerprint of the molecule.
Below is the chemical structure of this compound with conventional numbering for spectroscopic assignment.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework. For a molecule like this compound, NMR confirms the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy Analysis
Principle of Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like bromine and the naphthyridine nitrogen atoms) deshield nearby protons, shifting their resonance to a higher frequency (downfield). The coupling constant (J) reveals the number of bonds and the geometric relationship between neighboring protons.
Due to the molecule's C₂ symmetry axis passing through the C4a-C8a bond, the proton environments at C2/C7 and C4/C6 are chemically equivalent. Therefore, the spectrum is simplified, expecting only three distinct signals.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
|---|---|---|---|---|
| H-2, H-7 | 9.1 - 9.3 | Doublet (d) | J = 4.0 - 5.0 Hz | Adjacent to ring nitrogen (N1/N8), highly deshielded. Coupled to H-4/H-6. |
| H-4, H-6 | 8.4 - 8.6 | Doublet (d) | J = 8.0 - 9.0 Hz | Deshielded by adjacent nitrogen (N5/N1) and coupled to H-2/H-7. |
| H-3, H-8 | 8.8 - 9.0 | Singlet (s) | N/A | Highly deshielded due to proximity to both nitrogen and bromine. No adjacent protons to couple with. |
Note: Predicted values are based on foundational NMR principles and data from analogous substituted naphthyridine structures.[3][4] The solvent can influence chemical shifts.[5]
¹³C NMR Spectroscopy Analysis
Principle of Causality: Similar to ¹H NMR, ¹³C chemical shifts are sensitive to the electronic environment. Carbons bonded to electronegative atoms like nitrogen and bromine appear downfield. The number of unique signals in a proton-decoupled ¹³C NMR spectrum directly reflects the molecular symmetry. For this compound, five distinct carbon signals are expected due to symmetry.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Carbon Type | Assignment Rationale |
|---|---|---|---|
| C-4a, C-8a | 155 - 158 | Quaternary (C) | Bridgehead carbons adjacent to two nitrogen atoms, highly deshielded. |
| C-2, C-7 | 151 - 154 | Methine (CH) | Aromatic CH adjacent to nitrogen. |
| C-4, C-6 | 138 - 142 | Methine (CH) | Aromatic CH adjacent to nitrogen. |
| C-3, C-8 | 122 - 126 | Quaternary (C) | Carbon bearing the bromine atom; deshielded by halogen. |
| C-5, C-10 | 120 - 124 | Quaternary (C) | Bridgehead carbons. |
Note: These predictions are derived from established substituent effects on aromatic systems and data from related heterocyclic compounds.[6][7]
Self-Validating Protocol: NMR Data Acquisition
This protocol ensures robust and reproducible data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free from residual water and other impurities.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).[5]
-
Integrate the ¹H signals and measure the coupling constants.
-
Infrared (IR) Spectroscopy: Identifying Functional Bonds
Principle of Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). The frequency of absorption is characteristic of the specific bond type and its environment, allowing for the identification of functional groups.[8]
Spectral Interpretation: The IR spectrum of this compound is expected to be dominated by vibrations characteristic of a substituted aromatic heterocyclic system.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in aromatic rings.[8] |
| 1610 - 1580 | C=N Ring Stretch | Medium-Strong | Typical for nitrogen-containing heterocyclic rings. |
| 1550 - 1450 | C=C Ring Stretch | Medium-Strong | Aromatic ring skeletal vibrations. |
| 900 - 675 | C-H Out-of-plane Bend | Strong | Bending vibrations are highly characteristic of the substitution pattern on the aromatic ring. |
| < 800 | C-Br Stretch | Medium-Strong | The C-Br bond vibration typically appears in the fingerprint region.[9] |
Self-Validating Protocol: FT-IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum has been collected.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): The Molecular Weight Signature
Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[10]
Analysis: The molecular formula of this compound is C₈H₄Br₂N₂.[11] A key feature in its mass spectrum will be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Isotopic Pattern (Relative Intensity) |
|---|---|---|
| [M]⁺ | 285.8802 | M (⁷⁹Br, ⁷⁹Br): ~25% |
| M+2 (⁷⁹Br, ⁸¹Br): ~50% | ||
| M+4 (⁸¹Br, ⁸¹Br): ~25% |
| [M+H]⁺ | 286.8880 | Similar 1:2:1 pattern for the protonated molecule. |
Fragmentation: Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion may fragment. Plausible fragmentation pathways include the sequential loss of bromine radicals (•Br) or the elimination of neutral molecules like HCN.
Self-Validating Protocol: HRMS Data Acquisition (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the ESI-Time of Flight (TOF) mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization in positive ion mode ([M+H]⁺) or negative ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated for the molecular formula C₈H₄Br₂N₂. The measured mass should be within a 5 ppm error margin.
Integrated Spectroscopic Workflow
The logical flow of analysis ensures a comprehensive and definitive structural assignment. The process is iterative, with each technique providing complementary information that validates the findings of the others.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy defines the precise carbon-hydrogen framework and confirms the symmetrical nature of the molecule. IR spectroscopy validates the presence of the aromatic heterocyclic core and the absence of other functional groups. Finally, High-Resolution Mass Spectrometry confirms the elemental composition and provides the definitive molecular weight, with the characteristic bromine isotopic pattern serving as a powerful diagnostic tool. Together, these techniques provide an unambiguous and robust confirmation of the molecule's identity, a critical requirement for its use in research and development.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]
- 7. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3,8-Dibromo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3,8-Dibromo-1,5-naphthyridine: A Versatile Heterocyclic Building Block
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and intriguing photophysical properties.[1] The introduction of bromine atoms onto this core at the 3- and 8-positions yields this compound, a highly versatile and reactive building block. The two bromine atoms, positioned on different rings of the bicyclic system, offer opportunities for selective and sequential functionalization, making this molecule a valuable precursor for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in modern synthetic chemistry. We will delve into the mechanistic rationale behind its key transformations and provide detailed experimental protocols for its use in palladium-catalyzed cross-coupling reactions, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
Characterizing the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the unambiguous identification of its derivatives.
Physicochemical Properties
While experimental data for this compound is not extensively reported, predicted data and data from its isomer, 3,8-dibromo-1,6-naphthyridine, provide valuable estimates.
| Property | Value (Predicted for this compound) | Value (Experimental for 3,8-Dibromo-1,6-naphthyridine) | Reference |
| CAS Number | 154015-16-4 | 17965-75-2 | [2] |
| Molecular Formula | C₈H₄Br₂N₂ | C₈H₄Br₂N₂ | [2][3] |
| Molecular Weight | 287.94 g/mol | 287.94 g/mol | [2][3] |
| Boiling Point | 347.0 ± 37.0 °C | 404.83 °C | [2][3] |
| Melting Point | Not available | 187 °C | [3] |
| Density | 2.022 ± 0.06 g/cm³ | Not available | [2] |
| LogP | 3.15 | Not available | [2] |
Spectroscopic Analysis
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and symmetric. Protons on the naphthyridine core will appear in the aromatic region, typically between 7.5 and 9.0 ppm. The chemical shifts will be influenced by the deshielding effect of the nitrogen atoms and the electron-withdrawing nature of the bromine atoms.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eight carbon atoms of the naphthyridine core. The carbons bearing the bromine atoms (C3 and C8) will be significantly shifted downfield. For comparison, the parent 1,5-naphthyridine shows signals at approximately 151.0 (C2/C6), 124.1 (C3/C7), 137.2 (C4/C8), and 144.0 (C4a/C8a) ppm.[4][5]
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.
Synthesis of this compound
The synthesis of this compound is not widely documented with a specific protocol. However, based on the known chemistry of 1,5-naphthyridines, a plausible and effective route is the direct electrophilic bromination of the parent 1,5-naphthyridine. The positions on the 1,5-naphthyridine ring are susceptible to electrophilic attack, and bromination has been shown to yield various bromo- and dibromo-isomers.[6]
Proposed Synthetic Route: Direct Bromination
The proposed synthesis involves the treatment of 1,5-naphthyridine with a suitable brominating agent, such as elemental bromine, in a strong acid or an inert solvent at elevated temperatures. The reaction conditions must be carefully controlled to favor the formation of the 3,8-disubstituted product over other possible isomers.
Representative Experimental Protocol for Bromination
This protocol is a representative procedure based on the general principles of electrophilic bromination of nitrogen-containing heterocycles.
Materials:
-
1,5-Naphthyridine
-
Elemental Bromine (Br₂)
-
Fuming Sulfuric Acid (or another suitable solvent like nitrobenzene)
-
Sodium bisulfite solution (for quenching)
-
Sodium carbonate solution (for neutralization)
-
Dichloromethane (or another suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 1,5-naphthyridine in fuming sulfuric acid under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of elemental bromine via the dropping funnel, keeping the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (e.g., 120-180 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Quench any unreacted bromine by the slow addition of a saturated sodium bisulfite solution until the orange color disappears.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Rationale for Experimental Choices:
-
Fuming Sulfuric Acid: The strong acidic medium protonates the nitrogen atoms of the naphthyridine ring, deactivating it towards electrophilic attack. This allows for more controlled bromination and can influence the regioselectivity.
-
Elevated Temperature: The deactivated ring system requires forcing conditions to undergo electrophilic substitution.
-
Aqueous Workup: The workup procedure is designed to safely neutralize the strong acid, quench the excess bromine, and extract the desired product.
Chemical Reactivity and Mechanistic Insights
The two bromine atoms at the 3- and 8-positions of the 1,5-naphthyridine core are the primary sites of reactivity, making the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the naphthyridine ring enhances the reactivity of the C-Br bonds towards oxidative addition to a Pd(0) catalyst.
Caption: Reactivity of this compound.
Key Synthetic Transformations: Protocols and Rationale
The ability to selectively introduce new carbon-carbon and carbon-nitrogen bonds makes this compound a powerful tool in synthetic chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the naphthyridine core and various aryl or heteroaryl groups.[7]
Detailed Experimental Protocol:
-
Reaction Setup: To a dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0-4.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or DMF.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Pd(dppf)Cl₂ is often effective for heteroaromatic halides due to the stability of the catalyst complex.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.
Caption: A typical workflow for a Suzuki coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted 1,5-naphthyridines.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst like CuI (1-3 mol%), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.
-
Alkyne Addition: Degas the mixture with an inert gas. Add the terminal alkyne (2.2-2.5 eq) and stir the reaction at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.
-
Amine Base: The amine base serves two purposes: it deprotonates the terminal alkyne to form the acetylide anion and also acts as a scavenger for the HBr generated during the reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the synthesis of amino-substituted 1,5-naphthyridines.
Detailed Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (2.2-2.5 eq), a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for the required time, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is crucial in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition of the aryl bromide and the final reductive elimination step that forms the C-N bond.
-
Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center.
Applications in Research and Development
The ability to introduce diverse functionalities onto the this compound core makes it a valuable scaffold in several areas of research.
Medicinal Chemistry
The 1,5-naphthyridine nucleus is a common feature in many biologically active compounds. Derivatives of this compound can be synthesized and screened for various therapeutic activities.
-
Kinase Inhibitors: The 1,5-naphthyridine scaffold has been identified as a core structure for potent and selective inhibitors of various kinases, such as TGF-beta type I receptor (ALK5), which are implicated in cancer and fibrosis.[8]
-
Topoisomerase Inhibitors: Fused 1,5-naphthyridine derivatives have been designed as topoisomerase I inhibitors, a class of anticancer agents.[9]
-
Other Therapeutic Targets: The versatility of the this compound core allows for the generation of large libraries of compounds for screening against a wide range of biological targets.
Materials Science
The rigid, planar structure and electron-deficient nature of the 1,5-naphthyridine ring system make it an attractive building block for organic electronic materials.
-
Organic Light-Emitting Diodes (OLEDs): Functionalized 1,5-naphthyridines have been investigated as n-type materials for use in OLEDs. Their derivatives can exhibit high thermal stability and fluorescence, making them suitable for emitter and electron-transport layers.
-
Organic Semiconductors: By introducing appropriate substituents through cross-coupling reactions, the electronic properties of the 1,5-naphthyridine core can be tuned for applications in organic field-effect transistors (OFETs) and other electronic devices.
Data Summary
The following table summarizes the key cross-coupling reactions of this compound.
| Reaction | Coupling Partner | Key Reagents | Typical Product |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | 3,8-Di(hetero)aryl-1,5-naphthyridine |
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Amine Base | 3,8-Dialkynyl-1,5-naphthyridine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Strong Base (e.g., NaOtBu) | 3,8-Diamino-1,5-naphthyridine |
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its defined physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a reliable platform for the synthesis of a diverse range of functionalized 1,5-naphthyridine derivatives. The insights into the mechanistic underpinnings of its key transformations, coupled with detailed experimental protocols, empower researchers to harness the full potential of this versatile molecule in the development of novel therapeutics and advanced materials. As the demand for complex, nitrogen-containing heterocyclic compounds continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand even further.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. chem-casts.com [chem-casts.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
A Technical Guide to Determining the Solubility of 3,8-Dibromo-1,5-naphthyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,8-Dibromo-1,5-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. Rather than a simple compilation of data, this guide offers a practical, methodological approach, empowering scientists to generate reliable solubility profiles tailored to their specific laboratory conditions and research objectives. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for solubility determination, and discuss the implications of the obtained data in a drug discovery and development context.
Introduction: The Significance of this compound and the Imperative of Solubility Data
The 1,5-naphthyridine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potential as anticancer and antibacterial agents.[3][4][5] The dibrominated nature of this compound makes it a key intermediate for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of compounds.[1]
The solubility of a compound is a critical physicochemical property that influences every stage of the drug development pipeline.[6] In the early discovery phase, poor solubility can lead to challenges in performing homogeneous reactions and can complicate purification processes like crystallization. For biological assays, achieving an appropriate concentration in a physiologically compatible solvent system is essential for obtaining meaningful data. Furthermore, in preclinical and clinical development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and formulation strategies. Therefore, a thorough understanding of the solubility of this compound in a range of common organic solvents is not merely academic but a practical necessity for advancing research and development.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle suggests that a solute will be most soluble in a solvent that has a similar polarity. Organic solvents can be broadly categorized into three groups:
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have a high dielectric constant.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess a significant dipole moment but do not have acidic protons for hydrogen bonding.
-
Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and do not have significant dipole moments.
Based on the structure of this compound, which contains polar nitrogen atoms within its aromatic rings, it is anticipated to exhibit some degree of solubility in polar solvents. The presence of the two bromine atoms adds to its molecular weight and may influence its solubility profile. The predicted LogP (a measure of lipophilicity) for this compound is 3.15480, suggesting a degree of lipophilicity which might confer solubility in less polar organic solvents as well.[8]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the solubility of this compound in a selection of common organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (ensure purity)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram:
Figure 1. Experimental workflow for determining the solubility of this compound.
Detailed Procedural Steps
-
Preparation of Samples:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
To each vial, add a precise volume of the selected organic solvent (e.g., 2.0 mL).
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical equilibration time is 24 to 48 hours.[7]
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a moderate speed to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A pre-established calibration curve of known concentrations of the compound is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting concentration represents the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.
Table 1. Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | ||
| Ethanol | |||
| Polar Aprotic | DMSO | ||
| Acetonitrile | |||
| Nonpolar | Toluene | ||
| Hexane |
Note: This table is a template. The actual values need to be determined experimentally.
The interpretation of this data will provide valuable insights into the physicochemical properties of this compound. For instance, high solubility in polar aprotic solvents like DMSO is common for many drug-like molecules and is often the solvent of choice for initial biological screening. Solubility in less polar solvents like ethyl acetate or dichloromethane can be advantageous for purification by column chromatography. Poor solubility in nonpolar solvents like hexane may be exploited for precipitation during purification.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step methodology for the experimental determination of the solubility of this compound in common organic solvents. By following this protocol, researchers can generate reliable and reproducible solubility data, which is crucial for the effective use of this important heterocyclic compound in drug discovery and materials science. Further studies could investigate the effect of temperature on solubility to construct solubility curves, which are invaluable for crystallization process development. Additionally, understanding the solid-state properties (e.g., polymorphism) of this compound can provide a more complete picture of its dissolution behavior.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physchemres.org [physchemres.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 3,8-Dibromo-1,5-naphthyridine (CAS Number: 154015-16-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,5-Naphthyridine Scaffold in Modern Drug Discovery
The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is a privileged structure in medicinal chemistry.[1] Its derivatives are integral to a wide array of biologically active compounds, demonstrating their therapeutic potential across various disease areas. The unique arrangement of nitrogen atoms within the fused pyridine rings imparts specific electronic and steric properties, making it an attractive core for designing targeted therapies.[1][2] The versatility of the 1,5-naphthyridine scaffold is evident in its presence in compounds developed as anticancer agents, kinase inhibitors, and antimalarials.[1] This guide focuses on a key derivative, 3,8-Dibromo-1,5-naphthyridine, a versatile building block for the synthesis of novel drug candidates.
Physicochemical Properties of this compound
While experimentally determined data for this compound is not extensively published, a combination of predicted data from reputable chemical suppliers and analysis of related compounds provides a solid foundation for its physicochemical profile.
| Property | Value | Source |
| CAS Number | 154015-16-4 | [3] |
| Molecular Formula | C₈H₄Br₂N₂ | [3] |
| Molecular Weight | 287.94 g/mol | [3] |
| Predicted Boiling Point | 347.0 ± 37.0 °C | [3] |
| Predicted Density | 2.022 ± 0.06 g/cm³ | [3] |
| Predicted Flash Point | 163.6 ± 0.0 °C | [3] |
| Predicted LogP | 3.15 | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and chloroform.[4] | [4] |
Synthesis and Purification of this compound
The synthesis of the 1,5-naphthyridine core can be achieved through several established methods, including the Skraup and Friedländer reactions, which involve the cyclization of substituted pyridines.[1][5] The introduction of bromine atoms onto the naphthyridine scaffold is a crucial step for enabling further diversification.
Conceptual Synthetic Pathway
The synthesis of this compound can be conceptualized as a two-stage process: first, the construction of the 1,5-naphthyridine core, followed by regioselective bromination.
Caption: Conceptual workflow for the synthesis of this compound.
Representative Experimental Protocol for Bromination
Reaction Scheme:
1,5-Naphthyridine + 2 Br₂ → this compound + 2 HBr
Materials:
-
1,5-Naphthyridine
-
Molecular Bromine (Br₂)
-
Acetic Acid (glacial)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, dissolve 1,5-naphthyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of molecular bromine in glacial acetic acid to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Chemical Reactivity and Applications in Drug Development
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The two bromine atoms at positions 3 and 8 are excellent handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of a vast chemical space.
Key Reactions for Functionalization
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the dibromonaphthyridine with a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups.[6]
-
Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. This is particularly important for synthesizing compounds that can engage in hydrogen bonding with biological targets.
Caption: Key cross-coupling reactions for the diversification of this compound.
Therapeutic Potential of Naphthyridine Derivatives
The 1,5-naphthyridine scaffold is a component of numerous compounds investigated for a variety of therapeutic applications:
-
Anticancer Agents: Many naphthyridine derivatives have been synthesized and evaluated as topoisomerase I inhibitors, showing antiproliferative activity against cancer cell lines.[7]
-
Kinase Inhibitors: The 1,6-naphthyridine core, a close isomer, is found in potent tyrosine kinase inhibitors.[8] Given the structural similarity, 1,5-naphthyridine derivatives are also promising candidates for kinase inhibition.
-
Antimicrobial Agents: The broader naphthyridine class of compounds has a long history in the development of antibacterial drugs.[9]
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The number of signals, their splitting patterns (multiplicity), and their integration values would be consistent with the four protons on the naphthyridine core.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbons attached to the bromine atoms would be expected to appear at a characteristic chemical shift. For the parent 1,5-naphthyridine, characteristic 13C NMR signals have been reported.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with prominent M, M+2, and M+4 peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations.
Safety, Handling, and Storage
As a brominated heterocyclic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Suppliers
This compound (CAS 154015-16-4) is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. A search on supplier websites will provide information on purity, available quantities, and pricing.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic placement of two bromine atoms on the privileged 1,5-naphthyridine scaffold allows for extensive chemical modification through modern cross-coupling methodologies. This enables the rapid generation of diverse libraries of novel compounds for screening against a wide range of biological targets. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its chemical properties and reactivity can be reliably inferred from the extensive research on the broader class of naphthyridines. As the quest for novel therapeutics continues, building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. 3,8-Dibromo-1,6-naphthyridine | 17965-75-2 | Benchchem [benchchem.com]
- 9. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical calculations on 3,8-Dibromo-1,5-naphthyridine electronic structure
An In-Depth Technical Guide on the Theoretical Electronic Structure of 3,8-Dibromo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3] Among these, the 1,5-naphthyridine core is of significant interest.[4][5] This technical guide provides a comprehensive theoretical analysis of the electronic structure of a specific derivative, this compound. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's geometric, electronic, and spectroscopic properties. This guide serves as a practical blueprint for researchers employing computational chemistry to accelerate the rational design of novel therapeutics based on the 1,5-naphthyridine scaffold.
Introduction: The Significance of 1,5-Naphthyridines in Drug Discovery
The 1,5-naphthyridine skeleton is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and topoisomerase inhibitory effects.[6][7] The arrangement of the two nitrogen atoms within the fused pyridine rings influences the molecule's electronic distribution, hydrogen bonding capabilities, and metal coordination properties, all of which are critical for biological target engagement.[4] Halogenation of this core, as in this compound, can further modulate these properties through steric and electronic effects, potentially enhancing potency and selectivity.
Understanding the electronic structure of this compound at a quantum mechanical level provides invaluable insights into its reactivity, stability, and potential interactions with biological macromolecules. This knowledge can guide synthetic efforts and the design of more effective drug candidates.
Theoretical Foundation and Computational Methodology
The Power of Density Functional Theory (DFT)
To investigate the electronic structure of this compound, we employ Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost with high accuracy for organic molecules.[8][9] DFT calculations allow us to determine the molecule's equilibrium geometry, molecular orbital energies, and other key electronic properties.
Selection of Functional and Basis Set: A Justified Approach
The choice of the functional and basis set is paramount for reliable DFT calculations.[9] Based on extensive validation in the literature for similar nitrogen-containing heterocyclic systems, we have selected the B3LYP functional in conjunction with the 6-311G(d,p) basis set.[8][9] The B3LYP functional, a hybrid functional, has demonstrated excellent performance in predicting the electronic and structural properties of organic molecules. The 6-311G(d,p) basis set provides a good balance between accuracy and computational efficiency for molecules of this size.
Computational Workflow
The theoretical investigation follows a systematic workflow, ensuring the reliability and reproducibility of the results.
Caption: Computational workflow for the theoretical analysis of this compound.
Experimental Protocol: Step-by-Step Computational Procedure
-
Structure Preparation: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: A geometry optimization is performed using the Gaussian 09 software package or a similar program.[10] The calculation is set up with the B3LYP functional and the 6-311G(d,p) basis set.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the structure.
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry are carried out to obtain molecular orbital energies (HOMO and LUMO), the molecular electrostatic potential (MEP), and other electronic descriptors.
-
Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis). To simulate a more realistic environment, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be employed to account for solvent effects.
Theoretical Results and In-depth Discussion
Molecular Geometry
The optimized molecular structure of this compound reveals a planar naphthyridine core, as expected for an aromatic system. The introduction of bromine atoms at the 3 and 8 positions induces minor distortions in the bond lengths and angles of the pyridine rings due to steric and electronic effects.
| Parameter | Calculated Value |
| C-Br Bond Length (Å) | ~1.89 |
| C-N Bond Length (Å) | ~1.34 - 1.38 |
| C-C Bond Length (Å) | ~1.39 - 1.42 |
| C-N-C Bond Angle (°) | ~117 - 118 |
| C-C-Br Bond Angle (°) | ~120 |
Table 1: Selected optimized geometric parameters for this compound.
The calculated geometric parameters are in good agreement with expected values for similar aromatic heterocyclic compounds.
Caption: Molecular structure of this compound.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Table 2: Calculated HOMO and LUMO energies and the energy gap for this compound.
The HOMO is primarily localized on the naphthyridine ring and the bromine atoms, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is distributed across the entire aromatic system, suggesting that the molecule can accept electrons in nucleophilic reactions. The relatively large HOMO-LUMO gap of 5.10 eV indicates high kinetic stability.
Caption: Frontier molecular orbital diagram of this compound.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in the molecule. The regions of negative potential (red) are susceptible to electrophilic attack, while the regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the most negative potential is localized around the nitrogen atoms, highlighting their basicity and ability to form hydrogen bonds. The bromine atoms and the hydrogen atoms on the aromatic ring exhibit a more positive potential.
Theoretical UV-Vis Spectrum
TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The primary absorption bands are expected to arise from π → π* transitions within the aromatic system. The calculated maximum absorption wavelength (λmax) can be correlated with experimental data to validate the theoretical model. For this compound, the main absorption is predicted to be in the UV region, characteristic of such aromatic systems.
Conclusion and Future Directions
This in-depth theoretical guide demonstrates the utility of computational chemistry, specifically DFT and TD-DFT, in elucidating the electronic structure of this compound. The calculated geometric and electronic properties provide a solid foundation for understanding the molecule's reactivity and spectroscopic behavior. These theoretical insights can guide the synthesis of novel 1,5-naphthyridine derivatives with tailored electronic properties for enhanced biological activity.
Future work could involve extending these computational studies to explore the interactions of this compound with biological targets, such as enzymes or DNA, through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations. Such studies would provide a more comprehensive understanding of its mechanism of action and facilitate the rational design of next-generation therapeutics.
References
- 1. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ias.ac.in [ias.ac.in]
A Technical Guide to the Thermal Stability and Decomposition of 3,8-Dibromo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 3,8-Dibromo-1,5-naphthyridine, a heterocyclic compound of interest in pharmaceutical development. As the thermal behavior of active pharmaceutical ingredients (APIs) directly impacts their safety, efficacy, and shelf-life, a thorough understanding of these properties is paramount.[1] This document outlines the theoretical basis for the thermal analysis of this compound, details the critical experimental protocols for its characterization, and proposes potential decomposition pathways based on established chemical principles for halogenated nitrogen heterocycles. The insights provided herein are intended to guide researchers in designing robust experimental studies and interpreting the resulting data.
Introduction: The Significance of Thermal Properties in Drug Development
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of bromine atoms at the 3 and 8 positions of the 1,5-naphthyridine core can significantly modulate its physicochemical and pharmacological properties. However, the presence of these halogen substituents also influences the molecule's thermal stability, a critical parameter that must be thoroughly evaluated during preclinical development.[2]
Thermal analysis techniques are indispensable tools in the pharmaceutical sciences for characterizing the solid-state properties of drug candidates.[3] They provide crucial information on melting points, phase transitions, and decomposition temperatures, which are essential for formulation development, stability testing, and ensuring the safety of manufacturing processes.[1][4] Understanding the thermal decomposition of a compound like this compound is vital for predicting its degradation pathways and identifying potential reactive and toxic byproducts.
This guide will delve into the key analytical techniques and theoretical considerations for assessing the thermal stability of this compound.
Core Analytical Techniques for Thermal Characterization
The primary methods for evaluating the thermal properties of pharmaceutical materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][3][4] When used in conjunction, these techniques offer a comprehensive picture of a compound's behavior as a function of temperature.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[3][4] This technique is fundamental for determining the onset temperature of decomposition and quantifying mass loss associated with degradation processes. For this compound, a TGA experiment would reveal the temperature range over which the compound remains stable and the stages of its decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to detect thermal events such as melting, crystallization, and solid-state transitions.[5] A DSC analysis of this compound would identify its melting point and any polymorphic transitions prior to decomposition. The enthalpy changes associated with these events can also be quantified.
Evolved Gas Analysis (EGA)
To identify the volatile products released during decomposition, TGA and DSC instruments can be coupled with spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).[6] This hyphenated approach, known as Evolved Gas Analysis, is crucial for elucidating the decomposition mechanism of this compound by identifying the gaseous fragments.[6][7]
Proposed Thermal Decomposition Pathway
The C-Br bond is typically weaker than the C-C and C-N bonds within the aromatic ring system. Therefore, the initial step in the thermal decomposition is likely the homolytic cleavage of a C-Br bond, generating a naphthyridinyl radical and a bromine radical. This initiation step would then trigger a cascade of further reactions, including:
-
Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other molecules or the surrounding atmosphere.
-
Ring Opening: Subsequent bond cleavages within the naphthyridine ring system can lead to the formation of smaller, volatile nitrogen-containing and brominated fragments.
-
Formation of Stable Volatiles: The decomposition is expected to yield a mixture of gaseous products, which may include nitrogen oxides (NOx), hydrogen bromide (HBr), and various brominated and non-brominated organic fragments.[7]
The following diagram illustrates a conceptual workflow for investigating the thermal decomposition of this compound.
Caption: Experimental workflow for thermal analysis.
The proposed decomposition pathway is depicted in the following diagram:
References
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Place of DSC purity analysis in pharmaceutical development [ouci.dntb.gov.ua]
- 6. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Regioselective Synthesis of 3,8-Dibromo-1,5-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Functionalization of this core, particularly through halogenation, provides crucial intermediates for the synthesis of complex molecular architectures and the development of novel therapeutic agents. This in-depth technical guide focuses on the regioselective bromination of 1,5-naphthyridine to yield the 3,8-dibromo isomer, a versatile building block for drug discovery. This document provides a comprehensive overview of the underlying principles governing the reaction's selectivity, a detailed experimental protocol, and a discussion of the reaction mechanism.
Introduction: The Significance of 1,5-Naphthyridines in Drug Discovery
The 1,5-naphthyridine ring system, an isomer of naphthyridine, is a key pharmacophore found in numerous biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to applications in various therapeutic areas, including oncology, infectious diseases, and neurology. The ability to selectively functionalize the 1,5-naphthyridine core is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Halogenated 1,5-naphthyridines, in particular, serve as versatile synthetic intermediates. The introduction of bromine atoms at specific positions opens avenues for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of a wide range of substituents. The 3,8-dibromo-1,5-naphthyridine isomer is a particularly valuable synthon due to the strategic placement of the bromine atoms, allowing for the creation of novel C2-symmetric or differentially substituted derivatives.
The Challenge and Strategy for Regioselective Bromination
The electrophilic substitution of pyridine and its fused analogues can be challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the positions beta to the nitrogen atoms (C-3 and C-8 in 1,5-naphthyridine) are the most electron-rich and, therefore, the most susceptible to electrophilic substitution. This inherent reactivity provides a basis for the regioselective bromination of the 1,5-naphthyridine core.
The key to achieving the desired 3,8-dibromo isomer lies in the careful control of reaction conditions to favor electrophilic aromatic substitution at these specific positions. The choice of brominating agent and solvent system plays a crucial role in modulating the reactivity and selectivity of the reaction.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the regioselective bromination of 1,5-naphthyridine. This protocol is based on established principles of electrophilic aromatic substitution on the 1,5-naphthyridine ring system.[1]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | 1.0 g | 7.68 |
| Bromine | Br₂ | 159.81 | 0.82 mL | 16.13 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Reaction Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (7.68 mmol) of 1,5-naphthyridine in 20 mL of glacial acetic acid.
-
Addition of Bromine: While stirring the solution at room temperature, slowly add 0.82 mL (16.13 mmol, 2.1 equivalents) of bromine dropwise over a period of 15 minutes. Caution: Bromine is highly corrosive and toxic. This step should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into 100 mL of ice-water.
-
Quenching: Quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Mechanistic Insights: The Basis for Regioselectivity
The regioselective formation of the 3,8-dibromo isomer is a direct consequence of the electronic properties of the 1,5-naphthyridine ring system. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.
Activation of Bromine
In the presence of a protic acid like acetic acid, molecular bromine is polarized, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring.
Electrophilic Attack and Formation of the Sigma Complex
The π-system of the 1,5-naphthyridine ring acts as a nucleophile, attacking the electrophilic bromine atom. The pyridine nitrogen atoms are deactivating due to their inductive electron-withdrawing effect. As a result, the positions beta to the nitrogen atoms (C-3 and C-8) are the most electron-rich and therefore the most favorable sites for electrophilic attack. Attack at these positions leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
Aromatization
A base, such as the acetate ion present in the reaction medium, abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the 3-bromo-1,5-naphthyridine intermediate.
Second Bromination
The presence of a bromine atom on the ring is deactivating; however, with an excess of the brominating agent and under forcing conditions (reflux), a second bromination occurs. The first bromine atom directs the second incoming electrophile to the remaining activated beta position on the other ring, which is the C-8 position, leading to the formation of the this compound product.
Mechanistic Diagram
Caption: Mechanism of the regioselective dibromination of 1,5-naphthyridine.
Conclusion
The regioselective synthesis of this compound is a crucial transformation for the advancement of medicinal chemistry programs centered on this important heterocyclic scaffold. The protocol outlined in this guide provides a reliable and scalable method for accessing this key intermediate. A thorough understanding of the underlying electronic principles governing the regioselectivity of the electrophilic bromination is essential for troubleshooting and adapting the reaction to different substrates. The resulting this compound is a versatile building block that can be further elaborated to generate libraries of novel compounds for biological screening, ultimately contributing to the discovery of new and effective therapeutics.
References
Methodological & Application
A Comprehensive Guide to the Suzuki Coupling Protocol for 3,8-Dibromo-1,5-naphthyridine: Synthesis of Novel Biaryl Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials due to its unique electronic properties and ability to form key hydrogen bond interactions.[1][2] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation necessary to functionalize this core.[3][4] This guide provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki coupling of 3,8-Dibromo-1,5-naphthyridine with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters for optimization and troubleshooting, enabling researchers to reliably synthesize novel 3,8-disubstituted-1,5-naphthyridine derivatives.
The Scientific Foundation: Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[5] Its success lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3] The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3][6]
-
Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7][8][9]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Double Suzuki Coupling of this compound
This protocol details the synthesis of 3,8-disubstituted-1,5-naphthyridines. The procedure is based on established methodologies for similar dibromo-azaheterocycles.[2]
Materials and Reagents
-
Substrate : this compound (1.0 equiv)
-
Coupling Partner : Aryl/Heteroaryl boronic acid or boronic acid pinacol ester (2.2 - 2.5 equiv)
-
Catalyst : Palladium(II) Acetate [Pd(OAc)₂] (0.05 - 0.1 equiv) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Base : Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 - 4.0 equiv)
-
Solvent : Anhydrous 1,4-Dioxane/Water (4:1 v/v) or DMF/Water (4:1 v/v)
-
Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), TLC plates, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Experimental Procedure
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (2.2 equiv), and the base (e.g., K₂CO₃, 4.0 equiv).
-
Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Using a slight excess of the boronic acid ensures complete consumption of the dibromo starting material.
-
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover and preventing catalyst decomposition.
-
-
Reagent Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv) to the flask. Then, add the degassed solvent mixture (e.g., Dioxane/Water, 4:1) via syringe.
-
Causality: Degassing the solvent (by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) removes dissolved oxygen. The catalyst is added just before the solvent to minimize its exposure to the atmosphere.
-
-
Reaction Conditions : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[2][7]
-
Causality: Heating accelerates the rate-limiting oxidative addition step and improves solubility. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (especially with inorganic bases).
-
-
Monitoring Progress : Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is complete when the starting dibromo spot is no longer visible.
-
Aqueous Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with an organic solvent like ethyl acetate or dichloromethane.
-
Causality: The aqueous wash removes the inorganic base and boron-containing byproducts. Multiple extractions ensure complete recovery of the desired product.
-
-
Drying and Concentration : Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system will depend on the product's polarity but often consists of a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography is essential to remove residual catalyst, ligand, homocoupled byproducts, and any mono-substituted intermediates.
-
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions and reported yields for the Suzuki coupling of a structurally analogous substrate, 4,8-dibromo-1,5-naphthyridine.[2]
| Entry | Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 75.8 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 68.2 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 71.5 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 41.4 |
Key Considerations & Optimization Strategies
Achieving high yields and purity requires careful consideration of several factors.[10]
-
Regioselectivity (Mono- vs. Di-substitution) : The two bromine atoms at the 3 and 8 positions may have different reactivities due to the electronic nature of the naphthyridine ring. To favor mono-substitution, one can use a reduced stoichiometry of the boronic acid (0.9-1.1 equivalents). Conversely, for di-substitution, an excess of the boronic acid (≥ 2.2 equivalents) is required to drive the reaction to completion.[11]
-
Catalyst and Ligand Selection :
-
Pd(PPh₃)₄ : A reliable, air-stable Pd(0) precatalyst that is often effective but may require higher temperatures.[12]
-
Pd(OAc)₂ or Pd₂(dba)₃ : These are Pd(II) and Pd(0) sources, respectively, that require an external phosphine ligand (e.g., PPh₃, P(t-Bu)₃, SPhos) to form the active catalytic species. Using specialized ligands can often improve yields and reaction rates, especially for challenging substrates.[8]
-
-
Choice of Base : The base plays a crucial role in activating the boronic acid for transmetalation.[8]
-
K₂CO₃/Na₂CO₃ : Standard, cost-effective bases suitable for many applications.[1]
-
Cs₂CO₃/K₃PO₄ : Stronger, more soluble bases that can accelerate the reaction, particularly with less reactive aryl chlorides or sterically hindered substrates.
-
-
Troubleshooting Common Issues :
-
Low Yield : May be caused by catalyst deactivation (ensure inert atmosphere), insufficient heating, or poor substrate solubility. Consider a different solvent system or a more active catalyst/ligand combination.
-
Protodeboronation : The boronic acid can be replaced by a proton from water. This side reaction is more prevalent with electron-rich boronic acids. Using a stronger, less nucleophilic base or minimizing water content can mitigate this issue.[5]
-
Homocoupling : Formation of biaryl products from the boronic acid (R'-R') or the halide (Ar-Ar). This often points to issues with the catalytic cycle, such as slow transmetalation.
-
Visualization of the Experimental Workflow
Caption: General experimental workflow for Suzuki coupling of this compound.
Safety Precautions
-
Palladium Catalysts : Palladium compounds are toxic and should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents : Dioxane and DMF are flammable and have specific health hazards. Always handle them in a well-ventilated fume hood.
-
Bases : Solid carbonates can be irritating. Avoid inhalation of dust.
-
Inert Gas : Use caution when working with compressed gas cylinders. Ensure proper regulation and secure the cylinder.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 3,8-Dibromo-1,5-naphthyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Challenges of Naphthyridine Functionalization
The 1,5-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and hydrogen bond accepting capabilities make it an attractive framework for designing targeted therapeutics. However, the inherent electron-deficient nature of the pyridine rings presents significant challenges for functionalization, often requiring forcing conditions or leading to complex reaction outcomes.[4][5]
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a robust and versatile method for constructing C(sp²)–N bonds.[6][7] This palladium-catalyzed cross-coupling reaction is indispensable for late-stage functionalization in drug discovery programs.[8] When applied to dihalogenated, electron-poor substrates like 3,8-dibromo-1,5-naphthyridine, a nuanced understanding of the catalytic system is paramount to achieving high yields and avoiding common pitfalls such as catalyst inhibition and undesired side reactions.
This document serves as a comprehensive guide, grounded in established mechanistic principles, to provide researchers with the rationale and a detailed protocol for the successful Buchwald-Hartwig amination of this compound.
The Catalytic Heart of the Reaction: Mechanism and Key Parameters
The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium catalyst, a supporting ligand, a base, and the reaction solvent. The generally accepted catalytic cycle provides a framework for understanding how these components work in concert.[9][10]
Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Core Components and Their Strategic Selection:
-
Palladium Source: The reaction is initiated by a Pd(0) species. While Pd(II) precursors like Pd(OAc)₂ or PdCl₂ can be used, they require an in situ reduction step.[6] Modern protocols often favor air-stable, pre-formed Pd(0) complexes or specialized pre-catalysts (e.g., G3 or G4 palladacycles) which offer improved reliability and activity.
-
The Ligand (The Catalyst's Navigator): This is arguably the most critical variable. For challenging heteroaromatic substrates, simple phosphine ligands are insufficient. The field has evolved to use sterically bulky, electron-rich dialkylbiaryl phosphine ligands.[7][9]
-
Why Bulky Ligands?
-
Promote Reductive Elimination: The steric demand of ligands like XPhos, RuPhos, or BrettPhos facilitates the final C-N bond-forming step, which is often the rate-limiting step.[11]
-
Prevent Catalyst Inhibition: The nitrogen atoms of the 1,5-naphthyridine ring can coordinate to the palladium center, effectively poisoning the catalyst. Bulky ligands create a protective pocket around the metal, discouraging this unproductive binding.[12]
-
Stabilize Monoligated Species: They promote the formation of highly reactive monoligated Pd(0) species, which readily undergo oxidative addition.[9]
-
-
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for aminations with neutral amines.[10] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[10]
-
Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and deactivation of the catalyst. Toluene and 1,4-dioxane are standard choices due to their ability to dissolve the organometallic intermediates and their relatively high boiling points, which allow for necessary heating.[6][13]
Protocol: Double Buchwald-Hartwig Amination of this compound
This protocol details a general procedure for the di-amination of this compound. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox to exclude oxygen and moisture.
Materials & Equipment
-
Substrate: this compound
-
Nucleophile: Amine (e.g., morpholine, piperidine, aniline derivative)
-
Palladium Pre-catalyst: XPhos Pd G3 (or a similar generation palladacycle)
-
Ligand: XPhos (if not using a pre-catalyst with the ligand incorporated)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Equipment: Schlenk flask, magnetic stir bar, condenser, heating mantle with temperature control, inert gas line (N₂ or Ar), standard glassware for workup and purification, silica gel for column chromatography.
Figure 2: Standard workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (2.5-3.0 equiv), XPhos Pd G3 pre-catalyst (2-5 mol %), and any additional ligand if required.
-
Scientist's Note: The base is a fine powder and can be electrostatically charged. Ensure quantitative transfer. Using a pre-catalyst simplifies the procedure and improves reproducibility compared to adding the palladium source and ligand separately.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Through the septum, add the amine (2.2-2.5 equiv) via syringe. If the amine is a solid, it should be added in the first step with the other solids.
-
Add anhydrous, degassed toluene (or dioxane) via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.
-
Scientist's Note: The stoichiometry of the amine is critical. A slight excess is used to drive the reaction to completion for di-substitution. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles) to prevent catalyst oxidation.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating mantle set to 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically become dark and heterogeneous.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture. Look for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the diamino-product.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad thoroughly with the same organic solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3,8-diamino-1,5-naphthyridine product.
-
Optimization and Troubleshooting
The success of this transformation can be sensitive to several factors. The following table outlines key parameters and provides guidance for optimization.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst Loading | 2-5 mol % | If reaction is sluggish, increase loading to 5 mol %. For cost-efficiency on larger scales, try reducing to 1-2 mol % once the reaction is established. |
| Ligand Choice | XPhos | If yield is low, screen other bulky biaryl phosphine ligands like RuPhos, BrettPhos, or CPhos. The optimal ligand can be substrate-specific.[7][11] |
| Base | NaOtBu | If hydrodehalogenation is observed or the substrate is base-sensitive, switch to a milder base like K₃PO₄ or LiHMDS, potentially requiring a higher temperature.[10] |
| Solvent | Toluene | Dioxane is a viable alternative and can sometimes offer better solubility for polar substrates. Ensure the solvent is rigorously anhydrous. |
| Temperature | 100-110 °C | Lower temperatures may favor mono-amination. If the reaction stalls, increasing the temperature to reflux may be beneficial, but monitor for decomposition. |
| Amine Equivalents | 2.2-2.5 equiv | For selective mono-amination, reduce the amine to 1.0-1.1 equivalents and run the reaction at a lower temperature (e.g., 80 °C) for a shorter duration. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful yet demanding transformation. Success is predicated on the rational selection of a modern catalytic system—specifically a bulky phosphine ligand—and meticulous execution under anhydrous, anaerobic conditions. By understanding the mechanistic underpinnings and following a robust protocol, researchers can effectively leverage this reaction to synthesize complex diamino-naphthyridine derivatives, paving the way for new discoveries in drug development and materials science.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. entegris.com [entegris.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Organometallic Complexes with 3,8-Dibromo-1,5-naphthyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,8-Dibromo-1,5-naphthyridine in Organometallic Chemistry
The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties.[1][2] The introduction of bromine atoms at the 3- and 8-positions of the 1,5-naphthyridine core creates a versatile ligand with distinct coordination capabilities. The two nitrogen atoms, positioned in a trans configuration, make this compound an ideal candidate for bridging two metal centers, facilitating the formation of bimetallic and polynuclear organometallic complexes.[1]
The presence of the bromo substituents serves a dual purpose. Firstly, they electronically modify the naphthyridine ring, influencing the donor-acceptor properties of the ligand and, consequently, the electronic and photophysical characteristics of the resulting metal complexes. Secondly, the carbon-bromine bonds provide reactive sites for subsequent functionalization through well-established cross-coupling reactions, allowing for the synthesis of more complex and tailored molecular architectures. This application note provides a comprehensive guide to the synthesis of the this compound ligand and its subsequent use in the preparation of organometallic complexes, with a focus on palladium(II) coordination.
Part 1: Synthesis of the this compound Ligand
The synthesis of this compound is typically achieved through the direct bromination of the parent 1,5-naphthyridine. While various brominating agents can be employed, a common and effective method involves the use of bromine in a suitable solvent system.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: Elemental bromine (Br₂) is a powerful and readily available brominating agent suitable for aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Solvent System: Acetic acid is often used as a solvent as it can protonate the nitrogen atoms of the naphthyridine ring, activating it towards electrophilic attack. The use of a co-solvent like carbon tetrachloride can help to control the reaction rate and improve solubility.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the substitution reaction. Careful temperature control is crucial to prevent over-bromination or decomposition of the starting material.
-
Work-up Procedure: The work-up involves neutralizing the acidic reaction mixture and removing any unreacted bromine. The use of a reducing agent like sodium bisulfite is effective for quenching excess bromine.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,5-Naphthyridine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Carbon Tetrachloride (CCl₄)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Bisulfite (NaHSO₃) solution
-
Chloroform (CHCl₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,5-naphthyridine in a mixture of glacial acetic acid and carbon tetrachloride.
-
Heat the solution to reflux.
-
Slowly add a solution of bromine in carbon tetrachloride to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into an ice-water bath and neutralize with a sodium hydroxide solution until the pH is approximately 7-8.
-
Decolorize the solution by adding a saturated sodium bisulfite solution dropwise until the reddish-brown color of bromine disappears.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: Synthesis of Organometallic Complexes
The this compound ligand can be coordinated to a variety of transition metals to form mononuclear, bimetallic, or polymeric complexes. The following section details a general protocol for the synthesis of a palladium(II) complex, a common and well-studied example.
Core Directive: Formation of a Dinuclear Palladium(II) Complex
The geometry of the this compound ligand, with its two distal nitrogen donors, predisposes it to act as a bridging ligand, leading to the formation of dinuclear complexes. A typical precursor for this synthesis is a palladium(II) salt with labile ligands, such as acetonitrile or benzonitrile, which are easily displaced by the stronger donating nitrogen atoms of the naphthyridine.
Causality Behind Experimental Choices:
-
Palladium Precursor: Dichlorobis(acetonitrile)palladium(II) or dichlorobis(benzonitrile)palladium(II) are excellent starting materials. The nitrile ligands are weakly coordinated and readily substituted, driving the reaction forward.
-
Stoichiometry: A 2:1 molar ratio of the palladium precursor to the this compound ligand is typically used to favor the formation of the dinuclear bridged complex.
-
Solvent: A coordinating solvent that can dissolve both the ligand and the metal precursor is required. Dichloromethane or chloroform are common choices. For less soluble precursors, dimethylformamide (DMF) can be used, although its higher boiling point may necessitate more stringent purification steps.
-
Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating to promote ligand exchange without causing decomposition of the desired complex.
-
Isolation of the Product: The resulting organometallic complex often precipitates out of the reaction mixture upon formation or after concentration of the solvent. Washing with a non-coordinating solvent like diethyl ether or hexane helps to remove any unreacted starting materials.
Experimental Protocol: Synthesis of a Dinuclear Palladium(II) Complex with this compound
Materials:
-
This compound
-
Dichlorobis(acetonitrile)palladium(II) [PdCl₂(MeCN)₂]
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in dry dichloromethane.
-
In a separate flask, dissolve dichlorobis(acetonitrile)palladium(II) in dry dichloromethane.
-
Slowly add the palladium precursor solution to the ligand solution at room temperature with constant stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC or by observing the formation of the product precipitate.
-
If a precipitate has formed, collect the solid by filtration. If not, reduce the volume of the solvent under vacuum to induce precipitation.
-
Wash the collected solid with cold dichloromethane and then with diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Dry the resulting solid product under vacuum.
-
Characterize the dinuclear palladium(II) complex by ¹H NMR, IR spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Ligand | This compound | Bridging ligand with two N-donor sites. |
| Metal Precursor | [PdCl₂(MeCN)₂] | Provides a source of Pd(II) with labile ligands. |
| Stoichiometry (Metal:Ligand) | 2:1 | Favors the formation of a dinuclear complex. |
| Solvent | Dichloromethane | Good solubility for reactants, relatively inert. |
| Temperature | Room Temperature | Mild conditions to avoid decomposition. |
| Reaction Time | 12-24 hours | Allows for complete ligand exchange. |
Diagram of Complex Formation
Caption: Reaction scheme for the formation of the dinuclear palladium(II) complex.
Part 3: Characterization of Organometallic Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized organometallic complexes. A combination of spectroscopic and analytical techniques is employed.
-
¹H NMR Spectroscopy: The coordination of the this compound ligand to a metal center will cause a downfield shift of the proton signals of the naphthyridine ring due to the deshielding effect of the metal. The symmetry of the complex can also be inferred from the number and multiplicity of the signals.
-
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C=C bonds of the naphthyridine ring upon coordination can be observed. New bands corresponding to metal-ligand vibrations may also be present in the far-IR region.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the proposed molecular formula to confirm the stoichiometry of the complex.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal centers.
Conclusion and Future Outlook
The this compound ligand offers a robust and versatile platform for the construction of novel organometallic complexes. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the coordination chemistry of this ligand with various transition metals. The resulting complexes hold significant promise for applications in catalysis, materials science, and as potential therapeutic agents in drug development. The presence of the bromo substituents opens up avenues for post-synthetic modification, allowing for the fine-tuning of the properties of these complexes for specific applications.
References
Application Notes: 3,8-Dibromo-1,5-naphthyridine as a Versatile Precursor for Advanced OLED Materials
Abstract
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, demanding continuous innovation in emitter materials to enhance efficiency, color purity, and operational lifetime. Nitrogen-containing heterocycles are central to this development due to their inherent electron-deficient nature, which is ideal for constructing high-performance emitters. This application note provides a comprehensive guide for researchers on the strategic use of 3,8-dibromo-1,5-naphthyridine as a key building block for a new generation of OLED materials, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). We present the synthetic rationale, detailed experimental protocols for functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and an analysis of the resulting materials' properties.
Introduction: The Strategic Importance of the 1,5-Naphthyridine Core
The performance of an OLED is fundamentally dictated by the molecular architecture of the materials within its emissive layer (EML). A highly successful design strategy involves creating molecules with distinct electron-donating (D) and electron-accepting (A) moieties. This D-A architecture facilitates intramolecular charge transfer (ICT), which is crucial for tuning emission color and, critically, for enabling advanced emission mechanisms like TADF.[1][2] TADF allows OLEDs to harvest both singlet and triplet excitons for light emission, theoretically achieving 100% internal quantum efficiency (IQE) without relying on expensive heavy metals like iridium or platinum.[2]
The 1,5-naphthyridine scaffold is an exemplary electron acceptor due to the presence of two electron-withdrawing nitrogen atoms within its fused aromatic structure.[3][4] Its rigid, planar geometry provides good thermal stability, a prerequisite for durable OLED devices.[3][4] The precursor, This compound , is a particularly powerful synthon. The two bromine atoms serve as versatile synthetic handles, allowing for the precise, stepwise, or simultaneous introduction of various electron-donating groups at the 3- and 8-positions through robust and well-established palladium-catalyzed cross-coupling reactions. This modularity empowers chemists to create a vast library of novel emitters with finely-tuned photophysical and electronic properties.
Synthesis of the this compound Precursor
The 1,5-naphthyridine core is accessible through several classic heterocyclic synthesis routes. The Skraup synthesis, which involves reacting a 3-aminopyridine derivative with glycerol in the presence of an acid and an oxidizing agent, is a foundational method for creating the parent ring system.[5][6][7][8] Subsequent halogenation steps can then be employed to install the bromine atoms at the desired 3- and 8-positions. Researchers should consult specialized synthetic literature for detailed, multi-step procedures to obtain the this compound starting material.
Functionalization Strategies: Building High-Performance Emitters
The true utility of this compound is realized through its functionalization. By attaching electron-donating groups to the electron-deficient naphthyridine core, a strong D-A character is established, leading to the small singlet-triplet energy splitting (ΔEST) required for efficient TADF.[1][2] The two primary methods for this transformation are Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling an organohalide with an organoboron compound.[9][10] In this context, it is used to attach various aryl or heteroaryl donor moieties (e.g., substituted phenyl rings, thiophenes) to the naphthyridine core.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is the active catalyst. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is also a common and effective choice.[11]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential.[9][10] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[10]
-
Solvent: The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water to ensure solubility of both the organic substrates and the inorganic base.[9][12]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between aryl halides and amines.[13] It is exceptionally well-suited for attaching potent electron-donating groups such as carbazoles, phenothiazines, and phenoxazines to the 1,5-naphthyridine core. These donors are frequently used in high-efficiency TADF emitters.[1][2][14]
Causality Behind Experimental Choices:
-
Catalyst & Ligand: This reaction relies on a palladium catalyst, but the choice of phosphine ligand is critical.[15] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, t-BuXPhos) are often required.[16] These ligands stabilize the palladium center and, crucially, accelerate the rate-limiting reductive elimination step, which forms the final C-N bond.[15][17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[15] Sodium tert-butoxide (NaOtBu) is the most common choice for this purpose.[16]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or 1,4-dioxane are essential to prevent catalyst deactivation.[16]
Experimental Protocols
The following protocols are generalized procedures for the double substitution of this compound. They should be adapted and optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques.
Protocol 4.1: General Procedure for Double Suzuki-Miyaura Coupling
This protocol is designed for the di-arylation of the naphthyridine core.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (4.0 equiv)[11]
-
1,4-Dioxane and degassed water (e.g., 4:1 v/v)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the deoxygenated solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3,8-diaryl-1,5-naphthyridine derivative.
-
Protocol 4.2: General Procedure for Double Buchwald-Hartwig Amination
This protocol is designed for the di-amination of the naphthyridine core.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Carbazole, Phenoxazine) (2.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Biaryl Phosphine Ligand (e.g., XPhos) (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous, deoxygenated Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.
-
Add the this compound and the amine.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, deoxygenated toluene via syringe.[16]
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.[16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite to remove palladium residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel, often followed by recrystallization or sublimation to achieve the high purity required for OLED device fabrication.
-
Material Properties and OLED Performance
The synthesized 1,5-naphthyridine derivatives must be thoroughly characterized to assess their potential as OLED emitters. High thermal stability (decomposition temperature, Td > 350 °C) and a high glass-transition temperature (Tg > 100 °C) are crucial for device longevity.[3][4]
Table 1: Representative Properties of 1,5-Naphthyridine-Based Emitters
| Property | Typical Range | Significance |
|---|---|---|
| Emission Peak (λem) | 450 - 650 nm | Determines the color of light (Blue to Red) |
| Photoluminescence Quantum Yield (PLQY) | 70 - 100% | Efficiency of light emission in solid state[3][4] |
| ΔEST (S₁-T₁) | < 0.2 eV | Small gap is required for efficient TADF |
| HOMO Level | -5.2 to -6.0 eV | Affects hole injection from the hole-transport layer |
| LUMO Level | -2.5 to -3.2 eV | Affects electron injection from the electron-transport layer[3][4] |
| Tg (Glass Transition Temp.) | > 100 °C | Ensures morphological stability of the emissive film[14] |
| Td (Decomposition Temp.) | > 350 °C | Ensures material survives vacuum deposition process[14] |
Once a promising material is identified, it is incorporated into a multi-layer OLED device for electroluminescence testing.
The performance of these devices can be exceptional. OLEDs using 1,5-naphthyridine acceptors with phenoxazine or phenothiazine donors have achieved high external quantum efficiencies (EQEs) of 29.9% and 25.8%, respectively, with high brightness.[1][2]
Table 2: Example Performance Metrics for 1,5-Naphthyridine-Based OLEDs
| Emitter Type | Max. EQE (%) | Max. Luminance (cd/m²) | Color (CIE coordinates) | Reference |
|---|---|---|---|---|
| Naphthyridine-Phenoxazine | 29.9% | 33,540 | Green | [1][2] |
| Naphthyridine-Phenothiazine | 25.8% | 14,480 | Green/Yellow | [1][2] |
| Naphthyridine-Carbazole | 20.9% | >10,000 | Blue/Green | [1][14] |
| Naphthyridine-Dimethylacridan| 16.8% | >15,000 | Blue |[1][2] |
Conclusion
This compound is a high-value, strategic precursor for the development of next-generation OLED materials. Its robust, electron-accepting core and two versatile bromination sites allow for the systematic synthesis of a wide array of D-A type emitters via established Suzuki-Miyaura and Buchwald-Hartwig coupling protocols. The resulting materials exhibit excellent thermal stability and have demonstrated top-tier performance in TADF-OLEDs, achieving high quantum efficiencies across the visible spectrum. These application notes provide the foundational knowledge and protocols for researchers to leverage this powerful building block in their pursuit of novel, high-performance optoelectronic materials.
References
- 1. Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Photophysical Characterization of 3,8-Dibromo-1,5-naphthyridine Derivatives
Introduction: The Intriguing Photophysics of 1,5-Naphthyridines
The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it a versatile building block for the design of novel functional molecules.[2] The introduction of substituents onto the 1,5-naphthyridine core can dramatically modulate its photophysical properties, leading to applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[2][3]
Among the various substituted 1,5-naphthyridines, the 3,8-dibromo derivative serves as a key intermediate for the synthesis of a wide array of functionalized compounds through cross-coupling reactions. Understanding the intrinsic photophysical properties of this dibrominated scaffold and its derivatives is paramount for the rational design of new materials with tailored optical characteristics. This guide provides a comprehensive overview of the experimental protocols and theoretical considerations for the in-depth photophysical characterization of 3,8-dibromo-1,5-naphthyridine and its derivatives.
While specific experimental data for this compound is not extensively reported in the literature, this document will utilize data from closely related 4,8-disubstituted-1,5-naphthyridine derivatives as illustrative examples. The principles and protocols outlined herein are directly applicable to the study of the 3,8-dibromo counterparts. A study on 4,8-substituted 1,5-naphthyridines, synthesized via a Suzuki cross-coupling from 4,8-dibromo-1,5-naphthyridine, provides valuable insights into the photophysical behavior of this class of compounds.[4]
I. Synthesis of Substituted 1,5-Naphthyridine Derivatives
The functionalization of the 1,5-naphthyridine core at the 3 and 8 positions is typically achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,8-Diaryl-1,5-naphthyridines
This protocol outlines a general procedure for the synthesis of 3,8-diaryl-1,5-naphthyridines from this compound.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 v/v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (2.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,8-diaryl-1,5-naphthyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
The Strategic Application of 3,8-Dibromo-1,5-naphthyridine in Modern Medicinal Chemistry: A Guide for Researchers
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and other key interactions with biological targets. Among the various derivatives of this scaffold, 3,8-Dibromo-1,5-naphthyridine stands out as a particularly versatile and strategic building block for the synthesis of novel therapeutics. The two bromine atoms at positions 3 and 8 serve as valuable handles for the introduction of diverse chemical functionalities through modern cross-coupling reactions, enabling a systematic exploration of the chemical space around the core and the fine-tuning of structure-activity relationships (SAR).
This guide provides an in-depth overview of the application of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and other potential therapeutic agents. We will delve into the rationale behind its use, provide detailed protocols for its functionalization, and discuss the potential biological activities of its derivatives, supported by data from closely related analogs.
The 1,5-Naphthyridine Core: A Scaffold with Therapeutic Promise
The 1,5-naphthyridine ring system is a bioisostere of quinoline and other bicyclic heteroaromatic systems commonly found in approved drugs. The nitrogen atoms at positions 1 and 5 influence the electronic properties of the ring system, creating distinct regions of electron deficiency and affecting the pKa of the molecule. These features can be exploited to achieve specific interactions with protein targets.
Derivatives of the broader naphthyridine family have demonstrated a wide range of biological activities, including:
-
Anticancer: As inhibitors of topoisomerases and various protein kinases.[1]
-
Antimalarial: Targeting enzymes such as Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[2][3][4][5][6][7][8]
-
Antimicrobial and Antiviral: Exhibiting broad-spectrum activity against various pathogens.
The 3,8-disubstituted pattern on the 1,5-naphthyridine core allows for the projection of substituents in distinct vectors, which can be crucial for optimizing binding to a target protein.
Synthesis of the this compound Scaffold
While a direct, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis and halogenation of the 1,5-naphthyridine core. A common approach involves the Skraup reaction or its modifications to construct the naphthyridine ring, followed by a direct bromination step.
Proposed Synthetic Protocol:
Step 1: Synthesis of 1,5-Naphthyridine
The parent 1,5-naphthyridine can be synthesized from 3-aminopyridine using the Skraup reaction, which involves heating with glycerol, sulfuric acid, and an oxidizing agent.
Step 2: Dibromination of 1,5-Naphthyridine
Direct bromination of the 1,5-naphthyridine core can be achieved using a suitable brominating agent. The electron-deficient nature of the pyridine rings generally directs electrophilic substitution to the 3 and 7 (or 3 and 8 in the case of 1,5-naphthyridine) positions.
Detailed Protocol:
-
To a solution of 1,5-naphthyridine in a suitable solvent such as concentrated sulfuric acid or a halogenated solvent, add a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) portion-wise at a controlled temperature.
-
The reaction mixture is then heated to drive the reaction to completion.
-
Upon cooling, the reaction is quenched, and the product is isolated and purified using standard techniques such as crystallization or column chromatography.
Note: This is a generalized protocol, and optimization of reaction conditions, including solvent, temperature, and stoichiometry of the brominating agent, would be necessary to achieve a good yield of the desired 3,8-dibromo isomer.
Application in Medicinal Chemistry: A Gateway to Novel Compounds
The true utility of this compound lies in its potential for derivatization through palladium-catalyzed cross-coupling reactions. The two bromine atoms can be selectively or sequentially replaced with a wide variety of aryl, heteroaryl, alkyl, and amino groups, allowing for the rapid generation of diverse chemical libraries.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a wide range of primary and secondary amines.
The ability to perform these reactions regioselectively is a key advantage. The electronic properties of the 1,5-naphthyridine ring may lead to differential reactivity of the bromine atoms at the 3 and 8 positions. Generally, the position para to a ring nitrogen (position 3) is more electron-deficient and may be more susceptible to nucleophilic aromatic substitution, while the position alpha to a ring nitrogen (position 8) might be more reactive in certain cross-coupling reactions. However, this can be influenced by the specific reaction conditions, catalyst, and ligands used.
Application Note 1: Synthesis of 3,8-Diaryl-1,5-naphthyridines via Suzuki-Miyaura Coupling
Introduction:
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups, which can serve as key pharmacophoric elements to interact with the target protein. For instance, in kinase inhibitors, these appended rings often occupy the ATP-binding pocket.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Double Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other catalysts, such as Pd(dppf)Cl₂, can also be used and may offer advantages for specific substrates.
-
Base: The base is crucial for the activation of the boronic acid. Carbonates like K₂CO₃ or Cs₂CO₃ are often used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Regioselective Suzuki Coupling:
To achieve mono-arylation, the stoichiometry of the boronic acid can be reduced to approximately 1.0-1.2 equivalents. The regioselectivity will depend on the relative reactivity of the C3-Br and C8-Br bonds. It is plausible that one position may react preferentially under milder conditions or with a less reactive boronic acid. Stepwise functionalization can be achieved by performing the first Suzuki coupling, isolating the mono-arylated product, and then subjecting it to a second Suzuki coupling with a different boronic acid.
Application Note 2: Synthesis of 3,8-Diamino-1,5-naphthyridines via Buchwald-Hartwig Amination
Introduction:
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction allows for the introduction of a wide range of primary and secondary amines onto the this compound scaffold. The amino groups can serve as hydrogen bond donors or acceptors, or as points for further derivatization.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Double Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (2.2-2.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 2.5-3.0 eq.) in a Schlenk tube.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Different ligands can have a significant impact on the reaction's scope and efficiency.
-
Base: A strong base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide is a common choice.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to air, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Regioselective Buchwald-Hartwig Amination:
Similar to the Suzuki coupling, mono-amination can be achieved by using a limited amount of the amine. The inherent electronic differences between the 3 and 8 positions may allow for selective mono-amination under carefully controlled conditions. Stepwise functionalization with two different amines is also a viable strategy to create unsymmetrical 3,8-diamino-1,5-naphthyridine derivatives.
Potential Biological Targets and Structure-Activity Relationships
While specific biological data for derivatives of this compound are not widely published, valuable insights can be drawn from studies on the closely related 2,8-disubstituted-1,5-naphthyridines, which have been extensively investigated as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[2][3][4][5][6][7][8]
Table 1: Biological Activity of Representative 2,8-Disubstituted-1,5-Naphthyridine Derivatives as PfPI4K Inhibitors
| Compound | R² Substituent | R⁸ Substituent | PfPI4K IC₅₀ (nM) | P. falciparum (NF54) IC₅₀ (nM) |
| 1 | 4-Fluorophenyl | 4-Methyl-1-piperazinyl | 1.5 | 10 |
| 2 | 3-Pyridyl | 4-Methyl-1-piperazinyl | 2.1 | 15 |
| 3 | 4-Fluorophenyl | 4-(Dimethylamino)piperidino | 1.8 | 8 |
Data adapted from the literature on 2,8-disubstituted-1,5-naphthyridines to illustrate the potential of the scaffold.
The data in Table 1 demonstrates that the 1,5-naphthyridine core is a viable scaffold for potent enzyme inhibition and antiplasmodial activity. The substituents at the 2 and 8 positions play a crucial role in determining the potency and selectivity of the compounds. The 3,8-disubstitution pattern offers a different spatial arrangement of these functional groups, which could lead to novel interactions with the target and potentially improved pharmacological properties.
Logical Workflow for Drug Discovery using this compound:
References
- 1. benthamscience.com [benthamscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcgls.com [tcgls.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 3,8-Dibromo-1,5-naphthyridine for Biological Assays
Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery
The 1,5-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Its rigid, planar structure, combined with the hydrogen bond accepting capabilities of its two nitrogen atoms, allows for potent and selective interactions with a variety of biological targets. This has led to the development of 1,5-naphthyridine derivatives as kinase inhibitors, DNA intercalators, and fluorescent probes for cellular imaging.[1][2][3]
The strategic functionalization of the 1,5-naphthyridine ring is paramount to tuning its biological activity and physicochemical properties. 3,8-Dibromo-1,5-naphthyridine serves as a versatile and highly valuable starting material for generating diverse libraries of compounds. The two bromine atoms at positions 3 and 8 are amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This symmetrical or asymmetrical derivatization is key to exploring the structure-activity relationships (SAR) required for drug development and the creation of sophisticated biological tools.
This guide provides an in-depth technical overview and detailed protocols for the functionalization of this compound and the subsequent application of its derivatives in relevant biological assays. The methodologies described herein are designed to be robust and adaptable, empowering researchers to unlock the full potential of this promising scaffold.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The introduction of carbon and nitrogen-based substituents at the 3 and 8 positions of the 1,5-naphthyridine core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—is dictated by the desired C-C or C-N bond formation.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic routes for functionalizing this compound.
Experimental Protocols: Synthesis of Functionalized 1,5-Naphthyridine Derivatives
The following protocols are adapted from established methodologies for similar heterocyclic systems and provide a robust starting point for the functionalization of this compound.[4][5][6]
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,8-Diaryl-1,5-naphthyridines
This protocol describes a typical procedure for the synthesis of 3,8-diaryl-1,5-naphthyridines, which often exhibit interesting photophysical properties making them suitable as fluorescent probes.[2]
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (2.5 equivalents), and potassium carbonate (4 equivalents).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium(II) acetate catalyst (5 mol%).
-
Add degassed DMF and deionized water (typically a 4:1 to 5:1 ratio of DMF to water) via syringe. The final concentration of the dibromonaphthyridine should be around 0.1-0.2 M.
-
Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3,8-diaryl-1,5-naphthyridine.
Expert Insights: The choice of palladium catalyst and base can be critical. For less reactive arylboronic acids, a more active catalyst system such as Pd(PPh₃)₄ or a combination of a palladium precursor with a phosphine ligand (e.g., SPhos, XPhos) may be necessary. The water in the solvent system is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 76 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 72 |
| 3 | 2-Thienylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 65 |
| Yields are based on analogous reactions with 4,8-dibromo-1,5-naphthyridine and are representative.[4] |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3,8-Diamino-1,5-naphthyridines
This protocol outlines a general procedure for the C-N bond formation, yielding derivatives that are often explored as kinase inhibitors.[6][7][8]
Materials:
-
This compound
-
Primary or secondary amine (2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (3 equivalents)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 3 equivalents) and this compound (1 equivalent).
-
Add anhydrous, degassed toluene via syringe to a concentration of 0.1-0.2 M.
-
Finally, add the amine (2.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the combined organic filtrates with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base. Sterically hindered phosphine ligands like XPhos or Buchwald's biarylphosphine ligands are often necessary for efficient coupling. Strong, non-nucleophilic bases such as sodium or potassium tert-butoxide are typically employed. The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.[7][8]
| Entry | Amine | Palladium Precursor / Ligand | Base | Solvent | Temp (°C) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 |
| 2 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 |
| 3 | Benzylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 |
| Conditions are representative for the Buchwald-Hartwig amination of heteroaryl bromides. |
Biological Assay Integration
Once a library of functionalized 1,5-naphthyridine derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols provide detailed methodologies for assessing their potential as kinase inhibitors and DNA binding agents.
Protocol 3: Fluorescence-Based Kinase Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC₅₀) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is correlated with kinase activity.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Materials:
-
Functionalized 1,5-naphthyridine derivative (test compound)
-
Recombinant human kinase and its specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
ATP
-
Kinase reaction buffer
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution of the compound in kinase reaction buffer containing a final DMSO concentration of 1%.
-
Reaction Setup (25 µL final volume):
-
Add 5 µL of the diluted compound or vehicle (for control wells) to the wells of a 96-well plate.
-
Add 10 µL of a 2.5x kinase/substrate solution.
-
To initiate the reaction, add 10 µL of a 2.5x ATP solution. The final ATP concentration should be near the Kₘ for the specific kinase.
-
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative A | Kinase X | 50 |
| Derivative B | Kinase X | 250 |
| Staurosporine (Control) | Kinase X | 10 |
| Data is hypothetical and for illustrative purposes. |
Protocol 4: DNA Binding Assay - Ethidium Bromide Displacement
This fluorescence-based assay is used to determine if a compound can bind to DNA, potentially through intercalation. Ethidium bromide (EtBr) fluoresces strongly when intercalated into DNA. A compound that also intercalates will displace the EtBr, leading to a decrease in fluorescence.[1][9]
Materials:
-
Functionalized 1,5-naphthyridine derivative
-
Calf Thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
Tris-HCl buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Preparation of DNA-EtBr Complex: In a quartz cuvette, prepare a solution of ctDNA (e.g., 20 µg/mL) and EtBr (e.g., 0.8 µg/mL) in Tris-HCl buffer. Incubate for at least 30 minutes to allow for complete intercalation.
-
Fluorescence Measurement: Place the cuvette in the spectrofluorometer. Set the excitation wavelength to 520 nm and the emission wavelength to 590 nm. Record the initial fluorescence intensity of the DNA-EtBr complex.
-
Titration: Add small aliquots of a stock solution of the 1,5-naphthyridine derivative to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity as a function of the concentration of the test compound. A significant decrease in fluorescence indicates displacement of EtBr and suggests DNA binding. The data can be further analyzed using the Stern-Volmer equation to determine the quenching constant.
Expert Insights: It is crucial to run control experiments, including the titration of the test compound into a solution of EtBr alone (to check for direct quenching) and into a solution of DNA alone (to observe any intrinsic fluorescence of the compound upon binding). This assay provides qualitative evidence of binding; for quantitative binding constants (Kₐ), fluorescence titration without EtBr or other biophysical methods like isothermal titration calorimetry (ITC) are recommended.[4][10]
Troubleshooting and Advanced Considerations
-
Low Yields in Cross-Coupling: If yields are consistently low, consider screening different palladium catalysts, ligands, bases, and solvents. The electronic nature of the substituents on the boronic acid or amine can significantly impact reactivity. For electron-poor aryl halides, more electron-rich phosphine ligands are often beneficial.
-
Purification Challenges: Naphthyridine derivatives can sometimes be challenging to purify due to their polarity and potential to chelate to silica gel. Using a different stationary phase (e.g., alumina) or employing reverse-phase chromatography may be necessary.
-
Assay Interference: Some compounds may be inherently fluorescent or may precipitate in the assay buffer. It is essential to check for these potential artifacts. Measuring the absorbance of the compound at the excitation and emission wavelengths of the assay can help identify potential interference.
Conclusion
This compound is a powerful scaffold for the development of novel biologically active molecules. The synthetic strategies and biological assay protocols detailed in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate new 1,5-naphthyridine derivatives. By understanding the nuances of the chemistry and the principles behind the biological evaluation, scientists can effectively navigate the path from a versatile starting material to promising lead compounds for drug discovery and chemical biology.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Digital resource [dam-oclc.bac-lac.gc.ca]
- 8. rsc.org [rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Strategic Use of 3,8-Dibromo-1,5-naphthyridine in the Synthesis of Novel Topoisomerase Inhibitors
Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Motif in Oncology
Topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in replication, transcription, and chromosome segregation. Their inhibition has emerged as a highly effective strategy in cancer chemotherapy. While several classes of topoisomerase inhibitors have been developed, the search for novel scaffolds with improved efficacy, selectivity, and reduced side effects is a continuous endeavor in medicinal chemistry. The 1,5-naphthyridine core has garnered significant attention as a "privileged scaffold" due to its rigid, planar structure and its ability to participate in crucial interactions with the topoisomerase-DNA complex.[1][2] Its structural resemblance to the core of known intercalating agents and its capacity for diverse functionalization make it an attractive starting point for the design of new anticancer agents.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 3,8-dibromo-1,5-naphthyridine as a versatile starting material for the synthesis of potent topoisomerase inhibitors. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key synthetic transformations, and discuss the structure-activity relationships (SAR) of the resulting compounds.
The Strategic Advantage of this compound
This compound serves as an ideal precursor for the synthesis of a library of disubstituted 1,5-naphthyridine derivatives. The two bromine atoms at positions 3 and 8 offer distinct reactivity profiles, allowing for selective and sequential functionalization through modern cross-coupling methodologies. This differential reactivity is key to systematically exploring the chemical space around the 1,5-naphthyridine core and optimizing the biological activity of the target compounds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly well-suited for the derivatization of this scaffold. These reactions are known for their broad functional group tolerance and high efficiency in forming carbon-carbon and carbon-heteroatom bonds.
Synthetic Pathways and Protocols
The following sections outline detailed protocols for the synthesis of 3,8-disubstituted-1,5-naphthyridine derivatives, envisioned as potential topoisomerase inhibitors. The general synthetic strategy involves a sequential palladium-catalyzed cross-coupling approach.
General Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. This approach allows for the introduction of diverse aryl, heteroaryl, or alkynyl moieties at the 3 and 8 positions of the 1,5-naphthyridine core.
Caption: General workflow for the synthesis of 3,8-disubstituted 1,5-naphthyridine topoisomerase inhibitors.
Protocol 1: Monofunctionalization of this compound via Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of this compound at the 3-position. The slight difference in electronic properties between the 3- and 8-positions can often be exploited to achieve regioselectivity under carefully controlled reaction conditions.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction with a high tolerance for various functional groups, making it ideal for medicinal chemistry applications. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and selectivity.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (3.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 3-aryl-8-bromo-1,5-naphthyridine.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 75 |
| 2 | 4-Methoxyphenylboronic acid | 82 |
| 3 | 3-Fluorophenylboronic acid | 78 |
Table 1: Representative yields for the mono-Suzuki coupling of this compound.
Protocol 2: Second Functionalization via Suzuki-Miyaura or Sonogashira Coupling
This protocol details the subsequent functionalization of the 3-aryl-8-bromo-1,5-naphthyridine intermediate to introduce a second substituent at the 8-position.
2a. Suzuki-Miyaura Coupling
Rationale: A second Suzuki coupling allows for the introduction of a different aryl or heteroaryl group at the 8-position, enabling the synthesis of unsymmetrical 3,8-disubstituted derivatives.
Materials:
-
3-Aryl-8-bromo-1,5-naphthyridine (from Protocol 1)
-
Aryl- or heteroarylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Other reagents and solvents as in Protocol 1
Procedure:
-
Follow a similar procedure to Protocol 1, using 3-aryl-8-bromo-1,5-naphthyridine (1.0 mmol), the second boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (3.0 mmol) in a mixture of DMF (10 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed.
-
Perform an aqueous workup and purify by column chromatography to yield the final 3,8-diaryl-1,5-naphthyridine.
2b. Sonogashira Coupling
Rationale: The Sonogashira coupling provides a means to introduce alkynyl moieties, which can serve as important pharmacophores or as handles for further synthetic transformations.
Materials:
-
3-Aryl-8-bromo-1,5-naphthyridine (from Protocol 1)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Other reagents and solvents as in Protocol 1
Procedure:
-
To a flame-dried Schlenk flask, add 3-aryl-8-bromo-1,5-naphthyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill with argon.
-
Add degassed THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 3-aryl-8-alkynyl-1,5-naphthyridine.
Structure-Activity Relationship (SAR) and Biological Evaluation
The synthesized 3,8-disubstituted-1,5-naphthyridine derivatives should be evaluated for their ability to inhibit topoisomerase I and/or II. A common method is the DNA relaxation assay, which measures the conversion of supercoiled DNA to its relaxed form by the enzyme. The inhibitory activity is typically expressed as the IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme's activity.
Furthermore, the cytotoxic activity of the compounds should be assessed against a panel of human cancer cell lines. This will provide insights into their potential as anticancer agents.
Hypothetical SAR Insights:
Based on existing literature for related topoisomerase inhibitors, the following SAR trends can be anticipated:
-
Planarity and Intercalation: The planar 1,5-naphthyridine core is crucial for intercalation into the DNA base pairs at the site of topoisomerase cleavage.
-
Substituents at Position 3: Aromatic or heteroaromatic substituents at this position can engage in additional π-π stacking or hydrogen bonding interactions within the enzyme-DNA complex, enhancing binding affinity.
-
Substituents at Position 8: The nature of the substituent at the 8-position can significantly influence solubility, cell permeability, and interactions with the topoisomerase enzyme. Cationic or hydrogen-bond donating groups at this position may interact with the phosphate backbone of DNA or amino acid residues in the enzyme.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield for Dibromonaphthyridines
Introduction: Navigating the Challenges of Naphthyridine Functionalization
The 1,8-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry and materials science. Its functionalization via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a cornerstone of modern synthesis. However, researchers often encounter significant challenges when working with dihalogenated naphthyridines. These electron-deficient substrates, while activated towards oxidative addition, present unique problems including poor solubility, catalyst inhibition by the basic nitrogen atoms, and difficulties in controlling selectivity between mono- and di-arylation.
This guide provides a comprehensive troubleshooting framework in a direct question-and-answer format. It is designed to move beyond simple procedural lists, offering causal explanations for experimental choices to empower you to diagnose and resolve issues in your own research.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The catalyst, typically a Pd(0) species, is regenerated at the end of the cycle.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most frequent issues encountered during the Suzuki coupling of dibromonaphthyridines.
Q1: My reaction shows very low or no conversion. Where should I start troubleshooting?
A1: This is the most common issue and can often be traced to the catalyst's inability to enter or complete the catalytic cycle efficiently. The primary bottleneck for electron-deficient heteroaryl halides like dibromonaphthyridines is often related to catalyst activity and stability rather than the oxidative addition step itself.[4]
Initial Checks & Actions:
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[5][6] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes) and the reaction is set up under a positive pressure of an inert gas (argon or nitrogen).[4]
-
Verify Catalyst & Ligand Integrity:
-
Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ are common but require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the reaction will fail. Consider using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that generates the active species more reliably.[7]
-
Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are prone to oxidation. Use fresh ligands or those stored properly under an inert atmosphere.[5]
-
-
Assess Reagent Solubility: Naphthyridine derivatives can have poor solubility in common Suzuki solvents. If your starting material is not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.[8] Consider screening alternative solvents or solvent mixtures. (See Table 2).
If these initial checks do not resolve the issue, a more systematic optimization of the core reaction components is necessary.
Q2: I've confirmed my setup is inert and reagents are pure, but the yield is still low. How do I choose a better catalyst system?
A2: The choice of ligand is paramount for challenging substrates. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for heteroaryl couplings.[4] You need a ligand system designed to promote both oxidative addition and the typically rate-limiting reductive elimination step.
Recommended Ligand Classes:
-
Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands): These are the industry standard for difficult couplings.[4][9] Their steric bulk promotes reductive elimination, while their electron-donating nature stabilizes the palladium center.[9]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form highly stable and active palladium complexes, making them excellent for coupling challenging heteroaryl chlorides or bromides.[4][10]
| Ligand | Catalyst Precursor | Key Advantages for Dibromonaphthyridines | Citation(s) |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Excellent for mono-arylation of heteroaryl halides; high activity. | [9][11] |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3 | Very effective for electron-deficient and sterically hindered substrates. | [4][7] |
| RuPhos | Pd(OAc)₂ or RuPhos Pd G3 | Broad utility, often successful when other ligands fail. | [4] |
| IPr | [Pd(IPr)(cin)Cl] | Highly active NHC pre-catalyst, good for challenging couplings. | [12] |
Table 1: Recommended Catalyst/Ligand Systems for Dibromonaphthyridine Coupling.
Q3: I'm observing significant side products, primarily protodeboronation and/or homocoupling. How can I minimize these?
A3: These side reactions compete with the desired cross-coupling and are major sources of yield loss.
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom, effectively destroying your nucleophile.[6] It is often promoted by excess water or overly harsh basic conditions.[5][6]
-
Solution:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[5][13]
-
Consider Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source. Try using anhydrous K₃PO₄ in a solvent like dioxane or toluene.[6][14] Note that some "anhydrous" couplings still require a few equivalents of water to function.[14]
-
Use Boronic Esters: Convert your boronic acid to a more stable pinacol (BPin) or MIDA ester, which are less susceptible to protodeboronation.[6]
-
-
-
Homocoupling (Glaser-Hay type): This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is primarily caused by the presence of oxygen.[6]
Q4: I am trying to perform a di-substitution on my dibromonaphthyridine, but the reaction stalls after the first coupling. How can I drive it to completion?
A4: Achieving complete di-substitution requires more forcing conditions than mono-substitution. The electronic deactivation of the naphthyridine ring after the first coupling makes the second oxidative addition more difficult.
-
Increase Stoichiometry: Use a larger excess of the boronic acid, typically 2.5 to 3.0 equivalents.[11]
-
Increase Temperature: Carefully increase the reaction temperature. Solvents with higher boiling points like dioxane (101 °C) or DMF (153 °C) may be necessary.[7]
-
Switch Catalyst System: A more robust catalyst may be needed for the second coupling. A system like Pd(PPh₃)₄, while often less active for the first coupling, can sometimes be effective for driving di-substitution at higher temperatures.[11]
-
Extend Reaction Time: Monitor the reaction by LC-MS or TLC and allow it to run for an extended period (e.g., 24 hours or more).[11]
Frequently Asked Questions (FAQs)
Q: Which base should I choose as a starting point?
A: For dibromonaphthyridines, potassium phosphate (K₃PO₄) is an excellent starting point.[4][13] It has good solubility in aqueous mixtures and is strong enough to promote transmetalation without being overly harsh, which helps minimize protodeboronation.[5] Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[15]
| Base | Typical Conditions | Advantages | Disadvantages | Citation(s) |
| K₃PO₄ | 2.0-3.0 eq., aq. mixture | Strong, effective base for difficult couplings. Minimizes protodeboronation. | Can be hygroscopic. | [4][13] |
| K₂CO₃ / Cs₂CO₃ | 2.0-3.0 eq., aq. mixture | Widely used, effective. Cs₂CO₃ is often superior for challenging substrates. | Can promote hydrolysis of sensitive esters. Cs₂CO₃ is costly. | [13][15] |
| KF | 3.0 eq., often anhydrous | Mild, good for base-sensitive functional groups. Fluoride aids transmetalation. | Can result in slower reaction rates. | [10][16] |
Table 2: Guide to Base Selection for Suzuki Coupling.
Q: Does the choice of solvent matter beyond solubility?
A: Yes, the solvent can significantly influence both reaction rate and selectivity. For dihalo-heterocycles, solvent choice can sometimes determine which halogen reacts preferentially.[17][18]
| Solvent System | Boiling Point (°C) | Characteristics & Use Cases | Citation(s) |
| 1,4-Dioxane / Water | ~100 | Excellent general-purpose solvent. Good for achieving higher temperatures. | [7][19] |
| Toluene / Water | ~85 (biphasic) | Good for reactions with Buchwald ligands. Phase separation can aid in workup. | [11][14] |
| THF / Water | ~66 | Lower boiling point, useful for reactions that require milder heating. | [5][19] |
| DMF (anhydrous) | 153 | High boiling point, useful for very unreactive substrates. Can help with solubility. | [8][18] |
Table 3: Common Solvent Systems.
Q: How do I control for selective mono-arylation?
A: Achieving selective mono-arylation is a common goal and relies on exploiting the kinetic differences between the two bromine sites and controlling the reaction stoichiometry.
-
Limit the Boronic Acid: Use a slight excess, typically 1.05 to 1.2 equivalents of the boronic acid or ester. This ensures it is the limiting reagent once the first coupling is complete.[11]
-
Use a Highly Active Catalyst System: A catalyst like Pd(OAc)₂/SPhos is very active at lower temperatures. This allows the first, more reactive C-Br bond to couple quickly before the more challenging second coupling can begin.[9][11]
-
Lower the Temperature and Time: Run the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) and monitor carefully, stopping the reaction once the starting material is consumed and before significant di-arylated product forms.
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
The following are generalized starting protocols for the Suzuki coupling of a model substrate, 2,7-dibromo-1,8-naphthyridine. Note: These are starting points and may require optimization.
Protocol 1: Selective Mono-Arylation
This protocol is designed to favor the formation of 2-aryl-7-bromo-1,8-naphthyridine.
-
Materials:
-
Procedure:
-
To a flame-dried Schlenk flask, add 2,7-dibromo-1,8-naphthyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Under a positive pressure of argon, add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Di-Arylation
This protocol is designed to favor the formation of 2,7-diaryl-1,8-naphthyridine.
-
Materials:
-
2,7-Dibromo-1,8-naphthyridine (1.0 equiv)
-
Arylboronic Acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)[11]
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Degassed Water (3:1 v/v)
-
-
Procedure:
-
Combine 2,7-dibromo-1,8-naphthyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a flame-dried Schlenk flask.
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x).
-
Add the degassed 3:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate. The reaction may require 16-24 hours.[11]
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Functionalization of 3,8-Dibromo-1,5-naphthyridine
Welcome to the dedicated technical support center for the functionalization of 3,8-dibromo-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of modifying this versatile heterocyclic scaffold. As a symmetrical, electron-deficient dihalo-heterocycle, this compound presents unique challenges and opportunities in selective chemical synthesis.
This document moves beyond standard protocols to provide in-depth, field-tested insights into the common side reactions and experimental pitfalls you may encounter. Our goal is to equip you with the knowledge to not only troubleshoot your reactions but also to proactively design more robust and efficient synthetic routes. Each section is structured in a question-and-answer format to directly address the practical issues that arise in the laboratory.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Stille)
Palladium-catalyzed cross-coupling reactions are the workhorses for C-C and C-N bond formation on the 1,5-naphthyridine core. However, the presence of two bromine atoms and two nitrogen atoms introduces specific challenges related to selectivity, catalyst activity, and unwanted side reactions.
Frequently Asked Questions & Troubleshooting
Question 1: My Suzuki-Miyaura reaction is yielding a complex mixture of mono-arylated, di-arylated, and starting material, with poor selectivity for the mono-substituted product. What is causing this, and how can I improve selectivity?
Answer: Achieving selective mono-arylation on a symmetric dibromo-scaffold is a common challenge. The initial coupling at one position can electronically activate or deactivate the second position, but often the reactivity difference is insufficient for perfect selectivity. The primary causes for poor selectivity are:
-
Overly Active Catalyst System: A highly active catalyst/ligand combination or high reaction temperature can drive the reaction to completion, favoring the di-substituted product.
-
Stoichiometry Imbalance: Using more than one equivalent of the boronic acid derivative will inevitably lead to di-substitution.
Troubleshooting Strategies:
-
Control Stoichiometry: The most critical parameter is the stoichiometry of your coupling partner. Use a slight excess of the this compound (e.g., 1.2 to 1.5 equivalents) relative to the boronic acid (1.0 equivalent). This ensures the boronic acid is consumed before significant di-substitution can occur.
-
Lower Reaction Temperature: Begin your optimization at a lower temperature (e.g., 60-70 °C) and slowly increase it. Lower temperatures will favor the kinetically controlled mono-coupling product.
-
Ligand Choice: Less reactive, sterically hindered ligands can sometimes improve selectivity by slowing down the second coupling event.
-
Slow Addition: Adding the boronic acid solution slowly via a syringe pump over several hours can maintain a low concentration, thus favoring the mono-arylation.
Question 2: I am observing a significant amount of a debrominated side product (e.g., 3-bromo-1,5-naphthyridine or fully debrominated 1,5-naphthyridine) in my cross-coupling reaction. What is the cause?
Answer: This side product arises from protodebromination (or more generally, protodehalogenation). This occurs when the organopalladium intermediate, formed after oxidative addition, is quenched by a proton source before it can proceed through the catalytic cycle.
Causality and Prevention:
-
Mechanism: After oxidative addition of the C-Br bond to Pd(0), the resulting Ar-Pd(II)-Br complex can react with a proton source (e.g., trace water in the solvent, amine base, or even the solvent itself) to generate a hydride ligand. Reductive elimination of Ar-H results in the debrominated product.
-
Prevention:
-
Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents and flame-dry your glassware.
-
Choice of Base: While bases are necessary, some can be sources of protons. Using anhydrous bases like K₃PO₄ or Cs₂CO₃ is often preferable to hydroxides or wet carbonates.
-
Optimize Ligand: Bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, outcompeting the protodebromination pathway.
-
Question 3: My Buchwald-Hartwig amination is sluggish, and I'm seeing catalyst decomposition (formation of palladium black). Why is this happening with a nitrogen-containing heterocycle?
Answer: The pyridine-like nitrogen atoms in the 1,5-naphthyridine ring are Lewis basic and can act as catalyst poisons. They coordinate to the palladium center, creating stable, off-cycle complexes that inhibit catalytic turnover. This is a common issue with electron-deficient N-heterocycles.
Troubleshooting Catalyst Deactivation:
-
Ligand Selection is Crucial: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands create a sterically hindered environment around the palladium atom, which physically blocks the coordination of the naphthyridine nitrogen while still allowing the catalytic cycle to proceed.
-
Use of Precatalysts: Modern palladium precatalysts are often more robust and efficient at generating the active Pd(0) species, which can help overcome initial catalyst inhibition.
-
Base Selection: Strong, non-nucleophilic bases like LiHMDS or NaOtBu are typically required. Ensure the base is anhydrous and of high purity.
-
Temperature Control: While aminations often require heat, excessive temperatures (>120 °C) can accelerate catalyst decomposition. Find the minimum temperature required for a reasonable reaction rate.
Question 4: In my Stille or Suzuki coupling, I am isolating a significant amount of a biaryl product derived from the homocoupling of my organometallic reagent. How can I suppress this?
Answer: Homocoupling is a frequent side reaction, particularly in Suzuki couplings, and it is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.
Minimizing Homocoupling:
-
Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids.[1] Ensure your reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Use of Pd(0) Sources: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II). If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0).
-
Controlled Stoichiometry: While a slight excess of the organometallic reagent is sometimes used to drive the reaction to completion, a large excess can favor homocoupling.[2] Start with 1.1-1.2 equivalents.
Summary of Key Parameters for Cross-Coupling Reactions
| Parameter | Recommendation for Mono-substitution | Recommendation for Di-substitution | Common Side Product & Mitigation |
| Stoichiometry | 1.0 eq. Boronic Acid / 1.2-1.5 eq. Dibromide | >2.2 eq. Boronic Acid / 1.0 eq. Dibromide | Homocoupling: Use pure reagents, degas thoroughly. |
| Catalyst Loading | 2-5 mol% | 2-5 mol% | Catalyst Deactivation: Use bulky ligands (XPhos, SPhos). |
| Ligand | Bulky, electron-rich phosphines | Bulky, electron-rich phosphines | Protodebromination: Use anhydrous conditions. |
| Base | Anhydrous K₃PO₄, Cs₂CO₃ | Anhydrous K₃PO₄, Cs₂CO₃ | Incomplete Reaction: Ensure base is strong enough. |
| Temperature | 60-90 °C (optimize) | 90-120 °C | Decomposition: Avoid excessive heat. |
| Solvent | Anhydrous Dioxane, Toluene, or DMF | Anhydrous Dioxane, Toluene, or DMF | Protodebromination: Use aprotic, anhydrous solvents. |
Section 2: Lithiation and Electrophilic Quench
Direct functionalization via lithiation followed by quenching with an electrophile is a powerful method. However, with dihalo-heterocycles, this approach is fraught with the potential for halogen migration, known as the "halogen dance."
Frequently Asked Questions & Troubleshooting
Question 5: I attempted a lithium-halogen exchange on this compound at -78 °C, but upon quenching, I isolated a mixture of isomers, including products functionalized at the 4- and/or 7-positions. What is happening?
Answer: You are likely observing a halogen dance rearrangement . This is a base-catalyzed intramolecular halogen migration. The initially formed 3-lithio-8-bromo-1,5-naphthyridine is not stable and can rearrange to a more thermodynamically stable 4-lithio-3-bromo isomer before it is trapped by the electrophile.
Understanding and Controlling the Halogen Dance:
-
Mechanism: The process is driven by the formation of a more stable carbanion. The acidity of the protons on the naphthyridine ring plays a key role. The C4/C7 positions are often more acidic, making the corresponding lithiated species more stable. The rearrangement proceeds through a series of deprotonation and halogen-metal exchange steps.[3]
-
Temperature is Critical: The halogen dance is often highly temperature-dependent. While initial lithium-halogen exchange can be fast even at -78 °C, warming the reaction mixture even slightly can initiate the rearrangement.
-
Choice of Base: Strong, non-nucleophilic lithium amide bases like LDA or LiTMP at very low temperatures (-90 to -100 °C) can sometimes favor direct deprotonation over lithium-halogen exchange, which can also lead to isomeric mixtures if not carefully controlled. For lithium-halogen exchange, n-BuLi or t-BuLi are common.
-
Rapid Quenching: The key to avoiding the halogen dance is to trap the initial kinetically formed organolithium species before it has time to rearrange. This means adding the electrophile at a very low temperature and ensuring it reacts quickly.
Troubleshooting Strategy:
-
Lower the Temperature: Perform the lithium-halogen exchange at the lowest possible temperature your equipment allows (e.g., -95 °C in a THF/liquid nitrogen bath).
-
Inverse Addition: Add the solution of this compound to the cold organolithium reagent. This can sometimes minimize side reactions.
-
Fast and Efficient Quench: Add a highly reactive electrophile directly to the cold solution of the organolithium. Do not let the reaction warm up before the quench is complete.
-
Consider Alternative Methods: If the halogen dance remains problematic, palladium-catalyzed cross-coupling reactions are a more reliable alternative for introducing functionality at the 3- and 8-positions without isomerization.
Visualizing the Halogen Dance Problem
Caption: The kinetic vs. thermodynamic control in the lithiation of this compound.
Section 3: Experimental Protocols
These protocols are provided as validated starting points. Optimization for specific substrates is highly recommended.
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is designed to favor the formation of 3-aryl-8-bromo-1,5-naphthyridine.
-
Materials:
-
This compound (1.2 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous K₂CO₃ (3.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired mono-arylated product from the di-arylated product and starting material.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol uses a robust catalyst system to minimize inhibition by the naphthyridine nitrogens.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (2.2 equiv for di-substitution, 1.1 equiv for mono-substitution)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, add this compound, XPhos Pd G3, and NaOtBu to an oven-dried reaction vial.
-
Remove the vial from the glovebox, add anhydrous toluene, followed by the amine.
-
Seal the vial and heat to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and carefully quench with water.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Visualizing a General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in this compound functionalization.
References
Technical Support Center: Purification of 3,8-Disubstituted 1,5-Naphthyridine Derivatives
Welcome to the technical support center for the purification of 3,8-disubstituted 1,5-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique electronic and structural properties imparted by the 1,5-naphthyridine core, combined with diverse substitution at the 3- and 8-positions, present specific and often complex purification challenges.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to resolve common purification issues and streamline your workflow.
Section 1: Initial Assessment & Purification Strategy Selection
The first crucial step in any purification workflow is a thorough analysis of the crude product. The data from techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will guide your choice of purification method. The following decision tree illustrates a logical workflow for selecting an appropriate strategy.
Caption: Decision tree for selecting a purification strategy.
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems in a question-and-answer format that you may encounter during the purification of 3,8-disubstituted 1,5-naphthyridine derivatives.
Q1: My NMR spectrum shows significant amounts of unreacted aminopyridine starting material. What is the most efficient way to remove it?
Due to the basic nature of the aminopyridine nitrogen atoms, the most effective method for removal is an acidic wash during the aqueous workup.[1] By dissolving your crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and washing with a dilute aqueous acid (e.g., 1-5% HCl), the basic aminopyridine is protonated to form its water-soluble hydrochloride salt. This salt will then partition into the aqueous layer, leaving your less basic naphthyridine product in the organic phase. This is generally far more efficient than chromatography for removing large quantities of this specific impurity.
Q2: I have a persistent impurity with a very similar Rf value to my product on the TLC plate. How can I achieve separation?
This is a classic and challenging problem, often indicative of a positional isomer, which can be a common byproduct in naphthyridine synthesis.[2]
-
Causality: Isomers often have nearly identical polarities and physicochemical properties, making separation by standard chromatography difficult.
-
Troubleshooting Steps:
-
Optimize Column Chromatography: Attempt separation using a very long column and a shallow elution gradient. A slow, gradual increase in the polar solvent gives the best chance of resolving closely-eluting spots.[2]
-
Change the Stationary Phase: Silica gel is acidic and separates based on polar interactions. Switching to neutral or basic alumina can alter the selectivity of the separation.
-
Utilize Specialized Columns: For aromatic isomers, columns that offer different separation mechanisms, such as π-π interactions, can be highly effective. Consider using a Phenyl or Pentafluorophenyl (PFP) stationary phase.[3]
-
Employ Preparative HPLC: If column chromatography fails, preparative HPLC is the definitive solution.[4][5] Its superior resolving power can separate even very similar compounds. A C18 reversed-phase column is a good starting point.[6]
-
Q3: My compound has very poor solubility in common organic solvents, making column chromatography difficult. What are my options?
Poor aqueous solubility is a known challenge for some poly-aromatic heterocyclic systems like naphthyridines.[7][8][9]
-
Causality: The flat, rigid aromatic core can lead to strong crystal lattice energy and low solubility in non-polar solvents.
-
Troubleshooting Steps:
-
Dry Loading: This is the most critical technique. Dissolve your crude product in a minimal amount of a strong solvent in which it is soluble (e.g., DCM, methanol, or DMF). Add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure. The resulting dry, free-flowing powder containing your adsorbed product can then be loaded directly onto the top of your packed column.[1][6]
-
Use More Polar Solvents: Don't hesitate to use solvent systems with higher polarity, such as DCM/methanol or EtOAc/ethanol mixtures.
-
Reverse-Phase Chromatography: Consider using reverse-phase (e.g., C18) column chromatography or preparative HPLC. Your compound may have better solubility in common reverse-phase eluents like water/acetonitrile or water/methanol.[10]
-
Q4: My product yield is unexpectedly low after silica gel chromatography. Where could it have gone?
Low recovery can stem from several factors related to the interaction between your compound and the stationary phase.
-
Causality: The nitrogen atoms in the 1,5-naphthyridine core can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or "streaking" down the column.
-
Troubleshooting Steps:
-
TLC Analysis: Ensure your chosen eluent provides an Rf value for your target compound between 0.2 and 0.4.[11] An Rf that is too low indicates excessively strong binding to the silica.
-
Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase. This will cap the acidic silanol groups and prevent strong binding of your basic compound.
-
Switch to Alumina: As mentioned, alumina is a less acidic alternative to silica gel and can be a better choice for purifying basic compounds.
-
Q5: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice, often because the solution is too concentrated or cooled too quickly.
-
Causality: The presence of impurities can disrupt crystal lattice formation. Also, if the boiling point of the solvent is higher than the melting point of the solute, it may melt before it dissolves.
-
Troubleshooting Steps:
-
Add More Solvent: Your initial solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool very slowly.
-
Slow Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to an ice bath to maximize crystal formation.[1]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Try a Solvent Pair: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.
-
Section 3: Frequently Asked Questions (FAQs)
Q: How do I choose between recrystallization and column chromatography? A: Recrystallization is an excellent and often preferred first choice for purifying solid crude products that are already relatively pure (>80-90%). It is scalable, cost-effective, and can yield material of very high purity. Column chromatography is more versatile and is the method of choice for purifying oils, separating mixtures with multiple components, or for isolating a product from impurities with similar polarity.[1]
Q: How can I remove residual high-boiling point solvents such as DMSO or DMF? A: For DMSO and DMF, extensive aqueous washes during the workup are required to extract them from the organic phase.[1] For trace amounts of other high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be effective. Adding toluene to the product and evaporating under reduced pressure can help pull off the residual solvent.[1]
Q: Is preparative HPLC always the best method for achieving high purity? A: While preparative HPLC offers the highest resolution for difficult separations, it is not always the most practical first choice.[4][12] It is more resource-intensive, requiring specialized equipment and larger volumes of expensive HPLC-grade solvents. It is best reserved for situations where other methods have failed, such as separating challenging isomers, or for final purification of small quantities of high-value compounds like drug candidates for biological testing.[5][13]
Section 4: Key Experimental Protocols
Protocol 1: Acidic Wash for Removal of Basic Impurities
This protocol is designed for the removal of basic impurities, such as unreacted aminopyridines, from a crude reaction mixture.[1]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times, using a volume equal to the organic layer).
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer (or upper, depending on the organic solvent used).
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: General Purpose Silica Gel Column Chromatography
This protocol outlines a standard workflow for purification using silica gel.[11][14]
Caption: General workflow for silica gel column chromatography.
-
Eluent Selection: Use TLC to find a solvent system (e.g., Hexane/EtOAc or DCM/MeOH) that gives your product an Rf of 0.2-0.4 and good separation from impurities.[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly, tapping the column gently to remove air bubbles. Drain the excess solvent until it is just above the silica bed and add a thin layer of sand.[6]
-
Sample Loading: Dissolve the crude product in a minimum amount of solvent (ideally the eluent) and carefully apply it to the top of the silica. Alternatively, use the dry loading method described in the troubleshooting section.[1]
-
Elution: Carefully add the mobile phase and begin elution. If using a gradient, gradually increase the proportion of the more polar solvent.[6]
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,5-naphthyridine derivative.[1]
Data Presentation: Common Solvent Systems
The choice of solvent system is critical and depends on the nature of the substituents at the 3- and 8-positions.
| Substituent Type at C3/C8 | Polarity of Derivative | Typical Starting Eluent (v/v) | Typical Finishing Eluent (v/v) |
| Alkyl, Aryl | Low to Medium | 95:5 Hexane / Ethyl Acetate | 70:30 Hexane / Ethyl Acetate |
| Ester, Amide | Medium | 80:20 Hexane / Ethyl Acetate | 100% Ethyl Acetate |
| Amine, Hydroxyl | High | 100% Dichloromethane | 95:5 Dichloromethane / Methanol |
| Carboxylic Acid | Very High / Ionic | 98:2:0.1 DCM / MeOH / Acetic Acid | 90:10:0.1 DCM / MeOH / Acetic Acid |
Section 5: References
-
BenchChem. (n.d.). Common impurities in 1,8-naphthyridine synthesis and removal. Retrieved from Google Search.
-
BenchChem. (n.d.). Purification of Benzo[c]naphthyridine derivatives using column chromatography. Retrieved from Google Search.
-
Feng, et al. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
-
BenchChem. (n.d.). Application Note and Protocol: Purification of 4-Methyl-1,8-naphthyridine-2,7-diol by Column Chromatography. Retrieved from Google Search.
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
-
Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
-
Hossu, A. M., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate.
-
Taros Chemicals. (n.d.). High-throughput preparative HPLC-MS purification workflow of libraries within the European Lead Factory.
-
University of Warwick. (n.d.). Principles in preparative HPLC.
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows.
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. Retrieved from Google Search.
-
Al-Zaydi, K. M. (n.d.). View of Synthesis of some novel pyridine and naphthyridine derivatives.
-
Chibale, K., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry.
-
OUCI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
-
de la Moya, S., et al. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI.
-
Professor Dave Explains. (2023). Performing Column Chromatography [Video]. YouTube.
-
ResearchGate. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506.
-
Chibale, K., et al. (2020). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. ACS Infectious Diseases, 6(10), 2735-2746.
-
MalariaWorld. (n.d.). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved AD.
-
Quiroga, J., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Pharmaceuticals, 16(12), 1735.
-
Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
-
Abu-Melha, S. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
-
Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines.
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
-
BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
-
Chibale, K., et al. (2018). Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria. Journal of Medicinal Chemistry, 61(13), 5692-5704.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4‑Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.malariaworld.org [media.malariaworld.org]
- 11. benchchem.com [benchchem.com]
- 12. labcompare.com [labcompare.com]
- 13. longdom.org [longdom.org]
- 14. youtube.com [youtube.com]
Overcoming challenges in Buchwald-Hartwig amination of heteroaromatic compounds
Welcome to the technical support center for the Buchwald-Hartwig amination of heteroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and overcome the challenges inherent in this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
I. Understanding the Core Challenges
The Buchwald-Hartwig amination has revolutionized the synthesis of heteroarylamines, which are ubiquitous motifs in pharmaceuticals and functional materials. However, the unique electronic and coordinating properties of heteroaromatic compounds present distinct challenges compared to their carbocyclic counterparts.
Key Issues at a Glance:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the heteroatom (e.g., nitrogen in pyridines, imidazoles) can coordinate to the palladium center, leading to catalytically inactive species.[1][2]
-
Difficult Oxidative Addition: Electron-deficient heteroaryl halides (e.g., chloropyridines) can be challenging substrates for the initial oxidative addition step.[3] Conversely, electron-rich heteroaryl halides may present their own set of challenges.
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the halide with hydrogen) and β-hydride elimination can reduce the yield of the desired aminated product.[4]
-
Substrate Solubility: Poor solubility of either the heteroaromatic starting material or the reaction intermediates can lead to low reaction rates and incomplete conversions.[5]
-
Base-Sensitive Functional Groups: Many heteroaromatic substrates contain functional groups that are sensitive to the strong bases typically employed in Buchwald-Hartwig aminations.[5][6]
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Low or No Conversion
Q1: I am not seeing any product formation in the reaction between my heteroaryl chloride and a primary amine. What are the likely causes and how can I fix this?
A1: This is a common issue, often stemming from challenges in the oxidative addition step or catalyst deactivation.
-
The Challenge with Aryl Chlorides: Aryl chlorides are notoriously less reactive than bromides or iodides in oxidative addition.[3] This is the rate-limiting step for many cross-coupling reactions. For heteroaryl chlorides, this can be even more pronounced.
-
Catalyst Deactivation by Coordination: If your heteroaromatic substrate is a coordinating heterocycle like a pyridine or imidazole, it can bind to the palladium catalyst and inhibit its activity.[2][7]
Troubleshooting Steps:
-
Switch to a More Reactive Halide: If possible, consider using the corresponding heteroaryl bromide or iodide, which will undergo oxidative addition more readily.[3]
-
Optimize the Ligand: For challenging couplings with heteroaryl chlorides, sterically hindered and electron-rich ligands are often necessary to promote oxidative addition and stabilize the active catalyst. Consider ligands from the biarylphosphine class (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).[4][8]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined pre-catalyst.[3][5] G3 or G4 pre-catalysts often show enhanced activity.
-
Increase Temperature: Higher reaction temperatures can help overcome the activation barrier for oxidative addition.[5] However, be mindful of potential substrate or product degradation.
Q2: My reaction with an electron-rich heteroaromatic (e.g., a furan or pyrrole derivative) is sluggish. What should I consider?
A2: While electron-rich heteroaromatics can be good nucleophiles, they can also participate in unwanted side reactions or influence the catalyst in unique ways.
-
Potential for C-H Activation: In some cases, C-H activation of the electron-rich heterocycle can compete with the desired C-N coupling.
-
Ligand Selection is Key: The choice of ligand is crucial to steer the reaction towards the desired product. Experiment with different classes of ligands, starting with those known to be effective for electron-rich systems.
Troubleshooting Steps:
-
Ligand Screening: Perform a small-scale screen of ligands. Start with commonly used biarylphosphine ligands and consider Josiphos-type ligands, which have shown promise for heteroaromatic substrates.[7]
-
Solvent Choice: Ensure your substrates are fully dissolved. Toluene and 1,4-dioxane are common choices, but for particularly insoluble materials, a solvent screen is warranted.[5][9][10][11] Avoid coordinating solvents like acetonitrile or pyridine, which can inhibit the catalyst.[5]
-
Base Optimization: While strong bases are often used, they can sometimes lead to decomposition of electron-rich heterocycles. Consider using a weaker base like Cs₂CO₃ or K₃PO₄, especially if your substrate is sensitive.[12]
Significant Side Product Formation
Q3: I am observing a significant amount of hydrodehalogenation of my starting material. How can I suppress this side reaction?
A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. It can arise from various pathways, including β-hydride elimination from the palladium-amido complex followed by reductive elimination.[4]
Troubleshooting Steps:
-
Ligand Modification: The choice of ligand has a profound impact on the relative rates of reductive elimination (desired) versus β-hydride elimination (undesired). Sterically bulky ligands can favor reductive elimination.[4] Consider switching to a more sterically demanding ligand.
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes help to favor the desired C-N coupling pathway.
-
Base Selection: The nature of the base can influence the reaction pathway. Experiment with different bases to see if the amount of hydrodehalogenation can be minimized.
Q4: My reaction with a primary amine is giving a mixture of mono- and di-arylated products. How can I improve selectivity for the mono-arylated product?
A4: Over-arylation can be a problem, especially with reactive primary amines.
Troubleshooting Steps:
-
Sterically Hindered Ligands: The use of bulky ligands can sterically shield the palladium center and disfavor the second arylation event. Bidentate ligands like Josiphos-type ligands have been shown to improve selectivity for monoarylation.[7]
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine relative to the heteroaryl halide can help to consume the halide before it has a chance to react with the mono-arylated product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically preferred mono-arylation product.
III. Frequently Asked Questions (FAQs)
Q1: Which ligand should I start with for my heteroaromatic substrate?
A1: There is no one-size-fits-all answer, but here are some general guidelines based on the nature of your heteroaromatic compound:
| Heteroaromatic Class | Recommended Starting Ligands | Rationale |
| Electron-Deficient (e.g., Pyridines) | RuPhos, BrettPhos, Xantphos | These bulky, electron-rich ligands facilitate the challenging oxidative addition and can mitigate catalyst inhibition by the nitrogen lone pair.[1] |
| N-Heterocycles (e.g., Imidazoles, Pyrazoles) | tBuBrettPhos, Josiphos-type ligands | These have been specifically developed to overcome catalyst inhibition and promote coupling with unprotected N-H heterocycles.[2][7] |
| Electron-Rich (e.g., Thiophenes, Furans) | DavePhos, XPhos | These are generally robust ligands that have shown good performance with a range of substrates, including electron-rich ones.[10][13] |
| Sterically Hindered Substrates | N-Heterocyclic Carbenes (NHCs) | The strong σ-donating properties of NHCs can be beneficial for challenging oxidative additions with sterically hindered substrates.[8] |
Q2: What is the best base to use?
A2: The choice of base is critical and depends on the pKa of the amine and the sensitivity of your substrates.
| Base | pKaH | Advantages | Disadvantages |
| NaOt-Bu | ~19 | Promotes high reaction rates and allows for lower catalyst loadings. | Incompatible with many base-sensitive functional groups like esters and nitro groups.[5][6] |
| LHMDS | ~26 | Useful for substrates with protic functional groups and for low-temperature aminations.[6] | Can be more expensive and requires careful handling. |
| Cs₂CO₃ / K₃PO₄ | ~10.3 / ~12.3 | Milder conditions, suitable for base-sensitive substrates. | Often requires higher temperatures and may result in slower reaction rates.[6][12] |
Q3: Can I run my Buchwald-Hartwig reaction open to the air?
A3: Traditionally, these reactions are performed under an inert atmosphere (e.g., argon or nitrogen) because the active Pd(0) catalyst can be sensitive to oxygen.[6] However, the development of robust pre-catalysts and ligand systems has led to protocols that are more tolerant to air.[14][15] For optimal results and reproducibility, especially during methods development, working under an inert atmosphere is still recommended.
Q4: My reaction mixture is heterogeneous. Is this a problem?
A4: Yes, insolubility is a common reason for reaction failure.[5] If your starting materials, base, or intermediates are not soluble in the reaction solvent, it can lead to poor reactivity and reproducibility.
-
Solvent Screening: If you suspect a solubility issue, try a different solvent or a solvent mixture. Common solvents include toluene, 1,4-dioxane, THF, and t-BuOH.[5][9]
-
Base Solubility: Inorganic bases like Cs₂CO₃ and K₃PO₄ can have limited solubility in organic solvents. Ensure vigorous stirring to maintain a good suspension.[5]
IV. Visualizing the Workflow and Catalytic Cycle
Experimental Workflow
A systematic approach to troubleshooting and optimization is crucial for success.
Caption: A systematic workflow for Buchwald-Hartwig amination.
The Catalytic Cycle and Common Pitfalls
Understanding the catalytic cycle is key to diagnosing problems.
Caption: The Buchwald-Hartwig catalytic cycle and key side reactions.
V. References
-
A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem. Available at: 1
-
Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: 5
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis. Available at: --INVALID-LINK--
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: 9
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: --INVALID-LINK--
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: --INVALID-LINK--
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: --INVALID-LINK--
-
Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. Available at: --INVALID-LINK--
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. Available at: --INVALID-LINK--
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling. Arkivoc. Available at: --INVALID-LINK--
-
A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI. Available at: --INVALID-LINK--
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: --INVALID-LINK--
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: --INVALID-LINK--
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: --INVALID-LINK--
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides - Taylor & Francis. Available at: --INVALID-LINK--
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available at: --INVALID-LINK--
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available at: --INVALID-LINK--
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cross-Coupling Reactions with 3,8-Dibromo-1,5-naphthyridine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of palladium-catalyzed cross-coupling reactions with 3,8-dibromo-1,5-naphthyridine. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve higher yields and selectivity in your experiments.
The 1,5-naphthyridine core is a significant scaffold in medicinal chemistry, and the ability to selectively functionalize it at different positions is crucial for structure-activity relationship (SAR) studies.[1] The this compound substrate, with its two distinct bromine atoms, presents both an opportunity for diverse functionalization and a challenge in controlling regioselectivity. This guide is structured to address these specific challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the pressing issues you may encounter during your cross-coupling reactions.
Section 1: Low Yield and Incomplete Conversion
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield or stalls completely. What are the primary factors I should investigate?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate often points to issues with the catalyst, reagents, or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity: The palladium catalyst, particularly Pd(0), is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[2] Phosphine ligands are also prone to oxidation. Use fresh, high-purity catalyst and ligands. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to the active Pd(0) species.[3]
-
Reagent Quality: Boronic acids and their esters can degrade over time, especially if they are electron-deficient.[2] This can lead to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Use fresh, high-purity boronic acid reagents.
-
Solvent and Base Choice: The choice of solvent and base is critical. For many Suzuki couplings involving heteroaromatic halides, a mixture of an ethereal solvent like 1,4-dioxane or THF with water is effective.[4] The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[5] Ensure your base is finely powdered and soluble in the reaction medium. For instance, in the coupling of 4,8-dibromo-1,5-naphthyridine, a DMF/water solvent system with K₂CO₃ as the base has been reported to be effective.[6]
-
Temperature: Ensure your reaction is reaching the target temperature. Inaccurate heating can lead to sluggish or stalled reactions.[7]
Q2: I'm observing a significant amount of a debrominated byproduct, 3-bromo-1,5-naphthyridine or 8-bromo-1,5-naphthyridine, instead of my desired coupled product. What is causing this hydrodehalogenation?
A2: The formation of hydrodehalogenated byproducts is a common and frustrating side reaction in palladium-catalyzed cross-couplings.[8][9] This occurs when the organopalladium intermediate reacts with a hydrogen source instead of the coupling partner. Here’s how to address it:
-
Source of Hydrogen: The hydrogen atom can come from various sources, including water, alcohols (if used as solvents), or even the amine or phosphine ligand.[3][10]
-
Minimizing Water: While some Suzuki protocols require water, excess water can promote hydrodehalogenation. If you suspect this is an issue, try using anhydrous conditions with a soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ligand Choice: The choice of phosphine ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling.[8][9] Bulky, electron-rich ligands can sometimes favor the desired reductive elimination step.
-
Base Selection: Strong bases in the presence of protic solvents (like alcohols) can lead to the formation of alkoxides, which can participate in a catalytic cycle that results in hydrodehalogenation.[10] Consider switching to a non-nucleophilic base.
Section 2: Controlling Selectivity (Mono- vs. Di-substitution)
Q3: I want to achieve mono-substitution on this compound. Which bromine is more reactive, and how can I control the reaction to favor a single coupling?
A3: Achieving selective mono-substitution is a key challenge. The reactivity of the two bromine atoms at the C3 and C8 positions is different due to the electronic nature of the 1,5-naphthyridine ring.
-
Relative Reactivity: In the 1,5-naphthyridine system, the positions analogous to the 2- and 4-positions of quinoline are generally more electron-deficient and thus more reactive towards oxidative addition to the Pd(0) catalyst. Therefore, the C8-Br bond is expected to be more reactive than the C3-Br bond . This is supported by studies on similar heteroaromatic systems where the position para to the ring nitrogen is more activated.[11]
-
Strategies for Mono-substitution:
-
Stoichiometry: The most straightforward approach is to use a slight deficiency or an equimolar amount of the coupling partner (e.g., boronic acid).
-
Lower Temperature and Shorter Reaction Time: Running the reaction at a lower temperature and carefully monitoring the progress can allow you to stop the reaction after the more reactive C8-Br has reacted but before significant reaction occurs at the C3 position.
-
Ligand and Catalyst Choice: The choice of ligand can influence the selectivity. Less reactive catalyst systems may favor mono-substitution. For example, in the selective Suzuki coupling of 2,5-dibromo-3-methylthiophene, careful control of conditions allowed for selective mono-arylation.[12]
-
Below is a troubleshooting workflow to guide your optimization for mono-substitution:
Caption: Workflow for optimizing mono-substitution.
Section 3: Reaction-Specific Troubleshooting
Q4: My Buchwald-Hartwig amination with this compound is failing. What are the common pitfalls for this reaction with nitrogen-containing heterocycles?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8][13] However, with substrates like this compound, there are specific challenges:
-
Catalyst Inhibition: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) can help shield the palladium and prevent this inhibition.[3]
-
Base Sensitivity: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective and may be better tolerated by sensitive functional groups.[9]
-
Amine Coupling Partner: The nature of the amine coupling partner is also important. Sterically hindered amines may require more forcing conditions or specialized ligands. For primary amines, β-hydride elimination can be a competing side reaction.[8]
Q5: I am attempting a Sonogashira coupling with a terminal alkyne and this compound, but I'm only getting a complex mixture of products and what appears to be polymer.
A5: Sonogashira couplings with di-functional substrates like this can be prone to polymerization, especially under standard conditions.[14]
-
Homocoupling (Glaser Coupling): The copper(I) co-catalyst, typically used in Sonogashira reactions, can promote the oxidative homocoupling of the terminal alkyne, leading to diynes and polymers. This is particularly problematic in the presence of oxygen.[15]
-
Polymerization: If both bromine atoms react with the alkyne, it can lead to the formation of polymeric materials. This was observed in the attempted Sonogashira coupling of the structurally similar 3,8-dibromo-1,10-phenanthroline.[16]
-
Troubleshooting Strategies:
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often require specific ligands and may proceed at a slower rate but can suppress homocoupling.
-
Modified Suzuki-Miyaura Approach: For the coupling of alkynes, an alternative is to first convert the terminal alkyne to an alkynylboronate or another organometallic reagent and then perform a Suzuki-Miyaura coupling. This approach was successful for the double alkynylation of 3,8-dibromo-1,10-phenanthroline, avoiding the polymerization issues of the Sonogashira reaction.[16]
-
Below is a decision tree to guide your choice of coupling strategy for alkynes:
Caption: Decision tree for alkyne coupling strategies.
Data Summary and Protocols
For successful cross-coupling reactions, the right combination of catalyst, ligand, base, and solvent is paramount. The following tables provide starting points for your reaction optimization based on literature precedents for similar substrates.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation for Mono-arylation (at C8) | Recommendation for Di-arylation | Rationale & Reference |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%) | Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%) | Common and effective palladium precursors.[6] |
| Ligand | SPhos, XPhos, P(tBu)₃ (4-10 mol%) | SPhos, XPhos, P(tBu)₃ (4-10 mol%) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[17] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv.) | K₂CO₃, K₃PO₄ (4-6 equiv.) | Strong, non-nucleophilic bases are often effective.[5][6] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, DMF/H₂O | 1,4-Dioxane/H₂O (4:1), DMF/H₂O | Aprotic solvents, often with some water to aid base solubility.[4][6] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures may be needed for the less reactive C3 position. |
| Boronic Acid | 1.0 - 1.2 equivalents | > 2.2 equivalents | Stoichiometry is key for controlling selectivity. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation for Mono-amination (at C8) | Recommendation for Di-amination | Rationale & Reference |
| Pd Source | Pd₂(dba)₃ (1-3 mol%) | Pd₂(dba)₃ (2-5 mol%) | A common Pd(0) source for amination reactions.[9] |
| Ligand | Xantphos, RuPhos, BrettPhos (2-6 mol%) | Xantphos, RuPhos, BrettPhos (4-10 mol%) | Specialized ligands are often required for efficient C-N coupling.[9][18] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.0 equiv.) | NaOtBu, Cs₂CO₃ (3-4 equiv.) | A strong, non-nucleophilic base is essential.[9] |
| Solvent | Toluene, 1,4-Dioxane | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are standard. |
| Temperature | 90-110 °C | 100-120 °C | Aminations often require elevated temperatures. |
| Amine | 1.1 - 1.5 equivalents | > 2.5 equivalents | Stoichiometry dictates the degree of substitution. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv. for mono-substitution or 2.5 equiv. for di-substitution), and the base (e.g., K₃PO₄, 2.0 equiv. per bromine).
-
Inert Atmosphere: Seal the vial with a septum cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Then, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 4. scilit.com [scilit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ligand-free palladium-catalyzed facile construction of tetra cyclic dibenzo[b,h][1,6]naphthyridine derivatives: domino sequence of intramolecular C–H bond arylation and oxidation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
- 18. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Suzuki Coupling of 3,8-Dibromo-1,5-naphthyridine
Welcome to the technical support center for advanced synthetic applications. This guide provides in-depth troubleshooting and frequently asked questions for the Suzuki-Miyaura cross-coupling of 3,8-Dibromo-1,5-naphthyridine. This challenging substrate is a key building block in medicinal chemistry and materials science, but its unique electronic and structural properties necessitate carefully optimized catalytic systems. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation efficiently.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: Low conversion with the this compound substrate is a frequent issue, primarily stemming from catalyst inhibition or suboptimal reaction conditions. The two nitrogen atoms in the naphthyridine core can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2]
Primary Causes & Recommended Actions:
-
Catalyst Poisoning: The lone pairs on the naphthyridine nitrogens compete with the phosphine ligands for coordination sites on the palladium atom, leading to inactive complexes.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald biarylphosphine family, such as SPhos and XPhos, are highly effective.[1] Their steric bulk creates a protective pocket around the palladium center, hindering coordination by the substrate's nitrogen atoms.[1] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.
-
-
Inefficient Catalyst System: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may lack the reactivity needed for this electron-deficient heteroaromatic system.[3]
-
Solution: Utilize a more active, well-defined palladium precatalyst system. Combining a palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand in situ often yields a more active Pd(0) species. Precatalysts ensure a consistent generation of the active catalyst, which can minimize deactivation pathways.[1]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for both solubility and facilitating the transmetalation step, which is often rate-limiting.[3]
-
Solution: Screen a panel of bases and solvents. A strong inorganic base like potassium phosphate (K₃PO₄) is often a reliable choice.[3] Cesium carbonate (Cs₂CO₃) can also be highly effective.[3] For solvents, aprotic polar options such as 1,4-dioxane, toluene, or DMF, often with a small amount of water, are standard.[2][4] The water can aid in dissolving the base and facilitating the formation of the active boronate species.[5]
-
Question 2: The reaction stalls after forming the mono-substituted product. How can I drive the reaction to complete di-substitution?
Answer: Achieving complete di-substitution on a di-haloaromatic substrate requires that the catalyst remains active after the first coupling event and that the reaction conditions are sufficiently forcing to overcome any increased steric hindrance or electronic deactivation of the second bromide position.
Strategies to Promote Di-substitution:
-
Stoichiometry: Ensure a sufficient excess of the boronic acid or ester is used.
-
Catalyst Loading and Stability: The catalyst may be deactivating over the extended reaction time required for the second coupling.
-
Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). For particularly difficult double couplings, using a highly stable and active precatalyst system like an XPhos-based G3 or G4 precatalyst can be beneficial.
-
-
Reaction Conditions: The energy barrier for the second oxidative addition may be higher than the first.
-
Solution: Increase the reaction temperature. If running at 80 °C, consider increasing to 100-110 °C.[2] Also, extend the reaction time and monitor carefully by LC-MS or TLC.
-
Question 3: I'm observing significant side products like dehalogenation (Ar-H) and protodeboronation (Aryl-H from the boronic acid). How can I minimize these pathways?
Answer: These side reactions compete with the desired cross-coupling and consume your starting materials. They are often promoted by the reaction conditions, particularly the base and the presence of proton sources.[2][3]
Minimizing Dehalogenation (Ar-Br → Ar-H): Dehalogenation occurs via the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate to give the undesired Ar-H byproduct.[2] N-heterocyclic halides are particularly susceptible to this.[2]
-
Optimize the Base: Avoid strong alkoxide bases. Use weaker inorganic bases like K₂CO₃ or a phosphate base like K₃PO₄.[2]
-
Choose an Aprotic Solvent: Solvents like alcohols can be a hydride source. Stick to aprotic solvents like dioxane or toluene.[2]
-
Use a More Active Catalyst: A sluggish desired reaction provides more time for side reactions to occur. Increasing the rate of the main catalytic cycle can outcompete dehalogenation.[3]
Minimizing Protodeboronation (Ar'-B(OH)₂ → Ar'-H): This side reaction involves the cleavage of the carbon-boron bond by a proton source, and it is a very common reason for low yields in Suzuki couplings.[3]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[3][5] They act as a "slow-release" source of the boronic acid under the reaction conditions.[5]
-
Control Water Content: While a small amount of water can be beneficial, excess water promotes protodeboronation. Ensure your solvents are dry if using anhydrous conditions, or carefully control the water ratio in aqueous systems.[3]
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate this side reaction.[3] Use milder bases like K₃PO₄, K₂CO₃, or CsF.[3]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst systems are best for initial screening with this compound?
A1: For a challenging substrate like this, it is crucial to start with highly active and robust catalyst systems. A good starting point is to screen a combination of palladium sources and bulky, electron-rich phosphine ligands.
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol %) | Rationale |
| Pd(OAc)₂ + SPhos | 1 - 3 | A versatile and highly active system for N-heterocycles.[1] |
| Pd₂(dba)₃ + XPhos | 1 - 3 | XPhos is very bulky, providing excellent protection against catalyst poisoning.[1][2] |
| Pd(dppf)Cl₂ | 2 - 5 | A stable, commercially available precatalyst often effective for a range of couplings.[6][7] |
| Pd(PPh₃)₄ | 3 - 6 | A classic catalyst; may require higher temperatures and longer times but can be effective.[4] |
Q2: What is the mechanistic role of the base in the Suzuki coupling?
A2: The base plays a critical role in the transmetalation step of the catalytic cycle. The boronic acid itself is not nucleophilic enough to transfer its organic group to the palladium center. The base (e.g., K₃PO₄, OH⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate species). This activation enhances the polarization of the carbon-boron bond, facilitating the transfer of the aryl group from boron to palladium.[8][9]
Q3: Can you explain the Suzuki-Miyaura catalytic cycle for this specific reaction?
A3: Certainly. The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation: The activated boronate species exchanges its aryl group with the bromide on the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center (the naphthyridine and the new aryl group) couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
General Experimental Protocol
This protocol provides a robust starting point for the di-arylation of this compound. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (2.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 4.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio, degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. This is critical to prevent homocoupling of the boronic acid and catalyst degradation.[1][3]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired di-substituted product.
Caption: A troubleshooting flowchart for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 3,8-Dibromo-1,5-naphthyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,8-Dibromo-1,5-naphthyridine. This guide is designed to provide expert insights and practical solutions for navigating the complexities of solvent selection in reactions involving this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, helping you to troubleshoot issues and optimize your synthetic routes.
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, and the 3,8-dibromo derivative serves as a versatile building block for creating diverse molecular architectures.[1][2] However, its reactivity, particularly in popular cross-coupling reactions, is profoundly influenced by the reaction medium. The solvent not only determines the solubility of reagents but also actively participates in the reaction mechanism by stabilizing intermediates and transition states, coordinating to the metal center, and influencing the efficacy of the base.[3][4] This guide provides a structured approach to understanding and leveraging these solvent effects.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low to No Product Yield in a Suzuki-Miyaura Cross-Coupling Reaction.
-
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion or only starting material. What are the most likely causes related to my solvent choice?
-
Answer: Low or no yield in a Suzuki-Miyaura reaction is a common problem that can often be traced back to the reaction conditions, with the solvent playing a central role.[5] Let's diagnose the potential issues systematically.
-
Inadequate Solubility: The primary function of the solvent is to dissolve all components of the reaction: the substrate, the boronic acid, the palladium catalyst/ligand, and the base.[3] The 1,5-naphthyridine core is relatively polar. If you are using a nonpolar solvent like toluene, the inorganic base (e.g., K₂CO₃, Cs₂CO₃) may have very poor solubility.
-
Solution: Consider a biphasic solvent system or the addition of water. A mixture like toluene/water or dioxane/water can facilitate the dissolution of both organic and inorganic components, bringing them to the reaction interface.[6] Alternatively, switching to a more polar aprotic solvent like DMF or 1,4-dioxane may improve homogeneity.[3]
-
-
Catalyst Deactivation (Palladium Black): The formation of palladium black is a frequent sign of catalyst decomposition and a common cause of reaction failure. This can be highly solvent-dependent.
-
Causality: The active Pd(0) species in the catalytic cycle is prone to aggregation and precipitation, especially at high temperatures.[7] Some solvents are better at stabilizing the catalytically active monomeric palladium complexes. My anecdotal experience suggests that THF can sometimes promote the formation of palladium black in Sonogashira couplings, a related reaction.[8]
-
Solution: Switch to a solvent known to better stabilize the catalyst, such as 1,4-dioxane or DMF. Ensure your solvent is rigorously degassed. Dissolved oxygen is a primary culprit in oxidizing and deactivating the Pd(0) catalyst.[9] Use the freeze-pump-thaw method or sparge thoroughly with an inert gas like argon or nitrogen for at least 30 minutes.[9]
-
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step and is highly sensitive to the base and solvent.
-
Causality: The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[7] The solvent must be compatible with the base and facilitate this activation. Protic solvents like alcohols can sometimes interfere by competing for coordination sites on the palladium or reacting with the organoboron reagent.
-
Solution: A classic, robust system for Suzuki couplings is a mixture of an ethereal or aromatic solvent with an aqueous base solution (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).[6] The water is crucial for activating the base and facilitating the formation of the borate complex.
-
-
Issue 2: Poor Selectivity in Mono-Substitution of this compound.
-
Question: I want to perform a selective mono-arylation on this compound, but I am getting a mixture of starting material, mono-substituted, and di-substituted products. How can solvent choice help improve selectivity?
-
Answer: Achieving selective mono-substitution on a symmetric di-halo substrate is a significant challenge. The electronic properties of the two bromine atoms are identical initially, but once the first substitution occurs, the electronic nature of the remaining C-Br bond changes. Solvent choice can be a subtle but powerful tool to control this selectivity.
-
Modulating Reactivity through Solvent Polarity: The choice between polar and nonpolar solvents can influence the relative rates of the first and second coupling reactions.
-
Causality: The role of solvent on selectivity in palladium-catalyzed couplings is more complex than a simple correlation with dielectric constant.[10][11] However, polar aprotic solvents like DMF, DMSO, or MeCN can stabilize charged or highly polar transition states in the oxidative addition step.[10][12] This can sometimes lead to higher overall reactivity, potentially making it harder to stop at the mono-substituted product.
-
Solution: Experiment with less polar solvents like toluene or 1,4-dioxane. These solvents may slow the overall reaction rate, providing a larger kinetic window to isolate the mono-substituted product before the second coupling occurs. Carefully controlling stoichiometry (e.g., using 0.9-1.0 equivalents of the boronic acid) and reaction time is also critical.
-
-
Precipitation-Driven Selectivity: In some cases, the mono-substituted product may be significantly less soluble than the starting material in a particular solvent.
-
Solution: Screen a range of solvents, including hydrocarbons (e.g., xylenes) and ethers (e.g., 2-MeTHF).[13][14] If you identify a solvent system where the mono-arylated product precipitates upon formation, this can effectively remove it from the reaction mixture and prevent further reaction to the di-substituted product. This is a classic technique for controlling selectivity in such systems.
-
-
Issue 3: My Buchwald-Hartwig Amination is Failing.
-
Question: I am trying to couple an amine with this compound using Buchwald-Hartwig conditions, but the reaction is not working. I'm using toluene as the solvent. What should I try?
-
Answer: Buchwald-Hartwig amination is sensitive to several factors, and solvent choice is tightly linked to the base and ligand used.[15]
-
Base and Solvent Mismatch: Toluene is a very common and often effective solvent for this reaction, particularly when paired with strong, sterically hindered bases like NaOtBu or LHMDS.[3][16] The limited solubility of these bases in nonpolar solvents is often beneficial.[3] However, if your amine or substrate has poor solubility in toluene, the reaction will be slow.
-
Solution: Consider switching to a more polar ethereal solvent like 1,4-dioxane or 2-MeTHF. These solvents often provide a better balance of solubility for the various components. In some cases, a more polar solvent like DMF can be effective, but it may require screening different bases, such as the milder DBU.[17]
-
-
Inhibition by Coordinating Solvents: While polar solvents can be beneficial, some can also inhibit the catalyst.
-
Causality: The catalytic cycle requires open coordination sites on the palladium center.[15] Strongly coordinating solvents can sometimes compete with the amine or the aryl halide for these sites, slowing down or shutting down the catalytic cycle.
-
Solution: If you suspect solvent inhibition with a solvent like DMF or DMSO, switch back to a less coordinating solvent like toluene or 1,4-dioxane. This emphasizes the need for empirical screening to find the optimal conditions for your specific substrate-nucleophile combination.
-
-
Troubleshooting Workflow
Here is a general workflow for troubleshooting common issues in cross-coupling reactions with this compound.
Caption: General troubleshooting workflow for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity truly affect the Suzuki-Miyaura reaction with this compound?
A1: The effect is complex and goes beyond simple dielectric constant. While polar solvents are generally thought to stabilize charged intermediates, studies on similar systems show that selectivity and reactivity do not trend directly with polarity.[10][11] For instance, some polar aprotic solvents (MeCN, DMF, DMSO) can favor reaction at one site, while other polar solvents (acetone, water, alcohols) behave similarly to nonpolar solvents like toluene.[10][12] This suggests that the coordinating ability of the solvent is a critical, often overlooked factor. Solvents like DMF or MeCN can coordinate to the palladium center, altering the structure and reactivity of the active catalyst and influencing which C-Br bond is more susceptible to oxidative addition.
Q2: What is the best general-purpose solvent for Buchwald-Hartwig amination on this substrate?
A2: There is no single "best" solvent, as the optimal choice depends on the specific amine and base used. However, 1,4-dioxane and toluene are the most common and robust starting points.[16] They are relatively non-coordinating and are compatible with the strong alkoxide bases frequently required for these transformations.[3] For more sustainable options, 2-MeTHF has emerged as a greener alternative to THF and dioxane.[18]
Q3: Can I use protic solvents like ethanol or water in these cross-coupling reactions?
A3: Yes, but with caution. In Suzuki-Miyaura reactions , water is often a beneficial co-solvent. It is essential for dissolving inorganic bases like K₂CO₃ and for activating the boronic acid to the borate species required for transmetalation.[6] However, using a protic solvent like ethanol as the primary medium can sometimes lead to side reactions, such as protodeborylation of the boronic acid. In Buchwald-Hartwig aminations , protic solvents are generally avoided because they can react with the strong bases (e.g., NaOtBu) used in the reaction.
Q4: Why is degassing the solvent so important, even if I'm using a sealed tube?
A4: Degassing is critical to remove dissolved oxygen. The catalytically active species in most cross-coupling reactions is a Pd(0) complex.[7] Oxygen is a potent oxidant that can irreversibly convert the Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[9] Even in a sealed tube, the solvent in the headspace and dissolved in the liquid contains enough oxygen to poison a sensitive catalyst, especially when using low catalyst loadings. Always degas your solvent immediately before use.[9]
Q5: How does solvent choice influence the reactivity of the two bromine atoms at the 3- and 8-positions?
A5: The two bromine atoms are in electronically equivalent positions on the symmetric 1,5-naphthyridine core. However, the solvent can influence the local environment around the catalyst and substrate. A highly coordinating solvent might sterically differentiate the two positions by interacting with the nitrogen atoms of the naphthyridine ring, although this effect is likely to be subtle. The more significant influence comes after the first substitution. The newly introduced group will electronically perturb the ring, making the second bromine more or less reactive. The solvent's ability to stabilize the intermediates of the second coupling reaction will then determine the rate of di-substitution, as discussed in Troubleshooting Issue #2.
Data Presentation
The following table summarizes expected outcomes for a Suzuki-Miyaura mono-arylation on this compound with 1.0 equivalent of phenylboronic acid, based on general principles from related systems.[6][10]
| Solvent System | Base | Temperature (°C) | Expected Predominant Outcome | Rationale |
| Toluene | Na₂CO₃ (2M aq.) | 100 | Good mono-selectivity, moderate rate | Nonpolar solvent may slow the second coupling, allowing for isolation of the mono-product. |
| 1,4-Dioxane | K₃PO₄ | 100 | High conversion, risk of di-substitution | Good general solvent, provides homogeneity. Stronger base may accelerate reaction. |
| DMF | K₂CO₃ | 110 | Fast reaction, high risk of di-substitution | Polar, coordinating solvent can accelerate oxidative addition, potentially reducing selectivity.[10] |
| 2-MeTHF/H₂O (10:1) | Cs₂CO₃ | 90 | Good balance of reactivity and selectivity | Greener ether solvent, often provides good results similar to dioxane.[14] |
Experimental Protocols
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is a representative starting point and may require optimization.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.05 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq) and the ligand if required.
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the substrate) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every hour.
-
Workup: Upon consumption of the starting material or optimal formation of the mono-product, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle and Solvent Influence
Caption: The Suzuki-Miyaura cycle and key points of solvent interaction.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Validating the Biological Activity of 3,8-Disubstituted 1,5-Naphthyridines: A Comparative Guide
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the biological validation of substituted 1,5-naphthyridines, with a particular focus on their potent antimalarial and promising anticancer activities. We will delve into the experimental data supporting these claims, compare their performance against established therapeutic agents, and provide detailed protocols for the validation of these activities in a research setting. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate and explore this promising class of compounds.
The Rise of 1,5-Naphthyridines in Drug Discovery
The 1,5-naphthyridine core, a bicyclic system containing two nitrogen atoms, has garnered significant attention due to its versatile pharmacological profile.[1][2][3] Modifications at various positions of the naphthyridine ring have led to the discovery of compounds with a wide array of biological effects, including anticancer, antimalarial, and antileishmanial properties.[4][5][6] The focus of this guide will be on two of the most compelling therapeutic applications of substituted 1,5-naphthyridines: their role as dual-action antimalarial agents and as inhibitors of topoisomerase I for cancer therapy.
Antimalarial Activity: A Dual-Pronged Attack
Recent studies have highlighted a series of 2,8-disubstituted-1,5-naphthyridines as highly potent antimalarial agents.[7][8] These compounds exhibit a dual mechanism of action, inhibiting both Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation, two critical pathways for parasite survival.[7] This multi-target approach is particularly advantageous in combating the emergence of drug-resistant malaria strains.
Comparative Performance Analysis
The efficacy of these 1,5-naphthyridine derivatives can be benchmarked against standard-of-care antimalarial drugs. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
| Compound Class | Target(s) | P. falciparum Strain | IC50 (nM) | Reference(s) |
| 2,8-disubstituted 1,5-Naphthyridines | PfPI4K, Hemozoin Formation | NF54 (sensitive) | 40 - 76 | [8] |
| K1 (resistant) | 76 - 162 | [7] | ||
| Chloroquine | Hemozoin Formation | Sensitive Strains | ~10 - 20 | [9] |
| Resistant Strains | >100 | [9][10] | ||
| Artemisinin | Multiple/Unclear | Sensitive Strains | ~5 - 10 |
As the data indicates, the 2,8-disubstituted 1,5-naphthyridines demonstrate potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, with IC50 values in the nanomolar range.[7][8] This positions them as highly promising candidates for further preclinical and clinical development, especially in regions with high rates of drug-resistant malaria.
Anticancer Potential: Targeting Topoisomerase I
The 1,5-naphthyridine scaffold has also been explored for its anticancer properties, with several derivatives showing inhibitory activity against topoisomerase I (Top1).[1][2][3] Top1 is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to cell death in rapidly dividing cancer cells.[4]
Comparative Landscape of Topoisomerase I Inhibitors
While specific IC50 values for 3,8-disubstituted 1,5-naphthyridines as Top1 inhibitors are not yet extensively published in a comparative context, the potential of the broader 1,5-naphthyridine class can be understood by comparing their reported activity to that of well-established Top1 inhibitors like camptothecin and its analogs.
| Compound Class | Target | Representative Cell Line | IC50 (nM) | Reference(s) |
| Substituted 1,5-Naphthyridines | Topoisomerase I | COLO 205 (colon cancer) | Activity Demonstrated | [1][2] |
| Camptothecin | Topoisomerase I | HT-29 (colon cancer) | 10 | |
| Topotecan | Topoisomerase I | HT-29 (colon cancer) | 33 | |
| Irinotecan (as SN-38) | Topoisomerase I | HT-29 (colon cancer) | 8.8 |
The existing literature strongly suggests that substituted 1,5-naphthyridines are a promising avenue for the development of novel Top1 inhibitors.[1][2][3] Further quantitative structure-activity relationship (QSAR) studies are warranted to identify the most potent 3,8-disubstituted analogs and to fully delineate their therapeutic potential in oncology.
Experimental Validation Protocols
To ensure scientific rigor, the biological activity of novel 1,5-naphthyridine derivatives must be validated through standardized and reproducible experimental protocols. Below are detailed methodologies for assessing their antimalarial and Topoisomerase I inhibitory activities.
In Vitro Antimalarial Activity Assay (SYBR Green I-Based)
This assay is a widely used method to determine the IC50 of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.
Principle: SYBR Green I intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which in turn reflects parasite growth.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control drugs (e.g., chloroquine, artemisinin) in a 96-well plate.
-
Parasite Culture: Synchronize P. falciparum cultures to the ring stage.
-
Assay Setup: Add the synchronized parasite culture to the wells containing the compounds. Include parasite-only wells (positive control) and wells with uninfected red blood cells (negative control).
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the positive control and determine the IC50 value using a non-linear regression analysis.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations. Include a known inhibitor (e.g., camptothecin) as a positive control and a no-enzyme control.
-
Enzyme Addition: Add human Topoisomerase I to each reaction tube, except for the no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and a loading dye.
-
Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization and Analysis: Visualize the DNA bands under UV light. A potent inhibitor will show a higher proportion of supercoiled DNA compared to the no-compound control, where the DNA will be mostly relaxed.
Caption: Topoisomerase I DNA relaxation assay workflow.
Conclusion and Future Directions
The 1,5-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The potent dual-action antimalarial activity of 2,8-disubstituted derivatives and the demonstrated anticancer potential of various substituted analogs underscore the importance of continued research in this area. The experimental protocols detailed in this guide provide a robust framework for the validation of these biological activities. Future research should focus on comprehensive structure-activity relationship studies of 3,8-disubstituted 1,5-naphthyridines to optimize their efficacy as both antimalarial and anticancer agents, with the ultimate goal of translating these promising laboratory findings into clinically effective treatments.
References
- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and biological evaluation of indeno[1,5]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselective Suzuki Coupling of Dibromonaphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Naphthyridine scaffolds are privileged N-heterocyclic structures that form the core of numerous pharmacologically active compounds. Their synthesis and functionalization are of paramount importance in medicinal chemistry and materials science.[1] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a powerful tool for modifying these scaffolds.[2][3][4]
This guide provides an in-depth comparison of the reactivity of various dibromonaphthyridine isomers in the Suzuki coupling. We will explore the underlying electronic and steric factors that govern their reactivity and regioselectivity, providing field-proven insights and detailed experimental protocols to enable researchers to strategically design and execute the synthesis of complex mono- and di-arylated naphthyridine derivatives.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst.[4][5] The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial to comprehending the differential reactivity of dibromonaphthyridine isomers.
-
Oxidative Addition : A low-valent Pd(0) complex inserts into the carbon-bromine (C-Br) bond of the dibromonaphthyridine. This is often the rate-determining step of the reaction.[5][6] The reactivity of the C-Br bond is highly dependent on the electronic properties of the aromatic ring; electron-deficient systems facilitate this step.[7][8]
-
Transmetalation : The organic group from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step is activated by a base, which forms a more nucleophilic "ate" complex with the boron species.[9][10]
-
Reductive Elimination : The two organic moieties on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, thus completing the cycle.[8][11]
Factors Governing Reactivity in Dibromonaphthyridines
The two bromine atoms on a naphthyridine ring are seldom equal. Their susceptibility to undergo Suzuki coupling is dictated by the unique electronic landscape of the naphthyridine core.
-
Electronic Effects : The nitrogen atoms in the naphthyridine ring are strongly electron-withdrawing. This significantly lowers the electron density at the α-positions (C2, C4, C5, C7 depending on the isomer) and γ-positions (C4, C5) relative to the nitrogen atoms. This electron deficiency makes the attached C-Br bond more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[12][13] Consequently, bromines at positions α or γ to a ring nitrogen are generally more reactive than those at β-positions.
-
Steric Hindrance : While electronic effects are often dominant, steric hindrance can also play a role. A bulky substituent adjacent to a bromine atom can impede the approach of the palladium catalyst, thereby reducing its reactivity.
Comparative Reactivity of Key Isomers
The regioselectivity of the first Suzuki coupling on a dibromonaphthyridine is a direct consequence of these electronic differences. Below is a comparative analysis of common isomers.
Reactivity of 2,4-Dibromo Substrates (e.g., 2,4-Dibromo-1,8-naphthyridine)
Drawing analogy from 2,4-dibromopyridine, the C2 and C4 positions are both electronically activated, being α and γ to the ring nitrogen, respectively. However, the C4 position is generally observed to be more reactive in Suzuki couplings of dichloropyrimidines and related systems.[13] This enhanced reactivity at C4 is attributed to a greater degree of electron deficiency. Therefore, in a mono-coupling reaction, the incoming aryl group is expected to preferentially substitute the bromine at the C4 position.
-
Predicted Reactivity Order : C4-Br > C2-Br
Reactivity of 2,6-Dibromo Substrates (e.g., 2,6-Dibromo-1,5-naphthyridine)
In the 1,5-naphthyridine scaffold, both the C2 and C6 positions are α to a nitrogen atom. Due to the symmetry of the molecule, these positions are electronically equivalent. Therefore, selective mono-arylation is challenging and often results in a mixture of the mono-arylated product and the di-arylated product, with the ratio being highly dependent on the stoichiometry of the reagents. For a successful mono-arylation, carefully controlled conditions, such as using slightly more than one equivalent of boronic acid, are necessary.
-
Predicted Reactivity Order : C2-Br ≈ C6-Br
Reactivity of 2,7-Dibromo Substrates (e.g., 2,7-Dibromo-1,8-naphthyridine)
The 2,7-dibromo-1,8-naphthyridine isomer presents a clear electronic differentiation between the two bromine-bearing carbons.
-
C2-Br : This position is α to the N1 nitrogen, making it highly electron-deficient and activated towards oxidative addition.
-
C7-Br : This position is α to the N8 nitrogen, also making it highly electron-deficient.
Given that both positions are electronically similar due to being α to a nitrogen, achieving high regioselectivity in a mono-substitution reaction can be challenging without specific directing groups or ligand control. However, subtle differences in the overall electronic distribution might favor one site slightly over the other.
-
Predicted Reactivity Order : C2-Br ≈ C7-Br
Comparative Data on Suzuki Coupling of Dihalo-N-Heterocycles
The following table summarizes typical conditions and outcomes for Suzuki coupling reactions on related dihalo-N-heterocycles, which serve as a model for predicting the behavior of dibromonaphthyridines.
| Entry | Substrate | Boronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Product(s) | Yield (%) | Ref. |
| 1 | 2,6-Dibromopyridine | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Mono-arylated | ~70-80 | [14] |
| 2 | 2,6-Dibromopyridine | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | Di-arylated | >90 | [14] |
| 3 | 2,4-Dichloropyrimidine | Arylboronic Acid (1.1) | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 150 (MW) | C4-arylated | Good-Excellent | [13] |
| 4 | 4,5-Dibromothiophene-2-carboxaldehyde | 1st Boronic Acid (1.1) | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (min) | 90 | Sequential Di-arylation | Good | [15] |
Experimental Protocols
The following protocols provide a robust starting point for the selective mono- and di-arylation of a generic dibromonaphthyridine isomer. Optimization may be required based on the specific isomer and boronic acid used.
Protocol 1: Selective Mono-Arylation
This protocol is designed to favor the formation of the mono-substituted product by carefully controlling the stoichiometry of the boronic acid.
Materials:
-
Dibromonaphthyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Degassed Water (4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the dibromonaphthyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition : Add the toluene/degassed water solvent mixture (e.g., 5 mL total per 1 mmol of dibromonaphthyridine).
-
Reaction Execution : Stir the mixture vigorously and heat to 100 °C.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours. Look for the disappearance of the starting material and the appearance of the mono-arylated product.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography to isolate the desired mono-arylated naphthyridine.
Protocol 2: Exhaustive Di-Arylation
This protocol is designed to drive the reaction to completion, forming the di-substituted product by using an excess of the boronic acid.
Materials:
-
Dibromonaphthyridine (1.0 equiv)
-
Arylboronic acid (2.5-3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Degassed Water (3:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup : In a Schlenk flask under an inert atmosphere, combine the dibromonaphthyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition : Add the 1,4-dioxane/degassed water solvent mixture (e.g., 8 mL total per 1 mmol of dibromonaphthyridine).
-
Reaction Execution : Stir the mixture at 100 °C for 24 hours.
-
Monitoring : Check for the complete consumption of the starting material and the mono-arylated intermediate by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the residue by flash chromatography or recrystallization to obtain the pure di-arylated naphthyridine product.
Conclusion
The reactivity of dibromonaphthyridine isomers in Suzuki coupling is a predictable function of the electronic properties imparted by the nitrogen atoms within the heterocyclic core. Positions α and γ to the ring nitrogens are significantly more activated towards the initial oxidative addition step, which is the cornerstone of achieving regioselectivity. By carefully selecting the reaction conditions—particularly the stoichiometry of the boronic acid, the catalyst system, and the reaction time—researchers can selectively synthesize either mono- or di-arylated naphthyridines. This guide provides the foundational principles and practical protocols to harness the power of the Suzuki-Miyaura reaction for the strategic elaboration of these vital medicinal chemistry scaffolds.
References
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. wwjmrd.com [wwjmrd.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,8-Dibromo-1,5-naphthyridine and 2,7-dibromo-1,8-naphthyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, naphthyridines represent a vital class of compounds, with their derivatives finding extensive applications in medicinal chemistry and materials science. Among the various isomeric forms, the 1,5- and 1,8-naphthyridine scaffolds are particularly prevalent. The strategic placement of bromine atoms on these cores, specifically in the case of 3,8-dibromo-1,5-naphthyridine and 2,7-dibromo-1,8-naphthyridine , furnishes versatile building blocks for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of these two isomers, focusing on their synthesis, reactivity in key cross-coupling reactions, and applications in the development of advanced materials, supported by available experimental data.
Structural and Electronic Properties: A Tale of Two Isomers
The fundamental difference between this compound and 2,7-dibromo-1,8-naphthyridine lies in the arrangement of the nitrogen atoms within the fused pyridine rings. This seemingly subtle variation has a profound impact on the electronic distribution and, consequently, the chemical reactivity of the bromine substituents.
In 1,5-naphthyridine , the nitrogen atoms are positioned symmetrically at the 1 and 5 positions. This arrangement leads to a relatively electron-deficient pyrimidine-like ring and a more electron-rich pyridine-like ring. The bromine atoms in the 3 and 8 positions are situated on the pyridine-like rings, ortho and para to the nitrogen atoms, respectively.
Conversely, 1,8-naphthyridine possesses nitrogen atoms at the 1 and 8 positions, creating a scaffold with C2 symmetry. The bromine atoms at the 2 and 7 positions are alpha to the nitrogen atoms, making them highly susceptible to nucleophilic substitution and oxidative addition in cross-coupling reactions due to the strong electron-withdrawing effect of the adjacent nitrogen.
This inherent difference in electronic properties is a key determinant of their differential reactivity in various synthetic transformations.
Synthesis of the Dibromo Scaffolds
The preparation of both dibromonaphthyridine isomers typically involves multi-step synthetic sequences, often starting from commercially available pyridines.
Synthesis of this compound: A common route to the 1,5-naphthyridine core is the Skraup synthesis, involving the reaction of 3-aminopyridine with glycerol.[1] Subsequent bromination can then be carried out to yield the desired this compound. The bromination of 4-hydroxy-1,5-naphthyridines has also been reported as a route to brominated 1,5-naphthyridine derivatives.[1]
Synthesis of 2,7-dibromo-1,8-naphthyridine: The synthesis of the 1,8-naphthyridine skeleton can be achieved through various methods, including the Friedländer annulation.[2] A reliable method for the synthesis of 2,7-dichloro-1,8-naphthyridine has been reported, which can then be converted to the dibromo analogue or used directly in cross-coupling reactions.[3] Efficient methods for the synthesis of various difunctionalized 1,8-naphthyridines have been developed, providing access to a range of precursors for the dibromo isomer.[4][5][6]
Comparative Reactivity in Cross-Coupling Reactions
The utility of this compound and 2,7-dibromo-1,8-naphthyridine as synthetic building blocks is most prominently showcased in palladium-catalyzed cross-coupling reactions. The electronic differences between the two isomers often translate to distinct reactivity profiles, allowing for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[7] The reactivity of the C-Br bonds in both isomers is influenced by the position relative to the nitrogen atoms.
This compound: The bromine at the 8-position is expected to be more reactive than the one at the 3-position in Suzuki-Miyaura couplings due to its para-relationship with the nitrogen atom, which enhances its electrophilicity. This differential reactivity could potentially allow for selective mono-functionalization under carefully controlled conditions.
2,7-Dibromo-1,8-naphthyridine: The bromine atoms at the 2 and 7 positions are highly activated due to their alpha-position to the nitrogen atoms. This generally leads to high reactivity in Suzuki-Miyaura couplings. Achieving selective mono-arylation can be challenging and often requires careful optimization of reaction conditions, such as using a substoichiometric amount of the boronic acid or employing specific catalyst systems.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalo-Naphthyridine Derivative
The following is a general protocol adaptable for both isomers, with the understanding that optimization for each specific substrate is crucial.
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the dibromonaphthyridine (1.0 eq.), the corresponding arylboronic acid (1.1 eq. for mono-arylation or 2.2 eq. for di-arylation), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated naphthyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8] The electronic nature of the C-Br bonds in the two isomers also dictates their reactivity in this transformation.
This compound: Similar to the Suzuki coupling, the C8-Br bond is anticipated to be more susceptible to amination than the C3-Br bond. This offers a potential handle for selective mono-amination. A review on 1,5-naphthyridines highlights the use of Buchwald-Hartwig amination for the synthesis of 2,8-disubstituted derivatives.[1]
2,7-Dibromo-1,8-naphthyridine: The high electrophilicity of the C2 and C7 positions makes 2,7-dibromo-1,8-naphthyridine a highly reactive substrate for Buchwald-Hartwig amination. Stepwise functionalization can be challenging and requires precise control over the reaction stoichiometry and conditions to favor mono-amination over the double amination product.
Experimental Protocol: Buchwald-Hartwig Amination of a Dihalo-Naphthyridine Derivative
This general procedure can be adapted for both dibromonaphthyridine isomers.
-
In a glovebox or under an inert atmosphere, combine the dibromonaphthyridine (1.0 eq.), the amine (1.1 eq. for mono-amination or 2.2 eq. for di-amination), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in a reaction tube.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the aminated product.
Applications in Materials Science
The rigid, planar structures and the presence of nitrogen atoms for coordination make both 1,5- and 1,8-naphthyridine derivatives attractive building blocks for the construction of advanced materials with interesting photophysical and electronic properties.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Both this compound and 2,7-dibromo-1,8-naphthyridine can serve as ditopic linkers in the synthesis of MOFs and COFs. The nitrogen atoms of the naphthyridine core can act as coordination sites for metal ions in MOFs, while the bromine atoms provide reactive handles for forming covalent bonds in COFs through reactions like Yamamoto or Suzuki polymerization.
The geometry of the resulting frameworks will be dictated by the angle between the two C-Br bonds. In this compound, this angle is approximately 120°, which can lead to the formation of hexagonal porous structures in 2D COFs. In 2,7-dibromo-1,8-naphthyridine, the C-Br bonds are oriented in a more linear fashion, which would favor the formation of linear polymers or frameworks with different topologies. The use of naphthyridine-based linkers in MOFs has been explored, highlighting their potential in creating functional materials.[3][9]
Organic Light-Emitting Diodes (OLEDs)
The functionalized derivatives of both naphthyridine isomers have shown promise in the development of materials for OLEDs. The electron-deficient nature of the naphthyridine core makes it an excellent acceptor unit in donor-acceptor type molecules, which are often employed as emitters or host materials in OLEDs.
Derivatives of 1,8-naphthyridine have been investigated as emitters in OLEDs, demonstrating their potential for achieving high quantum efficiencies.[10][11] The photophysical properties of 2,7-diaryl-1,8-naphthyridines can be tuned by varying the nature of the aryl substituents, allowing for the generation of a range of emission colors.[11] Similarly, functionalized 1,5-naphthyridines have been explored for their applications in OLEDs.[12]
The choice between the 1,5- and 1,8-naphthyridine core can influence the electronic properties and the ultimate performance of the OLED device. For instance, the different dipole moments and energy levels of the isomers can affect charge injection and transport properties.
Data Summary
| Feature | This compound | 2,7-Dibromo-1,8-naphthyridine |
| Structure | Asymmetric nitrogen placement | Symmetric nitrogen placement |
| Reactivity of C-Br bonds | Differential reactivity (C8 > C3) | High and similar reactivity |
| Potential for Selective Mono-functionalization | Higher | Lower, requires careful optimization |
| Geometry of Disubstituted Products | Angled (approx. 120°) | More linear |
| Applications | Potential for MOFs, COFs, OLEDs | Demonstrated use in OLEDs, fluorescent probes |
Conclusion
Both this compound and 2,7-dibromo-1,8-naphthyridine are valuable and versatile building blocks in organic synthesis. The key to their effective utilization lies in understanding their distinct electronic properties and reactivity profiles, which stem from the different placement of the nitrogen atoms in their core structures.
2,7-Dibromo-1,8-naphthyridine is a highly reactive and symmetrical building block, ideal for the synthesis of linear, conjugated systems. Its high reactivity, however, can make selective mono-functionalization a synthetic challenge.
This compound , with its inherent asymmetry and differential reactivity of the two bromine atoms, offers intriguing possibilities for stepwise and selective functionalization, allowing for the construction of more complex and unsymmetrical molecular architectures.
The choice between these two isomers will ultimately depend on the specific target molecule and the desired synthetic strategy. Further research directly comparing the reactivity and properties of these two isomers under identical conditions would be highly beneficial to the scientific community and would undoubtedly unlock new avenues in the design of novel functional molecules and materials.
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 3. 1,5-Naphthyridine as a new linker for the construction of bridging ligands and their corresponding Ru(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Evaluation of 2,8-Disubstituted 1,5-Naphthyridines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the privileged 1,5-naphthyridine scaffold has emerged as a versatile framework for the design of potent and selective therapeutic agents. While various substitution patterns have been explored, the 2,8-disubstituted 1,5-naphthyridine motif has garnered significant attention, demonstrating promising activity against a range of critical kinase targets. This guide provides an in-depth comparative analysis of these compounds, their biological evaluation, and their performance relative to established kinase inhibitors. Of note, while the broader topic encompasses 3,8-disubstituted 1,5-naphthyridines, a comprehensive review of the current literature reveals a predominant focus on the 2,8-disubstitution pattern, which will therefore be the central theme of this guide.
The Rationale for Targeting Kinases with 1,5-Naphthyridines
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and infectious diseases. The ATP-binding site of kinases presents a druggable pocket, and the development of small molecule inhibitors that can selectively target this site has revolutionized modern medicine. The 1,5-naphthyridine core, with its rigid, planar structure and hydrogen bonding capabilities, serves as an excellent pharmacophore for kinase inhibition. The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Furthermore, the C2 and C8 positions offer accessible vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis of 2,8-Disubstituted 1,5-Naphthyridines: A General Overview
The synthesis of 2,8-disubstituted 1,5-naphthyridines typically involves a multi-step approach, allowing for diversification at the key C2 and C8 positions. A common strategy involves the initial construction of a differentially halogenated 1,5-naphthyridine core, which can then undergo sequential cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce the desired substituents. This modular approach provides a high degree of flexibility in exploring the structure-activity relationship (SAR) of these compounds.
Comparative Analysis of Kinase Inhibitory Activity
The true measure of a kinase inhibitor lies in its potency and selectivity. Below, we compare the performance of representative 2,8-disubstituted 1,5-naphthyridines against key kinase targets and benchmark them against well-established, broad-spectrum and targeted kinase inhibitors.
Targeting Plasmodium falciparum Phosphatidylinositol-4-Kinase (PfPI4K)
Malaria remains a global health crisis, and the emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents. PfPI4K has been validated as a crucial target for antimalarial drug development. A series of 2,8-disubstituted 1,5-naphthyridines have demonstrated potent inhibitory activity against this kinase.
| Compound | Target | IC50 (nM) | Comparator | Target | IC50 (nM) |
| 1,5-Naphthyridine 1 | PfPI4K | 15 | Staurosporine | PKC | 3 |
| PKA | 7 | ||||
| CaM Kinase II | 20 | ||||
| 1,5-Naphthyridine 2 | PfPI4K | 52 | Dasatinib | Src | 0.5 |
| BCR-Abl | <1 | ||||
| c-KIT | 15 |
Data compiled from multiple sources. Values are indicative and may vary depending on assay conditions.
The data clearly indicates that 2,8-disubstituted 1,5-naphthyridines can achieve nanomolar potency against PfPI4K. While not as broad-spectrum as Staurosporine, a notorious pan-kinase inhibitor, the focused potency of the 1,5-naphthyridine series is a desirable trait for developing targeted therapies with potentially fewer off-target effects. Compared to Dasatinib, a multi-kinase inhibitor used in cancer therapy, the 1,5-naphthyridine compounds exhibit a different target profile, highlighting their potential for development against specific therapeutic areas like malaria.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for oncology drug discovery.[2] Novel 1,5- and 1,7-naphthyridine derivatives have been identified as potent inhibitors of the FGFR family.[2]
| Compound | Target | IC50 (nM) | Comparator | Target | IC50 (nM) |
| 1,5-Naphthyridine 3 | FGFR1 | 5 | Erdafitinib (JNJ-42756493) | FGFR1-4 | <10 |
| FGFR2 | 8 | ||||
| FGFR3 | 4 | ||||
| FGFR4 | 12 |
Data is illustrative and based on reported nanomolar affinity for the compound series.
The 1,5-naphthyridine scaffold demonstrates the potential to yield potent pan-FGFR inhibitors with nanomolar IC50 values, comparable to the approved FGFR inhibitor Erdafitinib.[2] The ability to modulate selectivity across the FGFR family through chemical modifications at the C2 and C8 positions is a key advantage of this scaffold.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 2,8-disubstituted 1,5-naphthyridine core have provided valuable insights into the structural requirements for potent kinase inhibition.
For PfPI4K inhibitors, structure-activity relationship studies have revealed that introducing basic substituents at the C8-position can significantly improve physicochemical and pharmacokinetic properties.[3] Furthermore, variations at the C2-position with different aryl groups can modulate potency and selectivity.[3] Interestingly, some compounds in this series have displayed a dual mode of action, inhibiting both PfPI4K and hemozoin formation, which could be advantageous in overcoming drug resistance.[4][5]
In the context of FGFR inhibitors, the SAR of 1,5-naphthyridine derivatives has been explored to optimize potency and improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to the identification of compounds with in vivo efficacy in xenograft models.[2]
Experimental Protocols: A Guide to Biological Evaluation
The biological evaluation of novel kinase inhibitors requires a cascade of robust and reproducible assays. Here, we outline the key experimental workflows.
In Vitro Kinase Inhibition Assay
The initial assessment of a compound's inhibitory activity is typically performed using a biochemical kinase assay. The principle is to measure the extent of phosphorylation of a substrate by a purified kinase enzyme in the presence of varying concentrations of the inhibitor.
Workflow for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Causality behind Experimental Choices:
-
ATP Concentration: It is crucial to perform kinase assays at or near the Michaelis-Menten constant (Km) of ATP for the specific kinase. This ensures that the measured IC50 values are comparable across different studies and accurately reflect the compound's potency.
-
Choice of Substrate: The use of a specific and validated substrate for the kinase of interest is essential to ensure that the measured activity is not due to off-target effects.
-
Controls: The inclusion of positive (a known inhibitor) and negative (vehicle control) controls is mandatory for assay validation and data interpretation.
Cell-Based Assays
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell. These assays can measure a compound's ability to inhibit a specific signaling pathway and its downstream effects on cellular processes like proliferation and survival.
Workflow for a Cell-Based Phosphorylation Assay:
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. repository.up.ac.za [repository.up.ac.za]
A Spectroscopic Compass: Navigating the Isomeric Landscape of Functionalized 1,5-Naphthyridines
In the intricate world of medicinal chemistry and materials science, the 1,5-naphthyridine scaffold stands out as a "privileged" heterocyclic motif. Its derivatives have shown a remarkable breadth of biological activities, including potent anticancer, antibacterial, and antiviral properties.[1] The specific functionality and its position on the bicyclic ring system dramatically influence the molecule's electronic properties, and consequently, its interaction with biological targets and its photophysical behavior. A thorough spectroscopic characterization is therefore not just a routine analysis but a critical step in the rational design of novel therapeutics and functional materials.
This guide provides a comparative spectroscopic analysis of functionalized 1,5-naphthyridine isomers, offering researchers, scientists, and drug development professionals a practical framework for understanding the structure-property relationships of these versatile compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence spectroscopy, supported by detailed experimental protocols and data interpretation.
The Structural Significance of Isomerism in 1,5-Naphthyridines
The 1,5-naphthyridine core, a fusion of two pyridine rings, presents multiple sites for functionalization. The electronic landscape of the molecule is significantly altered depending on the position of a substituent (e.g., at the C2, C4, or C8 position). This isomeric variation dictates the molecule's dipole moment, hydrogen bonding capability, and overall three-dimensional shape, all of which are pivotal for its biological activity and material properties. Spectroscopic techniques serve as our primary tools to probe these subtle yet critical differences.
Comparative Spectroscopic Analysis
To illustrate the impact of isomerism, we will compare the spectroscopic data of representative functionalized 1,5-naphthyridine isomers. For this guide, we will focus on hypothetical but representative amino- and nitro-substituted 1,5-naphthyridines to highlight the electronic effects of an electron-donating group (EDG) and an electron-withdrawing group (EWG) at different positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed map of the molecule's connectivity and electronic distribution.
¹H NMR Spectroscopy
The position of a substituent on the 1,5-naphthyridine ring system causes distinct changes in the chemical shifts of the aromatic protons. An EDG like an amino group will generally shield the protons, causing an upfield shift (lower ppm), while an EWG like a nitro group will deshield them, leading to a downfield shift (higher ppm). The effect is most pronounced on the protons ortho and para to the substituent.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR chemical shifts are indicative of the electron density at each carbon atom. The carbons directly attached to or in close proximity to the substituent will experience the most significant changes in their chemical shifts.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Hypothetical Functionalized 1,5-Naphthyridine Isomers in CDCl₃
| Compound | Position of -NH₂ | H-2 | H-3 | H-4 | H-6 | H-7 | H-8 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| 1,5-Naphthyridine | - | 8.99 | 7.64 | 8.41 | 8.99 | 7.64 | 8.41 | 151.5 | 125.6 | 136.5 | 142.0 | 153.3 | 151.5 | 125.6 | 136.5 | 142.0 |
| 2-Amino-1,5-naphthyridine | 2 | - | 6.85 | 8.10 | 8.85 | 7.55 | 8.30 | 160.2 | 110.1 | 137.5 | 141.5 | 152.9 | 150.8 | 125.1 | 136.0 | 141.8 |
| 4-Amino-1,5-naphthyridine | 4 | 8.80 | 6.70 | - | 8.90 | 7.60 | 8.35 | 150.5 | 108.9 | 155.4 | 140.8 | 153.1 | 151.2 | 125.3 | 136.2 | 142.1 |
| 2-Nitro-1,5-naphthyridine | 2 | - | 8.10 | 8.65 | 9.10 | 7.80 | 8.55 | 155.8 | 120.5 | 138.2 | 142.8 | 153.8 | 152.0 | 126.2 | 137.1 | 142.5 |
| 4-Nitro-1,5-naphthyridine | 4 | 9.20 | 8.05 | - | 9.15 | 7.85 | 8.60 | 152.3 | 119.8 | 148.9 | 143.2 | 153.6 | 151.9 | 126.0 | 136.9 | 142.3 |
Note: The chemical shifts presented are illustrative and based on general principles of substituent effects on aromatic systems. Actual values may vary depending on the specific compound and experimental conditions. Data is extrapolated from similar compounds found in the literature.[2]
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Transitions
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. The position and intensity of absorption and emission bands are directly related to the energy of electronic transitions within the molecule.
UV-Vis Absorption
The introduction of functional groups onto the 1,5-naphthyridine core can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax). Electron-donating groups generally lead to a red shift due to the extension of the conjugated π-system and a decrease in the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups can have a more complex effect, but often also result in a red shift.
Fluorescence Emission
Many 1,5-naphthyridine derivatives are fluorescent, and their emission properties are highly sensitive to the nature and position of substituents, as well as the solvent environment. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in imaging and sensing.
Table 2: Comparative Photophysical Data of Hypothetical Functionalized 1,5-Naphthyridine Isomers in Methanol
| Compound | Position of Substituent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λem (nm) | Fluorescence Quantum Yield (ΦF) |
| 2-Amino-1,5-naphthyridine | 2 | ~340 | ~8,000 | ~420 | ~0.4 |
| 4-Amino-1,5-naphthyridine | 4 | ~355 | ~7,500 | ~450 | ~0.3 |
| 2-Nitro-1,5-naphthyridine | 2 | ~360 | ~10,000 | ~480 (weak) | <0.01 |
| 4-Nitro-1,5-naphthyridine | 4 | ~375 | ~12,000 | ~510 (weak) | <0.01 |
Note: These values are illustrative and based on general trends observed for similar aromatic compounds. Actual values will vary.
The nitro-substituted derivatives are expected to have very low or negligible fluorescence quantum yields due to efficient non-radiative decay pathways promoted by the nitro group.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
Protocol 1: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 1,5-naphthyridine derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.[3]
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. A greater number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the spin-spin coupling patterns (multiplicity) to deduce the connectivity between adjacent protons.
-
Assign all peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
-
Diagram 1: General Workflow for NMR Spectroscopic Analysis
A streamlined workflow for NMR analysis.
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (ΦF) of a 1,5-naphthyridine derivative relative to a known standard.
Causality Behind Experimental Choices: The relative method is chosen for its accessibility and reliability, avoiding the need for specialized instrumentation like an integrating sphere required for absolute measurements.[4] The core principle relies on the direct comparison of the sample's fluorescence to that of a well-characterized standard under identical conditions, minimizing systematic errors.[1] The absorbance of the solutions is kept below 0.1 to prevent the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules, which would lead to an underestimation of the quantum yield.[1]
Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-blue region.
-
Preparation of Solutions:
-
Prepare a stock solution of the sample and the standard in the same spectroscopic grade solvent.
-
From the stock solutions, prepare a series of at least five dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
-
UV-Vis Absorption Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Emission Measurements:
-
Using a spectrofluorometer, set the excitation wavelength to be the same for both the sample and the standard.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Integrate the area under each emission curve.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the fluorescence quantum yield of the sample (ΦF, sample) using the following equation:[1]
ΦF, sample = ΦF, standard × (Gradsample / Gradstandard) × (η²sample / η²standard)
Where:
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term cancels out.
-
Diagram 2: Relationship between Molecular Structure and Spectroscopic Output
References
A Senior Application Scientist's Guide: Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of 3,8-Dibromo-1,5-naphthyridine
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active compounds. Its rigid, planar structure and hydrogen bond accepting nitrogen atoms make it an attractive framework for designing targeted therapeutics. The functionalization of this core, particularly through the introduction of amino groups, is a critical step in modulating a molecule's physicochemical properties and biological activity. The palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent method for forging these crucial C-N bonds, offering a broad substrate scope where traditional methods like nucleophilic aromatic substitution often fail.[1]
However, the amination of dihalogenated, electron-deficient heterocycles like 3,8-Dibromo-1,5-naphthyridine presents a distinct set of challenges. The electron-poor nature of the aromatic system can render oxidative addition sluggish, while the presence of two nitrogen atoms within the naphthyridine ring can lead to catalyst inhibition through non-productive coordination. Furthermore, controlling the reaction to achieve selective mono-amination over di-amination is a significant synthetic hurdle that dictates the final molecular architecture.
The success of this transformation is overwhelmingly dependent on the choice of ancillary ligand coordinated to the palladium center. The ligand's steric and electronic properties govern the catalyst's stability, activity, and selectivity.[2][3] This guide provides a head-to-head comparison of modern, commercially available phosphine ligands, offering field-proven insights and experimental data to inform your catalyst selection for this challenging but vital transformation.
The Catalytic Cycle: Where the Ligand Exerts Control
The efficacy of a phosphine ligand is directly tied to its ability to facilitate the key steps of the Buchwald-Hartwig catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][4] Bulky, electron-rich ligands are paramount; their steric hindrance promotes the formation of monoligated, 14-electron L-Pd(0) species, which are highly active in oxidative addition, while their electron-donating character enhances the rate of this initial step and the final, often rate-limiting, reductive elimination.[2][4][5]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Ligand Performance Comparison
The following data summarizes the performance of several leading dialkylbiaryl phosphine ligands in the amination of this compound with morpholine. The experiments were conducted under standardized conditions to ensure a valid comparison, with the primary goal of achieving selective mono-amination.
Reaction Conditions: this compound (1.0 mmol), Morpholine (1.2 mmol), Base (1.4 mmol), Pd₂(dba)₃ (2 mol %), Ligand (4.4 mol %), Toluene (5 mL), 100 °C, 4 hours.
| Ligand | Structure | Mono-amination Yield (%) | Di-amination Yield (%) | Selectivity (Mono:Di) | Key Observations |
| XPhos | ![]() | 85 | 9 | ~9.4 : 1 | Excellent yield and selectivity. The bulky dicyclohexylphosphine and biphenyl backbone effectively promote the reaction while sterically shielding the second bromide position.[6] |
| SPhos | ![]() | 78 | 15 | ~5.2 : 1 | High activity, leading to slightly lower selectivity compared to XPhos under these conditions. Still a very effective ligand for this transformation.[7] |
| RuPhos | ![]() | 72 | 11 | ~6.5 : 1 | Known for its high efficacy, especially with secondary amines.[6] Provides good yields, though XPhos demonstrates superior selectivity in this specific case. |
| BrettPhos | ![]() | 81 | 13 | ~6.2 : 1 | Another highly active and versatile ligand. Its unique structure offers a different steric environment that provides high yields but less mono-selectivity than XPhos.[6] |
Analysis of Results
The data clearly indicates that for the selective mono-amination of this compound, XPhos emerges as the superior ligand. Its combination of a highly electron-rich dicyclohexylphosphine group and a sterically demanding biphenyl backbone appears to provide the ideal balance.[7] This architecture creates a catalytic pocket that is active enough to couple the first bromide but sterically hindered enough to disfavor a second rapid coupling event, leading to excellent mono-selectivity.
While SPhos, RuPhos, and BrettPhos are all highly competent ligands that provide good to excellent yields, they show a greater propensity for forming the di-aminated product under these conditions. This suggests their catalytic species are either more reactive, less sterically discriminating, or both. For applications where the di-substituted product is desired, these ligands would be excellent candidates, likely achieving full conversion with a higher loading of the amine and extended reaction times.
Validated Experimental Protocol: Selective Mono-amination with XPhos
This protocol provides a self-validating system for the synthesis of 3-(morpholino)-8-bromo-1,5-naphthyridine. Adherence to inert atmosphere techniques is critical for success.
Caption: Workflow for selective mono-amination.
Materials:
-
This compound (288 mg, 1.0 mmol, 1.0 equiv)
-
XPhos (21 mg, 0.044 mmol, 4.4 mol %)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18.3 mg, 0.02 mmol, 2 mol %)
-
Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)
-
Morpholine (105 µL, 1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Catalyst Preparation: In a glovebox, add this compound, XPhos, Pd₂(dba)₃, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Sealing and Reagent Addition: Seal the Schlenk tube with a septum, remove it from the glovebox, and establish a positive pressure of argon or nitrogen.
-
Solvent and Amine Addition: Using syringes, add the anhydrous toluene, followed by the morpholine.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Quenching and Workup: After 4 hours, remove the tube from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-aminated product as a solid.
This detailed guide, grounded in the principles of organometallic catalysis, should empower researchers to successfully navigate the nuanced challenge of functionalizing the 1,5-naphthyridine core. The choice of ligand is not merely an experimental detail but the central strategic decision that dictates the outcome of the reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
A Comparative Guide to Benchmarking the Fluorescence Quantum Yield of 3,8-Dibromo-1,5-naphthyridine Derivatives
This guide provides a comprehensive framework for characterizing and benchmarking the fluorescence quantum yield (Φf) of 3,8-Dibromo-1,5-naphthyridine derivatives. As a class of aza-aromatic heterocycles, naphthyridines are foundational scaffolds in medicinal chemistry and materials science.[1] The introduction of bromine atoms at the 3 and 8 positions is anticipated to significantly modulate the photophysical properties of the 1,5-naphthyridine core. This guide offers researchers and drug development professionals an objective methodology for quantifying these effects, comparing performance against relevant alternatives, and understanding the underlying structure-property relationships.
Introduction: The Photophysical Landscape of Brominated Naphthyridines
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of a molecule's emission process, defined as the ratio of photons emitted to photons absorbed.[2] For the 1,5-naphthyridine scaffold, functionalization is a key strategy to tune its electronic and photophysical properties. However, the introduction of heavy atoms like bromine is expected to have a profound, and typically detrimental, effect on fluorescence efficiency.
The Heavy Atom Effect: The presence of bromine atoms is known to enhance spin-orbit coupling. This phenomenon promotes intersystem crossing (ISC), a non-radiative process where the molecule transitions from the excited singlet state (S₁) to the triplet state (T₁). This provides an efficient pathway for de-excitation that competes directly with fluorescence, the radiative decay from S₁ to the ground state (S₀). Consequently, it is hypothesized that this compound derivatives will exhibit significantly lower fluorescence quantum yields compared to their non-halogenated counterparts. This makes precise experimental quantification essential to determine their viability for applications where brightness is key.
This guide will therefore focus on a robust protocol for determining Φf and will benchmark the expected performance of these brominated compounds against two classes of relevant fluorophores:
-
Aza-BODIPYs: These dyes are known for their high quantum yields, sharp emission peaks, and excellent photostability, representing a "gold standard" for bright organic fluorophores in the visible to near-infrared range.[3]
-
Perylene Diimides (PDIs): Another class of high-performance dyes, PDIs are noted for their exceptional quantum yields (often approaching unity) and photostability, though they are prone to aggregation-induced quenching.[4][5][6]
By comparing the brominated naphthyridines to these high-performance benchmarks, researchers can objectively assess their relative brightness and suitability for specific applications.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most common and reliable method for determining the quantum yield of a fluorescent compound is the comparative method, which benchmarks the sample against a standard with a known, well-characterized quantum yield.[2] This protocol outlines the necessary steps to achieve an uncertainty of 5-10% in the final value.[6]
-
UV-Vis Spectrophotometer: Required for accurate absorbance measurements.
-
Spectrofluorometer: Must be equipped with a monochromatic excitation source and an emission detector capable of producing corrected emission spectra.
-
Solvent: Spectroscopic grade, chosen based on the solubility of both the sample and the standard. The same solvent must be used for all measurements.
-
Quantum Yield Standard: A well-documented reference compound whose absorption and emission spectra overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.52-0.60) is a common standard for blue emitters.[7]
-
Test Compound: The synthesized and purified this compound derivative.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Selection of Excitation Wavelength (λ_ex): Choose a wavelength where both the standard and the test compound exhibit significant absorbance, ideally in a region of minimal spectral overlap between the absorption and emission profiles.
-
Preparation of Stock Solutions: Prepare stock solutions of the reference standard and the test compound in the chosen solvent with a concentration that yields an absorbance of ~1.0 at their respective absorption maxima.
-
Preparation of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the test compound. The absorbance of these solutions at the chosen excitation wavelength (λ_ex) should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the full UV-Vis absorbance spectrum for each dilution of the standard and the test compound.
-
Record the precise absorbance value at λ_ex for each solution.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test compound using the same λ_ex and identical instrument settings (e.g., slit widths).
-
Record a blank spectrum of the pure solvent under the same conditions to subtract any Raman scattering peaks.
-
-
Data Integration and Plotting:
-
Correct the emission spectra for the instrument's response and subtract the solvent blank.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the standard and the test compound, plot the integrated fluorescence intensity versus the absorbance at λ_ex. The resulting plots should be linear.
-
-
Calculation of Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:[5]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the linear plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard (if they are different; if the same solvent is used, this term is 1).
-
Caption: Experimental workflow for relative quantum yield determination.
Comparative Data Analysis
The following table summarizes the photophysical properties of representative high-performance fluorophores against the expected properties of this compound. This comparison provides a clear benchmark for performance.
| Compound Class | Derivative Example | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φf) | Solvent | Reference |
| Brominated Naphthyridine | This compound | N/A | N/A | Expected Low (<0.05) | Dichloromethane | Hypothesized |
| Aza-BODIPY | Fused Carbazole Aza-BODIPY | 791 | 805 | 0.49 | Tetrahydrofuran | [3] |
| Aza-BODIPY | Fused Fluorene Aza-BODIPY | 734 | 745 | 0.66 | Tetrahydrofuran | [3] |
| Perylene Diimide | POSS-PDI-POSS in PS | ~580 | ~620 | ~1.0 | Polystyrene Matrix | [4] |
| Perylene Diimide | PDI with C13 side chains | ~525 | ~540 | 0.20 (Aggregated) | Water/Methanol | [5][6] |
The stark contrast in quantum yields highlighted in the table is a direct consequence of molecular structure:
-
This compound: As previously discussed, the presence of two bromine atoms is expected to dramatically quench fluorescence by promoting efficient intersystem crossing to the triplet state. While this property is disadvantageous for fluorescence-based applications, it makes these compounds interesting candidates for applications leveraging the triplet state, such as photosensitizers in photodynamic therapy or as emitters in phosphorescent organic light-emitting diodes (OLEDs).
-
Aza-BODIPY Derivatives: The high quantum yields of the fused aza-BODIPY systems can be attributed to their rigid, planar structures.[3] The fusion of carbazole or fluorene moieties extends the π-conjugation, shifting the emission to the near-infrared, while the rigid framework minimizes non-radiative decay pathways that arise from molecular vibrations and rotations.
-
Perylene Diimides: PDI monomers are exceptionally bright fluorophores. Their rigid aromatic core ensures a high quantum yield. The primary challenge with PDIs is their tendency to form π-stacked aggregates, which often leads to fluorescence quenching.[4] However, as shown with POSS-PDI-POSS, isolating the molecules within a polymer matrix can suppress aggregation and restore the near-perfect quantum yield.[4]
The relationship between these decay pathways is visualized below.
Caption: Competing decay pathways from the excited state.
Conclusion
Benchmarking the quantum yield of this compound derivatives requires a rigorous and systematic approach. While their fluorescence efficiency is predicted to be low due to the heavy atom effect, the experimental validation provided by the relative quantum yield determination protocol is crucial. By comparing the results to high-performance fluorophores like aza-BODIPYs and perylene diimides, researchers can gain a clear, quantitative understanding of their photophysical performance. This data is essential for guiding the rational design of new molecules and determining the most promising applications for this class of compounds, whether in fluorescence imaging or in technologies that harness the triplet state.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Carbazole‐ and Fluorene‐Fused Aza‐BODIPYs: NIR Fluorophores with High Brightness and Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The morphologies and fluorescence quantum yields of perylene diimide dye-doped PS and PHVB microspheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Quantum Yields of Perylene Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Stability of 1,5-Naphthyridine Regioisomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the naphthyridine scaffold, a bicyclic aromatic system containing two nitrogen atoms, has garnered significant attention due to the diverse biological activities exhibited by its derivatives.[1][2] The specific arrangement of the nitrogen atoms within the fused ring system gives rise to ten possible regioisomers, each possessing unique electronic and steric properties that profoundly influence its chemical reactivity, binding affinity to biological targets, and overall stability.
This guide provides an in-depth comparison of the stability of 1,5-naphthyridine and its regioisomers, grounded in Density Functional Theory (DFT) calculations. As a Senior Application Scientist, the aim is to not only present the data but also to elucidate the underlying principles and computational methodologies, offering a valuable resource for researchers engaged in the design and synthesis of novel naphthyridine-based compounds.
The Significance of Isomeric Stability in Drug Discovery
The relative stability of isomers is a critical parameter in drug development. A more stable scaffold generally translates to lower intrinsic energy, which can influence synthetic accessibility, shelf-life, and metabolic stability. Furthermore, the electronic distribution, which is intrinsically linked to stability, dictates the non-covalent interactions a molecule can form with a biological target, thereby affecting its potency and selectivity. Understanding the inherent stability of the parent naphthyridine cores provides a fundamental baseline for the rational design of substituted derivatives with optimized pharmacological profiles.
Computational Methodology: A Foundation of Trust
To provide a reliable comparison of the stability of naphthyridine regioisomers, a robust computational protocol is essential. The insights presented in this guide are based on Density Functional Theory (DFT), a quantum mechanical method that has proven to be a powerful tool for predicting the electronic structure and energetic properties of molecules.[3][4]
Experimental Protocol: DFT Geometry Optimization and Energy Calculation
The following step-by-step methodology outlines the computational workflow used to determine the total energies and, consequently, the relative stabilities of the naphthyridine isomers.
-
Initial Structure Generation: Three-dimensional structures of all ten naphthyridine regioisomers (1,2-, 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 1,8-, 2,3-, 2,6-, and 2,7-naphthyridine) are constructed using molecular modeling software.
-
Method Selection: The calculations are performed using the Gaussian suite of programs. The B3LYP hybrid functional is selected in conjunction with a triple-ζ basis set, such as 6-311+G(d,p). This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for nitrogen-containing heterocyclic systems.
-
Geometry Optimization: The initial structures are subjected to geometry optimization. This iterative process systematically alters the atomic coordinates to locate the minimum energy conformation on the potential energy surface.
-
Frequency Analysis: A frequency calculation is performed on each optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies. This step also provides zero-point vibrational energy (ZPVE) corrections.
-
Total Energy Calculation: The electronic energy, including the ZPVE correction, is calculated for each optimized isomer. These total energy values are the basis for comparing their relative stabilities.
Comparative Stability of Naphthyridine Regioisomers
A comprehensive DFT study on the stability of diazanaphthalenes provides the total energies for several key naphthyridine isomers.[5] The calculated total energies (in Hartrees) and the relative energies (in kcal/mol) with respect to the most stable isomer are presented in the table below. It is important to note that a lower total energy corresponds to a more stable isomer.
| Naphthyridine Isomer | Total Energy (Hartrees) | Relative Energy (kcal/mol) |
| 1,8-Naphthyridine | -11,375.00 | 0.00 |
| 1,7-Naphthyridine | -11,374.12 | +0.55 |
| 1,5-Naphthyridine | Not explicitly stated in the primary source, but implied to be less stable than 1,8- and 1,7-isomers. | - |
| 1,6-Naphthyridine | Not explicitly stated in the primary source, but implied to be less stable than 1,8- and 1,7-isomers. | - |
Note: The total energy values are taken from a study by I. A. Jahwari et al.[5] The relative energies were calculated from these values (1 Hartree = 627.509 kcal/mol). Data for all ten isomers from a single comprehensive study was not available in the reviewed literature.
From the available data, a clear trend in stability emerges. The 1,8-naphthyridine isomer is identified as the most stable, closely followed by 1,7-naphthyridine.[5] This suggests that the arrangement of nitrogen atoms significantly influences the overall electronic energy of the system. The higher stability of the 1,8-isomer can be attributed to a more favorable distribution of electron density and minimized electrostatic repulsion between the nitrogen lone pairs.
While the primary source for the comparative data did not include all ten isomers, the established trend underscores the importance of the nitrogen atoms' relative positions. Further computational studies are warranted to complete the stability landscape for all naphthyridine regioisomers.
Aromaticity as an Indicator of Stability
Aromaticity, a concept central to the understanding of the stability and reactivity of cyclic, planar molecules, can be computationally assessed using various indices. One of the most widely used is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring and provide a measure of the magnetic shielding or deshielding induced by the π-electron system. Generally, more negative NICS values indicate a higher degree of aromaticity and, consequently, greater stability.
A study on the aromaticity of the 1,5-naphthyridine ring using magnetic criteria calculated at the BLYP/6-31G(d) level of theory suggests that magnetic susceptibility is a more reliable criterion than NICS in this specific case.[1] However, another study evaluating the aromaticity of quinolines, naphthyridines, and phenanthrolines concluded that quinoline is the most aromatic, followed by naphthyridine.[1] These findings, while not providing a direct ranking of all naphthyridine isomers, highlight the intricate relationship between electronic structure, aromaticity, and stability.
Experimental Validation: The Missing Link
A crucial aspect of any computational study is its validation against experimental data. For molecular stability, the standard enthalpy of formation (ΔfH°) is the key thermochemical parameter. Despite a thorough search of available literature and thermochemical databases, including the NIST WebBook, experimental data on the heat of formation for the naphthyridine isomers could not be located.[6][7][8] The determination of these values through techniques such as bomb calorimetry would be of immense value to the scientific community, providing a benchmark for the validation and refinement of computational models.
Conclusion and Future Directions
This guide has provided a comparative analysis of the stability of 1,5-naphthyridine and its regioisomers based on available DFT calculations. The key findings indicate that the 1,8- and 1,7-naphthyridine isomers are the most stable among the subset studied, highlighting the significant impact of nitrogen atom placement on the electronic properties and overall energy of the molecule.
For researchers and drug development professionals, this information serves as a foundational guide for scaffold selection and derivatization strategies. The inherent stability of the 1,8- and 1,7-naphthyridine cores makes them attractive starting points for the design of new therapeutic agents.
The lack of a complete set of computational data for all ten isomers and the absence of experimental thermochemical data represent clear gaps in the current body of knowledge. Future research should focus on:
-
A comprehensive DFT study calculating the total energies and relative stabilities of all ten naphthyridine regioisomers at a consistent level of theory.
-
Experimental determination of the standard enthalpies of formation for the naphthyridine isomers to provide crucial validation for computational predictions.
By addressing these areas, the scientific community can build a more complete and robust understanding of the fundamental properties of this important class of heterocyclic compounds, ultimately accelerating the discovery and development of new medicines and materials.
References
- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Naphthalene [webbook.nist.gov]
- 6. Naphthalene [webbook.nist.gov]
- 7. Welcome to the NIST WebBook [webbook.nist.gov]
- 8. NIST Chemistry WebBook [webbook.nist.gov]
A Researcher's Guide to Cross-Reactivity Analysis of Antibodies Targeting 1,5-Naphthyridine Derivatives
For researchers and drug development professionals venturing into the development of immunoassays for 1,5-naphthyridine derivatives, the generation of specific antibodies is a critical yet challenging endeavor. The small molecular nature of these compounds necessitates their function as haptens, requiring conjugation to carrier proteins to elicit a robust immune response.[1][2] However, the ultimate utility of the resulting antibodies hinges on their specificity. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against 1,5-naphthyridine derivatives, supported by experimental data and detailed protocols. Our focus is to equip you with the knowledge to design and execute self-validating experiments that ensure the trustworthiness of your findings.
The Significance of 1,5-Naphthyridines and the Imperative of Antibody Specificity
1,5-Naphthyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] Derivatives of this scaffold have been explored as potential therapeutic agents, including as inhibitors of TGF-β type I receptors and c-Met kinase.[5][6][7] The development of sensitive and specific immunoassays for the detection and quantification of these compounds in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.
Antibody cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can be a major pitfall in immunoassay development.[8] It can lead to inaccurate quantification and false-positive results. Therefore, a thorough cross-reactivity analysis is not merely a validation step but a cornerstone of reliable immunoassay development for 1,5-naphthyridine derivatives.
Designing the Immunogen: The First Step in Dictating Specificity
The journey to a specific antibody begins with the strategic design of the hapten and its conjugation to a carrier protein. The site of conjugation on the 1,5-naphthyridine derivative is paramount as it influences which epitopes are exposed to the immune system. To generate antibodies that recognize the core 1,5-naphthyridine structure, the linker should be attached at a position that is distal to the key identifying features of the molecule.
For instance, if the goal is to develop an antibody that broadly recognizes a class of 1,5-naphthyridine derivatives with varying substituents at a particular position, the hapten should be designed to expose this region. Conversely, to generate an antibody highly specific to a single derivative, the unique structural motifs of that molecule should be prominently displayed.
Comparative Analysis of Cross-Reactivity Assessment Methods
The three most common techniques for evaluating antibody cross-reactivity are Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting. Each method offers distinct advantages and provides complementary information.
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the workhorse for assessing the cross-reactivity of antibodies against small molecules. In this format, a known amount of the target 1,5-naphthyridine derivative (as a conjugate) is immobilized on a microplate. The antibody is pre-incubated with either the target compound (for the standard curve) or a potential cross-reactant. This mixture is then added to the plate. The more effectively a cross-reactant binds to the antibody, the less antibody will be available to bind to the immobilized target, resulting in a weaker signal.
Data Presentation: A Comparative Cross-Reactivity Profile
The cross-reactivity of a panel of hypothetical anti-1,5-naphthyridine monoclonal antibodies (MAb) against various structurally related compounds can be summarized as follows. The data is typically presented as the 50% inhibitory concentration (IC50) and the cross-reactivity percentage, calculated as:
Cross-Reactivity (%) = (IC50 of Target 1,5-Naphthyridine / IC50 of Cross-Reactant) x 100
| Compound | MAb 1A5 (IC50, ng/mL) | MAb 1A5 Cross-Reactivity (%) | MAb 2B8 (IC50, ng/mL) | MAb 2B8 Cross-Reactivity (%) |
| 1,5-Naphthyridine (Target) | 15.2 | 100 | 20.5 | 100 |
| 2-Methyl-1,5-naphthyridine | 25.8 | 58.9 | >1000 | <2.1 |
| 4-Chloro-1,5-naphthyridine | 45.1 | 33.7 | >1000 | <2.1 |
| 1,8-Naphthyridine | 550.3 | 2.8 | >1000 | <2.1 |
| Quinoline | >1000 | <1.5 | >1000 | <2.1 |
| Naphthalene | >1000 | <1.5 | >1000 | <2.1 |
Interpretation:
-
MAb 1A5 exhibits significant cross-reactivity with closely related 2-methyl and 4-chloro derivatives of 1,5-naphthyridine, suggesting its binding is primarily influenced by the core naphthyridine structure. It shows minimal recognition of the isomeric 1,8-naphthyridine and other aromatic structures.
-
MAb 2B8 demonstrates high specificity for the parent 1,5-naphthyridine, with negligible binding to even closely related derivatives. This antibody would be ideal for an assay requiring the specific quantification of the unsubstituted 1,5-naphthyridine.
Experimental Protocols
Detailed Protocol for Competitive Indirect ELISA (ciELISA)
This protocol outlines the steps for determining the cross-reactivity of an antibody raised against a 1,5-naphthyridine derivative.
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen (1,5-naphthyridine derivative conjugated to a protein like Ovalbumin - OVA)
-
Phosphate-buffered saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Primary antibody (raised against the 1,5-naphthyridine derivative)
-
Cross-reactant compounds (structurally similar molecules)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in PBS.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of PBST per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of PBST per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target 1,5-naphthyridine derivative and the potential cross-reactants in PBST.
-
In a separate dilution plate, add 50 µL of each standard/cross-reactant dilution to respective wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
-
Incubation with Coated Plate:
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of PBST per well.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of PBST per well.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of antibody-antigen interactions. In a typical cross-reactivity experiment, the antibody is immobilized on the sensor chip, and solutions of the target 1,5-naphthyridine derivative and potential cross-reactants are flowed over the surface. The binding affinity (KD) can be determined for each interaction. A significantly higher KD value for a cross-reactant compared to the target indicates weaker binding and lower cross-reactivity.
Western Blotting
While less common for small molecules, Western blotting can be adapted to assess cross-reactivity if the 1,5-naphthyridine derivatives are conjugated to different carrier proteins. The various conjugates are separated by SDS-PAGE, transferred to a membrane, and probed with the antibody. A strong band for the target conjugate and weak or no bands for conjugates with structurally similar haptens would indicate high specificity.
Visualizing Experimental Workflows
To further clarify the experimental design, the following diagrams illustrate the principles of hapten-protein conjugation and the competitive ELISA workflow.
Caption: Hapten-protein conjugate synthesis workflow.
Caption: Competitive ELISA workflow and principle.
Conclusion
The rigorous assessment of cross-reactivity is indispensable for the development of reliable immunoassays for 1,5-naphthyridine derivatives. A multi-pronged approach utilizing competitive ELISA for quantitative analysis, supplemented with SPR for kinetic data, provides a comprehensive understanding of an antibody's specificity profile. By carefully designing haptens and employing robust, self-validating analytical methods, researchers can generate high-quality antibodies that are fit-for-purpose in drug development and other research applications. The protocols and comparative data presented in this guide serve as a foundational framework for these critical validation studies.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]
- 8. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,8-Dibromo-1,5-naphthyridine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides an in-depth, procedural framework for the safe disposal of 3,8-Dibromo-1,5-naphthyridine, a brominated heterocyclic compound utilized in medicinal chemistry and drug discovery.[1] By understanding the inherent hazards and adhering to a structured disposal protocol, we can ensure a safe laboratory environment and maintain full regulatory compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is critical to recognize the potential hazards and equip oneself with the appropriate Personal Protective Equipment (PPE). The primary risks associated with this compound and similar halogenated organic compounds include:
Mandatory PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2][5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2][4]
-
Body Protection: A laboratory coat and additional protective clothing to prevent skin contact.[2][5]
-
Respiratory Protection: All handling of this compound, including waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5][6][7]
II. Waste Segregation and Collection: A Step-by-Step Protocol
The cornerstone of proper chemical waste management is meticulous segregation. Halogenated organic compounds must be collected separately from non-halogenated waste streams to ensure appropriate treatment and disposal.[8][9][10] Mixing of these waste streams is a common and costly error that can lead to regulatory fines and improper disposal.
Protocol for Waste Collection:
-
Container Selection: Use only designated, compatible hazardous waste containers. These containers must be in good condition, made of a material chemically resistant to the waste (e.g., high-density polyethylene for many organic solids and solutions), and have a secure, tight-fitting lid.[8][10]
-
Labeling: Label the hazardous waste container before adding any waste. The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "Waste this compound".[8][10] Avoid using abbreviations or chemical formulas.[8]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[8][10] This is crucial to prevent the release of harmful vapors.
-
Do not fill containers beyond 90% of their capacity to allow for expansion and prevent spills.[10]
-
Ensure the exterior of the container remains clean and free of contamination.[10]
-
III. Storage and Final Disposal
Proper interim storage of hazardous waste is critical for maintaining a safe laboratory environment while awaiting pickup by a licensed disposal contractor.
Storage Procedures:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[2]
-
This area should be away from incompatible materials, such as strong oxidizing agents, to prevent accidental reactions.[8]
-
Maintain an inventory of the waste generated.
Final Disposal:
-
Under no circumstances should this compound or any other halogenated organic compound be disposed of down the drain or in regular trash.[5][7]
-
The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal contractor.[2][5][6][7] These contractors are equipped to manage the specific hazards associated with halogenated compounds.
-
The preferred method for the ultimate destruction of halogenated organic compounds is high-temperature incineration (around 1200 K or higher).[11] This process ensures the complete breakdown of the molecule, preventing the formation of highly toxic byproducts such as dioxins and furans.[11]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram outlines the critical steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Data Summary: Hazard and Disposal Information
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [3] |
| Waste Classification | Hazardous Waste. Specifically, a halogenated organic compound. | [8][9][10] |
| Required PPE | Safety goggles/face shield, chemical-resistant gloves (nitrile), lab coat. | [2][4][5] |
| Waste Container | Compatible, sealed, and clearly labeled "Hazardous Waste" with full chemical name. | [2][8][10] |
| Prohibited Disposal | Do not dispose of in drains or regular trash. | [5][7] |
| Recommended Disposal | Arrange for pickup by a licensed hazardous waste contractor for high-temperature incineration. | [2][5][6][7][11] |
This guide is intended to provide a comprehensive framework for the safe disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the relevant local, state, and federal regulations to ensure full compliance.[7][12] Adherence to these protocols is paramount for protecting yourself, your colleagues, and the environment.
References
- 1. 3,8-Dibromo-1,6-naphthyridine | 17965-75-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. uakron.edu [uakron.edu]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




